Product packaging for Sulfamethoxazole hydroxylamine(Cat. No.:CAS No. 114438-33-4)

Sulfamethoxazole hydroxylamine

Cat. No.: B028829
CAS No.: 114438-33-4
M. Wt: 269.28 g/mol
InChI Key: MJAMPGKHIZXVFJ-UHFFFAOYSA-N
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Description

Sulfamethoxazole hydroxylamine is a reactive oxidative metabolite of the antibiotic sulfamethoxazole and is a compound of significant interest in biomedical research. Its primary research value lies in studying drug-induced hypersensitivity reactions, particularly the mechanisms behind sulfamethoxazole-related adverse drug responses. Researchers utilize this metabolite to investigate the formation of antigenic protein adducts and their role in activating immune responses. As a critical reference standard in toxicology studies, this compound is essential for understanding metabolic pathways, bioactivation, and the risk factors for drug toxicity, providing vital insights for drug safety evaluation and the development of safer pharmaceuticals. This product is intended for research purposes in a controlled laboratory setting and is strictly labeled as "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11N3O4S B028829 Sulfamethoxazole hydroxylamine CAS No. 114438-33-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(hydroxyamino)-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H11N3O4S/c1-7-6-10(12-17-7)13-18(15,16)9-4-2-8(11-14)3-5-9/h2-6,11,14H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJAMPGKHIZXVFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00150731
Record name Sulfamethoxazole hydroxylamine
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Molecular Weight

269.28 g/mol
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CAS No.

114438-33-4
Record name Sulfamethoxazole hydroxylamine
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Record name Sulfamethoxazole hydroxylamine
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Record name Sulfamethoxazole hydroxylamine
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Record name 114438-33-4
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Record name SULFAMETHOXAZOLE HYDROXYLAMINE
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Foundational & Exploratory

An In-depth Technical Guide to the Formation of Sulfamethoxazole Hydroxylamine in Humans

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Sulfamethoxazole (SMX), a widely prescribed sulfonamide antibiotic, is associated with idiosyncratic adverse drug reactions (IADRs), the pathogenesis of which is strongly linked to its metabolic bioactivation. The formation of the reactive metabolite, sulfamethoxazole hydroxylamine (SMX-HA), is a critical initiating step in the toxicity cascade. This guide provides a detailed technical overview of the enzymatic processes governing SMX-HA formation in humans, methodologies for its experimental investigation, and quantitative data to support risk assessment in drug development.

Introduction: The Clinical Significance of SMX-HA

Sulfamethoxazole, often co-administered with trimethoprim, is effective against a broad spectrum of bacterial infections. However, its clinical use is tempered by the risk of IADRs, which can manifest as mild skin rashes or progress to life-threatening conditions like Stevens-Johnson syndrome. The prevailing hypothesis posits that these reactions are not caused by the parent drug but by its reactive metabolite, SMX-HA. This hydroxylamine is chemically unstable and can covalently bind to cellular proteins, forming hapten-protein adducts. These modified proteins can be recognized as foreign by the immune system, triggering a cascade of events leading to the observed clinical toxicities. Therefore, understanding the factors that control the rate and extent of SMX-HA formation is paramount for predicting patient susceptibility and for the broader safety assessment of drug candidates containing an arylamine moiety.

The Core Metabolic Pathway: Bioactivation of Sulfamethoxazole

The primary route of SMX-HA formation in humans is the N-hydroxylation of the aromatic amine (N4) of the parent sulfamethoxazole molecule. This bioactivation is an oxidative process predominantly catalyzed by specific enzymes within the Cytochrome P450 (CYP) superfamily.

The Principal Enzyme: Cytochrome P450 2C9 (CYP2C9)

Extensive research utilizing human liver microsomes (HLMs) and recombinant human CYP enzymes has unequivocally identified CYP2C9 as the major catalyst for sulfamethoxazole N-hydroxylation.[1][2] This NADPH-dependent reaction occurs primarily in the liver.[3][4] The contribution of CYP2C9 to this specific metabolic pathway is estimated to be over 80%.[2] Other isoforms, such as CYP2C8, may contribute to a much lesser extent.[2]

The metabolic pathway can be visualized as follows:

G cluster_0 Metabolic Pathways of Sulfamethoxazole SMX Sulfamethoxazole SMX_HA This compound (SMX-HA) SMX->SMX_HA CYP2C9 (Major) CYP2C8 (Minor) N-hydroxylation SMX_Acet N-acetyl-sulfamethoxazole (Detoxification Product) SMX->SMX_Acet NAT2 (Detoxification) SMX_NO Nitroso-sulfamethoxazole (SMX-NO) SMX_HA->SMX_NO Oxidation Protein_Adducts Protein Adducts SMX_HA->Protein_Adducts Covalent Binding (Haptenation) SMX_NO->SMX_HA Reduction Immune_Response Immune Response & Toxicity Protein_Adducts->Immune_Response

Caption: Bioactivation and detoxification pathways of sulfamethoxazole.

Influence of Genetic Polymorphisms

The gene encoding CYP2C9 is highly polymorphic. Allelic variants such as CYP2C92 and CYP2C93 result in enzymes with reduced catalytic activity.[1] This can lead to a significant decrease in the intrinsic clearance of SMX to its hydroxylamine.[1] While this might seem protective, reduced clearance of the parent drug can prolong its half-life, potentially allowing other, less efficient pathways to contribute to bioactivation over time.

Furthermore, a competing detoxification pathway for SMX is N-acetylation, catalyzed by N-acetyltransferase 2 (NAT2).[5][6] Individuals with "slow acetylator" phenotypes, due to polymorphisms in the NAT2 gene, may have a reduced capacity to detoxify SMX, thereby increasing the proportion of the drug that is shunted into the oxidative CYP2C9 pathway.[6] This interplay between bioactivation and detoxification pathways is a critical determinant of an individual's risk for SMX-induced IADRs.

Quantitative Data on SMX-HA Formation

The following tables provide a summary of the key quantitative parameters governing the formation of SMX-HA, derived from in vitro studies.

Table 1: Michaelis-Menten Kinetic Parameters for SMX N-hydroxylation

SystemCYP2C9 AlleleKm (μM)Vmax or Relative ActivityReference(s)
Recombinant CYP2C9Wild-type (1)~80-150Baseline[1]
Recombinant CYP2C9Cys144 (2)Higher than wild-type~3-fold decrease in intrinsic clearance[1]
Recombinant CYP2C9Leu359 (*3)Higher than wild-type~20-fold decrease in intrinsic clearance[1]
Human Liver MicrosomesN/A~544 (IC50 for CYP2C9 inhibition)N/A[7]

Note: Km represents the substrate concentration at which the reaction rate is half of Vmax. A higher Km indicates lower enzyme affinity. Intrinsic clearance is calculated as Vmax/Km.

Table 2: In Vivo Metabolite Excretion

PopulationMetaboliteUrinary Excretion (% of Dose)Reference(s)
Healthy VolunteersThis compound2.4 - 3.1%[3][8]
Healthy VolunteersN-acetyl-sulfamethoxazole~46.2%[8]
Healthy VolunteersUnchanged Sulfamethoxazole~16.5%[8]

Experimental Protocols

Investigating the formation of reactive metabolites is a cornerstone of modern drug safety assessment.[9][10][11] The following are detailed protocols for the primary in vitro assays used to characterize SMX-HA formation.

Protocol: SMX-HA Formation in Human Liver Microsomes (HLMs)

This assay determines the overall rate of metabolism by the full complement of hepatic CYP enzymes.

Objective: To measure the kinetic parameters (Km and Vmax) of SMX-HA formation in a pooled HLM sample.

Materials:

  • Pooled Human Liver Microsomes (e.g., from at least 10 donors)

  • Sulfamethoxazole (SMX) stock solution

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., solutions of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Ice-cold Acetonitrile containing an appropriate internal standard (e.g., deuterated SMX-HA)

  • 96-well incubation plates and sealing mats

  • LC-MS/MS system

Procedure:

  • Preparation: Thaw HLMs on ice. Prepare a series of SMX dilutions in phosphate buffer to cover a concentration range of approximately 0.1 to 10 times the expected Km.

  • Reaction Mixture Assembly: In a 96-well plate, add phosphate buffer, the HLM suspension (final protein concentration typically 0.2-0.5 mg/mL), and the SMX solution for each concentration point.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to bring the mixture to temperature.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

  • Incubation: Incubate the plate at 37°C with gentle shaking for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding a 2-3 fold volume of ice-cold acetonitrile (with internal standard). This precipitates the microsomal proteins.

  • Sample Processing: Seal the plate, vortex, and centrifuge at high speed (e.g., 3000 x g for 10 minutes) to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the amount of SMX-HA formed.

  • Data Analysis: Plot the reaction velocity (pmol/min/mg protein) against the SMX concentration. Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine Km and Vmax.

Protocol: Reaction Phenotyping with Recombinant CYP Enzymes

This assay identifies which specific CYP isoforms are responsible for the metabolism.

Objective: To determine the relative contribution of individual CYP enzymes (specifically CYP2C9 and CYP2C8) to SMX-HA formation.

Materials:

  • Recombinant human CYP enzymes (e.g., Baculosomes® or Supersomes® containing human CYP2C9, CYP2C8, and a negative control)

  • All other materials as listed in Protocol 4.1.

Procedure:

  • Assay Setup: The procedure is analogous to the HLM assay. However, instead of HLMs, individual recombinant CYP enzymes are used at a specific concentration (e.g., 10-20 pmol/mL).

  • Incubation: Incubate SMX (typically at two concentrations: one near the Km and one well above) with each individual recombinant CYP isoform.

  • Analysis: Quantify the formation of SMX-HA for each isoform.

  • Data Interpretation: The rate of metabolite formation by each isoform directly indicates its catalytic competence for that reaction. A high rate of formation with recombinant CYP2C9 and a low or negligible rate with other isoforms would confirm CYP2C9 as the primary enzyme responsible.

G cluster_prep 1. Preparation Phase cluster_reaction 2. Reaction Phase cluster_analysis 3. Analysis Phase A Prepare Reagents: Buffer, SMX dilutions, NADPH system B Aliquot HLM or Recombinant CYPs into 96-well plate A->B C Add SMX dilutions to respective wells B->C D Pre-incubate plate at 37°C C->D E Initiate reaction with NADPH regenerating system D->E F Incubate at 37°C (e.g., 10-30 min) E->F G Terminate reaction with ice-cold Acetonitrile F->G H Centrifuge to pellet protein G->H I Transfer supernatant for LC-MS/MS analysis H->I J Quantify SMX-HA and calculate kinetic parameters I->J

Caption: Standard experimental workflow for in vitro SMX-HA formation assays.

Conclusion and Implications for Drug Development

The bioactivation of sulfamethoxazole to its hydroxylamine metabolite is a well-defined process, primarily driven by CYP2C9. The potential for IADRs is influenced by the delicate balance between this activation pathway and the detoxification pathway governed by NAT2. Genetic polymorphisms in both CYP2C9 and NAT2 are significant determinants of an individual's metabolic profile and, consequently, their susceptibility to SMX toxicity. For drug development professionals, the arylamine structural motif present in sulfamethoxazole should be considered a structural alert. Early-stage in vitro assessment using the protocols described herein is crucial for any new chemical entity containing such a moiety. A thorough characterization of the enzymes involved in its bioactivation and the quantification of reactive metabolite formation are essential steps in a modern, mechanism-based approach to drug safety and risk assessment.

References

An In-depth Technical Guide to the Mechanism of Sulfamethoxazole Hydroxylamine Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sulfamethoxazole (SMX), a widely used sulfonamide antibiotic, is associated with a significant incidence of adverse drug reactions (ADRs), primarily manifesting as hypersensitivity reactions. The toxicity of SMX is not directly caused by the parent drug but rather by its reactive metabolite, sulfamethoxazole hydroxylamine (SMX-HA). This technical guide provides a comprehensive overview of the core mechanisms underlying SMX-HA toxicity, focusing on its formation, cellular targets, and the subsequent molecular and cellular events that lead to adverse clinical manifestations. This document is intended to serve as a resource for researchers, scientists, and drug development professionals investigating sulfonamide toxicity and developing safer alternative therapies.

Introduction: The Problem of Sulfamethoxazole Hypersensitivity

Sulfonamide antimicrobials are a critical component of the therapeutic arsenal against bacterial infections. However, their clinical utility is often limited by a high incidence of hypersensitivity reactions, ranging from mild skin rashes to severe and life-threatening conditions such as Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN). It is now well-established that these reactions are not mediated by the parent drug but by its reactive metabolites, with SMX-HA being the primary culprit. Understanding the intricate mechanisms of SMX-HA toxicity is paramount for predicting patient susceptibility, developing diagnostic markers, and designing safer drugs.

Metabolic Bioactivation of Sulfamethoxazole to its Hydroxylamine Metabolite

The journey towards SMX-induced toxicity begins with its metabolic conversion to the reactive hydroxylamine metabolite.

2.1. The Role of Cytochrome P450 Enzymes

The primary enzyme responsible for the N-hydroxylation of sulfamethoxazole is Cytochrome P450 2C9 (CYP2C9), predominantly found in the liver.[1][2] This metabolic step transforms the relatively inert parent drug into the chemically reactive and toxic SMX-HA.[1] In vivo studies in humans have confirmed that SMX-HA is a veritable metabolite, with approximately 3.1% +/- 0.7% of an administered dose of sulfamethoxazole being excreted in the urine as its hydroxylamine form.[1]

2.2. Detoxification Pathways: The Role of Glutathione

Under normal physiological conditions, SMX-HA can be detoxified through conjugation with glutathione (GSH), a critical intracellular antioxidant. This process can be enzymatic or non-enzymatic. However, in individuals with depleted GSH stores or in cases of high SMX-HA production, the detoxification capacity can be overwhelmed, leading to the accumulation of the toxic metabolite and subsequent cellular damage.

Core Mechanisms of this compound Toxicity

The toxicity of SMX-HA is multifactorial, involving direct cellular damage through oxidative stress and the formation of protein adducts, which can trigger an immune response.

3.1. Induction of Oxidative Stress

SMX-HA is a potent inducer of oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these harmful molecules.

  • Direct ROS Generation: SMX-HA can directly generate ROS, including superoxide anions and hydrogen peroxide, leading to damage of cellular macromolecules such as lipids, proteins, and DNA.

  • Depletion of Antioxidant Defenses: SMX-HA can deplete intracellular stores of glutathione (GSH), a key antioxidant, further exacerbating the state of oxidative stress.[3]

3.2. Formation of Protein Adducts and Haptenation

The electrophilic nature of SMX-HA allows it to covalently bind to cellular proteins, forming protein adducts.[3] This process, known as haptenation, transforms self-proteins into novel antigens that can be recognized by the immune system.

  • Hapten-Carrier Complex Formation: The SMX-HA-protein adducts act as haptens, which are small molecules that can elicit an immune response only when attached to a larger carrier molecule, in this case, a self-protein.

  • Immune System Activation: The presentation of these neoantigens by antigen-presenting cells (APCs) to T-lymphocytes can trigger a cascade of immune responses, leading to the clinical manifestations of hypersensitivity.

3.3. Direct Cytotoxicity to Immune Cells

SMX-HA exhibits direct cytotoxic effects, particularly on lymphocytes, which play a central role in the immune-mediated ADRs.

  • Dose-Dependent Toxicity: Studies have demonstrated a clear dose-dependent cytotoxic effect of SMX-HA on peripheral blood mononuclear cells (PBMCs).[4][5]

  • Selective Toxicity towards CD8+ T-cells: Notably, SMX-HA displays selective toxicity towards CD8+ T-lymphocytes, inducing apoptosis in these cells at concentrations that have minimal effect on CD4+ T-cells.[6] This selective depletion of CD8+ T-cells may contribute to the immune dysregulation observed in SMX hypersensitivity.

Data Presentation: Quantitative Analysis of SMX-HA Toxicity

The following tables summarize key quantitative data from in vitro studies on the toxicity of this compound.

Table 1: Dose-Dependent Cytotoxicity of this compound on Lymphocytes

Concentration of SMX-HA (µM)Cell TypeAssay% Cell Death / InhibitionReference
400Human LymphocytesTrypan Blue Exclusion62%[4]
100Human CD8+ T-cellsNot Specified67 +/- 7%[6]
100Human CD4+ T-cellsNot Specified8 +/- 4%[6]
100Human PBMCsAnnexin V Staining14.1 +/- 0.7% (Annexin-positive)[6]
400Human PBMCsAnnexin V Staining25.6 +/- 4.2% (Annexin-positive)[6]

Table 2: Pharmacokinetic Parameters of Sulfamethoxazole and its Hydroxylamine Metabolite in Humans

ParameterValueReference
Urinary Excretion of SMX-HA (% of dose)2.4 +/- 0.8%[2]
Mean Residence Time of SMX-HA (hours)5.5 +/- 1.5 h[2]
Renal Clearance of SMX-HA (L/h)4.39 +/- 0.91 L/h[2]

Experimental Protocols: Key Methodologies for Studying SMX-HA Toxicity

This section provides detailed protocols for essential in vitro assays used to investigate the mechanisms of SMX-HA toxicity.

5.1. Synthesis of this compound

The in vitro study of SMX-HA requires its chemical synthesis, as it is not commercially available in a stable form.

  • Starting Materials: 4-nitrobenzenesulfonyl chloride and 3-amino-5-methylisoxazole.

  • Procedure:

    • React 4-nitrobenzenesulfonyl chloride with 3-amino-5-methylisoxazole to form the nitro derivative of sulfamethoxazole.

    • Reduce the nitro derivative to the corresponding hydroxylamine using hydrogen gas in the presence of a poisoned platinum catalyst.[4]

    • Purify the synthesized SMX-HA using appropriate chromatographic techniques.

5.2. Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cells (e.g., PBMCs) in a 96-well plate and allow them to adhere or stabilize.

    • Treat the cells with varying concentrations of SMX-HA for a specified duration (e.g., 3 hours).[5]

    • After treatment, wash the cells to remove the compound.

    • Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[7][8]

5.3. Measurement of Reactive Oxygen Species: DCFH-DA Assay

The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common method for detecting intracellular ROS.

  • Principle: DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Protocol:

    • Prepare a working solution of DCFH-DA in a suitable buffer (e.g., serum-free media or PBS).

    • Load the cells with the DCFH-DA working solution and incubate for 30-60 minutes at 37°C in the dark.

    • Wash the cells to remove excess DCFH-DA.

    • Treat the cells with SMX-HA.

    • Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[9][10][11][12]

5.4. Detection of Protein Adducts: Western Blotting

Western blotting can be used to detect the formation of SMX-HA-protein adducts using specific antibodies.

  • Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with an antibody that specifically recognizes the sulfamethoxazole moiety of the adduct.

  • Protocol:

    • Treat cells with SMX-HA.

    • Lyse the cells to extract total protein.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody raised against sulfamethoxazole.

    • Wash the membrane and incubate with a labeled secondary antibody that binds to the primary antibody.

    • Detect the signal using a suitable detection method (e.g., chemiluminescence or fluorescence).[13][14][15][16]

Visualization of Key Pathways and Processes

The following diagrams, generated using the DOT language for Graphviz, illustrate the core mechanisms of SMX-HA toxicity and a typical experimental workflow.

6.1. Signaling Pathway of SMX-HA Induced Toxicity

SMX_HA_Toxicity_Pathway Signaling Pathway of SMX-HA Toxicity SMX Sulfamethoxazole CYP2C9 CYP2C9 (Liver) SMX->CYP2C9 Metabolism SMX_HA Sulfamethoxazole Hydroxylamine (SMX-HA) CYP2C9->SMX_HA GSH Glutathione (Detoxification) SMX_HA->GSH Conjugation ROS Reactive Oxygen Species (ROS) SMX_HA->ROS Generation Protein Cellular Proteins SMX_HA->Protein Covalent Binding Apoptosis Apoptosis (especially CD8+ T-cells) SMX_HA->Apoptosis Direct Toxicity OxidativeStress Oxidative Stress ROS->OxidativeStress CellDamage Cellular Damage (Lipids, DNA, Proteins) OxidativeStress->CellDamage ProteinAdducts Protein Adducts (Haptenation) Protein->ProteinAdducts APC Antigen Presenting Cell (APC) ProteinAdducts->APC Uptake & Processing TCell T-Lymphocyte APC->TCell Antigen Presentation ImmuneResponse Immune Response TCell->ImmuneResponse Activation Hypersensitivity Hypersensitivity Reactions ImmuneResponse->Hypersensitivity CellDamage->Apoptosis Apoptosis->Hypersensitivity

Caption: Signaling Pathway of SMX-HA Toxicity.

6.2. Experimental Workflow for Investigating SMX-HA Toxicity

Experimental_Workflow Experimental Workflow for Investigating SMX-HA Toxicity Synthesis Synthesis of This compound Treatment Treatment with SMX-HA (Dose-Response & Time-Course) Synthesis->Treatment CellCulture Cell Culture (e.g., PBMCs, Lymphocytes) CellCulture->Treatment Cytotoxicity Cytotoxicity Assessment (e.g., MTT Assay) Treatment->Cytotoxicity ROS ROS Measurement (e.g., DCFH-DA Assay) Treatment->ROS ProteinAdducts Protein Adduct Detection (e.g., Western Blot, Mass Spectrometry) Treatment->ProteinAdducts DataAnalysis Data Analysis and Interpretation Cytotoxicity->DataAnalysis ROS->DataAnalysis ProteinAdducts->DataAnalysis Conclusion Conclusion on Toxicity Mechanism DataAnalysis->Conclusion

Caption: Experimental Workflow for SMX-HA Toxicity.

Conclusion and Future Directions

The toxicity of sulfamethoxazole is unequivocally linked to its bioactivation to the reactive hydroxylamine metabolite, SMX-HA. The mechanisms of SMX-HA toxicity are complex, involving a combination of direct cytotoxicity through the induction of oxidative stress and apoptosis, and immune-mediated responses triggered by the formation of protein adducts. A thorough understanding of these mechanisms is crucial for the development of safer sulfonamide antibiotics and for the personalized management of patients at risk of developing hypersensitivity reactions.

Future research should focus on:

  • Identifying specific protein targets of SMX-HA: Elucidating the full spectrum of proteins that are modified by SMX-HA will provide deeper insights into the downstream cellular consequences.

  • Developing robust biomarkers of susceptibility: Identifying genetic or metabolic markers that can predict which individuals are at a higher risk of developing SMX-HA-mediated toxicity is a critical unmet need.

  • Designing novel sulfonamides with reduced bioactivation potential: Structure-activity relationship studies aimed at modifying the sulfamethoxazole molecule to prevent its conversion to the hydroxylamine metabolite could lead to the development of safer and equally effective drugs.

By continuing to unravel the intricate details of SMX-HA toxicity, the scientific community can work towards mitigating the risks associated with this important class of antibiotics and improving patient safety.

References

The Dual Nature of a Metabolite: An In-depth Technical Guide to Sulfamethoxazole Hydroxylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sulfamethoxazole (SMX), a widely prescribed sulfonamide antibiotic, is a cornerstone in the treatment of various bacterial infections. However, its clinical utility is hampered by a significant incidence of adverse drug reactions, particularly hypersensitivity reactions. A growing body of evidence implicates the reactive metabolite, sulfamethoxazole hydroxylamine (SMX-HA), as a key mediator of these toxicities. This technical guide provides a comprehensive overview of the formation, reactivity, and toxicological profile of SMX-HA. It delves into the mechanisms of both direct cytotoxicity and immune-mediated hypersensitivity, supported by detailed experimental protocols and quantitative data. This document aims to equip researchers, scientists, and drug development professionals with the critical knowledge required to understand, investigate, and potentially mitigate the risks associated with this reactive metabolite.

Introduction: The Sulfamethoxazole Conundrum

Sulfamethoxazole, often co-administered with trimethoprim, is a bacteriostatic agent that inhibits bacterial folic acid synthesis.[][2] While effective, SMX is associated with a high incidence of adverse drug reactions, ranging from mild skin rashes to severe, life-threatening conditions like Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN).[3][4] These hypersensitivity reactions are not typically mediated by the parent drug but rather by its bioactivation into reactive metabolites.[5][6] The primary culprit in this metabolic activation is this compound (SMX-HA), a product of N-oxidation.[7][8] This guide will explore the multifaceted role of SMX-HA as a reactive metabolite, from its enzymatic formation to its downstream cellular and immunological consequences.

Metabolic Activation: The Genesis of a Reactive Intermediate

The transformation of the relatively inert parent drug, sulfamethoxazole, into its reactive hydroxylamine metabolite is a critical initiating event in the cascade of toxicity.

The Role of Cytochrome P450 2C9

The N-oxidation of sulfamethoxazole to SMX-HA is primarily catalyzed by the cytochrome P450 enzyme, CYP2C9, in the liver.[2][7] This metabolic step is an NADPH-dependent process.[8][9] Genetic polymorphisms in the CYP2C9 gene can influence the rate of SMX-HA formation, potentially altering an individual's susceptibility to SMX-induced hypersensitivity.[10] For instance, allelic variants of CYP2C9 have been shown to decrease the intrinsic clearance of sulfamethoxazole, which could be a protective factor against hypersensitivity reactions.[10]

Further Oxidation to Nitroso-Sulfamethoxazole

Once formed, SMX-HA can be further oxidized to the even more reactive nitroso-sulfamethoxazole (SMX-NO).[3] This subsequent oxidation can occur via autooxidation.[11] SMX-NO is highly electrophilic and readily forms covalent adducts with cellular macromolecules, particularly proteins, a process known as haptenization.[3][6]

SMX Sulfamethoxazole (SMX) SMX_HA Sulfamethoxazole Hydroxylamine (SMX-HA) SMX->SMX_HA CYP2C9 (N-oxidation) SMX_NO Nitroso-Sulfamethoxazole (SMX-NO) SMX_HA->SMX_NO Oxidation Protein_Adducts Protein Adducts (Haptenation) SMX_NO->Protein_Adducts Immune_Response Immune Response Protein_Adducts->Immune_Response

Metabolic activation pathway of sulfamethoxazole.

Mechanisms of Toxicity

The toxicity of SMX-HA is twofold, encompassing both direct cellular damage and the initiation of an adaptive immune response.

Direct Cytotoxicity

SMX-HA exhibits direct cytotoxic effects, particularly on immune cells. Studies have shown that SMX-HA can induce apoptosis in peripheral blood mononuclear cells (PBMCs).[12] Notably, CD8+ T-lymphocytes appear to be highly susceptible to the toxic effects of SMX-HA, undergoing enhanced cell death.[12] This selective toxicity towards a specific immune cell subset may contribute to the immunomodulatory effects observed with sulfonamide treatment.

Immune-Mediated Hypersensitivity

The formation of protein adducts by the reactive metabolite SMX-NO is a key step in initiating an immune response. These haptenated proteins are recognized as foreign by the immune system, leading to the activation of T-cells and the production of cytotoxic T-lymphocytes, which can cause tissue damage.[3][13] Additionally, unmetabolized sulfonamides can directly stimulate the immune system by activating T-cell receptors via the major histocompatibility complex (MHC).[3][13]

The proposed mechanisms for immune activation are complex and can involve:

  • Hapten Pathway: SMX-NO covalently binds to proteins, forming neoantigens that are processed by antigen-presenting cells (APCs) and presented to T-cells.[14]

  • Pharmacological Interaction (p-i) Concept: The parent drug or its metabolites may also interact directly and non-covalently with immune receptors, such as the T-cell receptor (TCR) or MHC molecules, leading to immune activation.[5][15]

  • Danger Signaling: The reactive metabolite can cause cellular stress and damage, leading to the release of "danger signals" that activate costimulatory pathways and enhance the immune response.[7][16]

cluster_metabolism Metabolic Activation cluster_immune_activation Immune Activation SMX Sulfamethoxazole (SMX) SMX_HA SMX-Hydroxylamine (SMX-HA) SMX->SMX_HA CYP2C9 T_Cell T-Cell SMX->T_Cell Direct p-i Interaction (non-covalent) SMX_NO Nitroso-SMX (SMX-NO) SMX_HA->SMX_NO Oxidation Cell_Damage Cell & Tissue Damage SMX_HA->Cell_Damage Direct Cytotoxicity (e.g., Apoptosis) APC Antigen Presenting Cell (APC) SMX_NO->APC Haptenation & Protein Binding APC->T_Cell Antigen Presentation Cytokines Cytokine Release T_Cell->Cytokines T_Cell->Cell_Damage Cytotoxic T-Lymphocyte Response

Mechanisms of SMX-HA induced toxicity and hypersensitivity.

Detoxification Pathways

The extent of SMX-HA-mediated toxicity is influenced by the efficiency of cellular detoxification mechanisms. The primary defense against this reactive metabolite involves antioxidants, particularly glutathione (GSH).[11] GSH can prevent the autooxidation of SMX-HA to the more reactive SMX-NO.[11] It can also react with SMX-NO to form a labile conjugate, which can then be further processed.[11] Deficiencies in cellular glutathione levels, as seen in some patient populations, may therefore increase the risk of SMX hypersensitivity. The enzymes cytochrome b5 and cytochrome b5 reductase are also involved in the detoxification of SMX-HA.[17]

Quantitative Data Summary

The following tables summarize key quantitative data related to the metabolism and toxicity of sulfamethoxazole and its hydroxylamine metabolite.

ParameterValueReference
Urinary Excretion of SMX-HA (% of dose) 2.4 ± 0.8%[18]
3.1 ± 0.7%[8][9][19][20]
Renal Clearance of SMX-HA 4.39 ± 0.91 L/h[18]
Mean Residence Time of SMX-HA 5.5 ± 1.5 h[18]
Apparent Half-life of SMX and metabolites ~10 h[18]

Table 1: Pharmacokinetic Parameters of this compound in Humans

Cell TypeConcentration of SMX-HA% Cell DeathReference
CD8+ cells 100 µM67 ± 7%[12]
CD4+ cells 100 µM8 ± 4%[12]
PBMCs (Annexin-positive) 100 µM14.1 ± 0.7%[12]
400 µM25.6 ± 4.2%[12]
Lymphocytes 400 µM62%[21]

Table 2: In Vitro Cytotoxicity of this compound

EnzymeInhibitorIC50KiReference
CYP2C9 Sulfamethoxazole456 µM (recombinant)271 µM[22][23]
544 µM (human liver microsomes)[22][23]

Table 3: Inhibition of CYP2C9 by Sulfamethoxazole

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

In Vitro Generation and Toxicity Assessment of SMX-HA

This protocol outlines the synthesis of SMX-HA and its subsequent use in lymphocyte toxicity assays.

Objective: To synthesize SMX-HA and evaluate its dose-dependent cytotoxicity on human lymphocytes.

Materials:

  • 4-nitrobenzenesulfonyl chloride

  • 3-amino-5-methylisoxazole

  • Hydrogen gas

  • Poisoned platinum catalyst

  • Peripheral blood mononuclear cells (PBMCs) from healthy volunteers

  • RPMI-1640 culture medium

  • Fetal bovine serum (FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Trypan blue dye

  • Propidium iodide (PI)

  • Glutathione (GSH)

  • N-acetylcysteine (NAC)

Protocol:

  • Synthesis of SMX-HA:

    • React 4-nitrobenzenesulfonyl chloride with 3-amino-5-methylisoxazole to form the nitro derivative of sulfamethoxazole.

    • Reduce the nitro derivative to the corresponding hydroxylamine using hydrogen gas in the presence of a poisoned platinum catalyst.[21]

    • Purify the synthesized SMX-HA.

  • Lymphocyte Isolation:

    • Isolate PBMCs from heparinized venous blood of healthy volunteers using Ficoll-Paque density gradient centrifugation.

    • Wash the cells twice with phosphate-buffered saline (PBS) and resuspend in RPMI-1640 medium supplemented with 10% FBS.

  • Cytotoxicity Assay:

    • Plate the lymphocytes at a density of 1 x 10^6 cells/mL in a 96-well plate.

    • Treat the cells with varying concentrations of SMX-HA (e.g., 0-500 µM) for 24-48 hours. Include a vehicle control.

    • For detoxification studies, co-incubate cells with SMX-HA and varying concentrations of GSH or NAC.[21]

    • Assess cell viability using one or more of the following methods:

      • MTT Assay: Add MTT solution to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

      • Trypan Blue Exclusion: Mix a small aliquot of the cell suspension with trypan blue dye and count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.

      • Propidium Iodide Staining: Stain the cells with PI and analyze by flow cytometry to quantify the percentage of dead cells.

start Start synthesis Synthesize SMX-HA start->synthesis isolate_cells Isolate Lymphocytes start->isolate_cells cell_culture Culture and Treat Cells with SMX-HA synthesis->cell_culture isolate_cells->cell_culture cytotoxicity_assay Perform Cytotoxicity Assay (MTT, Trypan Blue, or PI) cell_culture->cytotoxicity_assay data_analysis Analyze Data and Determine IC50 cytotoxicity_assay->data_analysis end End data_analysis->end

Workflow for in vitro SMX-HA toxicity testing.

Quantification of SMX and its Metabolites in Biological Samples

This protocol describes a general method for the analysis of SMX and its metabolites, including SMX-HA, in plasma or urine using High-Performance Liquid Chromatography (HPLC).

Objective: To quantify the levels of SMX, N4-acetyl-SMX, and SMX-HA in biological matrices.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Phosphoric acid

  • Trichloroacetic acid (TCA)

  • Internal standard (e.g., sulfadimidine)

  • Plasma or urine samples

Protocol:

  • Sample Preparation:

    • To 1 mL of plasma or urine, add a known amount of the internal standard.

    • Precipitate proteins by adding an equal volume of ice-cold ACN or TCA.

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the mobile phase.

  • HPLC Analysis:

    • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted with phosphoric acid) and an organic modifier (e.g., ACN or MeOH). An example is Water:Acetonitrile:Methanol (60:35:5 v/v), pH 2.5 with H₃PO₄.[24]

    • Flow Rate: 1.0 mL/min.[24]

    • Column Temperature: 30°C.[24]

    • Detection: UV detection at a wavelength of 270-280 nm.[24]

    • Injection Volume: 20-50 µL.

  • Quantification:

    • Prepare a calibration curve using standard solutions of SMX, N4-acetyl-SMX, and SMX-HA of known concentrations.

    • Plot the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

    • Determine the concentration of the analytes in the unknown samples by interpolation from the calibration curve.

Conclusion and Future Directions

This compound is a critical reactive metabolite that plays a central role in the idiosyncratic toxicity of its parent drug. Its formation via CYP2C9 and subsequent covalent binding to cellular macromolecules are key initiating events in both direct cytotoxicity and immune-mediated hypersensitivity reactions. A thorough understanding of the factors that influence the formation, detoxification, and immunological recognition of SMX-HA is paramount for the development of safer sulfonamide antibiotics.

Future research should focus on:

  • Developing predictive in vitro models to identify individuals at high risk for SMX hypersensitivity.[25]

  • Elucidating the precise structural requirements for the interaction of SMX and its metabolites with immune receptors.

  • Exploring strategies to modulate the metabolic activation of SMX or enhance its detoxification to minimize the formation of reactive intermediates.

By continuing to unravel the complex biology of SMX-HA, the scientific community can work towards mitigating the adverse effects of this important class of antibiotics and improving patient safety.

References

In Vivo Metabolism of Sulfamethoxazole to its Hydroxylamine Metabolite: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vivo metabolism of the widely used sulfonamide antibiotic, sulfamethoxazole, to its reactive hydroxylamine metabolite, sulfamethoxazole hydroxylamine. The formation of this metabolite is of significant interest due to its implication in idiosyncratic adverse drug reactions. This document details the enzymatic pathways responsible for this biotransformation, with a focus on the role of Cytochrome P450 2C9 (CYP2C9). Quantitative data on the extent of this metabolic pathway, detailed experimental protocols for its investigation, and the influence of genetic polymorphisms are presented. Visual representations of the metabolic pathway and experimental workflows are provided to facilitate understanding.

Introduction

Sulfamethoxazole is an antibiotic commonly used in combination with trimethoprim for the treatment of various bacterial infections. While generally well-tolerated, sulfamethoxazole has been associated with idiosyncratic hypersensitivity reactions, which are thought to be mediated by the formation of reactive metabolites. The N-hydroxylation of sulfamethoxazole to form this compound is a critical initial step in this toxification pathway. This hydroxylamine is a reactive intermediate that can be further oxidized to the even more reactive nitroso-sulfamethoxazole, which can covalently bind to cellular macromolecules, potentially leading to cellular damage and an immune response.

Understanding the in vivo formation of this compound is crucial for predicting and mitigating the risk of these adverse reactions. This guide provides an in-depth summary of the current knowledge on this metabolic pathway, intended to be a valuable resource for researchers and professionals in the field of drug metabolism and toxicology.

Enzymatic Basis of Sulfamethoxazole N-Hydroxylation

The primary enzyme responsible for the N-hydroxylation of sulfamethoxazole in humans is Cytochrome P450 2C9 (CYP2C9).[1][2][3] In vitro studies using human liver microsomes have demonstrated that the formation of this compound is an NADPH-dependent process, consistent with a P450-mediated reaction.[4][5] The reaction is competitively inhibited by known CYP2C9 substrates and inhibitors.

Quantitative Data

The extent of sulfamethoxazole metabolism to its hydroxylamine metabolite has been quantified in several human studies. The following tables summarize key quantitative findings from in vivo and in vitro investigations.

Table 1: In Vivo Pharmacokinetics and Urinary Excretion of Sulfamethoxazole and its Hydroxylamine Metabolite in Healthy Volunteers

ParameterValueReference
Dose of Sulfamethoxazole800 mg (single oral dose)[6]
Mean Residence Time (MRT) of this compound5.5 ± 1.5 h[6]
Renal Clearance of this compound4.39 ± 0.91 L/h[6]
Urinary Excretion of this compound (% of dose in 24h)2.4 ± 0.8%[6]
Urinary Excretion of this compound (% of drug excreted in 24h)3.1 ± 0.7%[4][5]
Total Urinary Excretion of Sulfamethoxazole and metabolites in 24h (% of ingested dose)54%[4][5]

Table 2: In Vitro Inhibition of this compound Formation in Human Liver Microsomes

InhibitorInhibition Constant (Ki)IC50Reference
Atovaquone15 µM-[1]
Fluconazole3.5 µM-[7]
Ketoconazole6 µM-[7]
Cimetidine-80 µM (with pre-incubation), 800 µM (without pre-incubation)[7]
Sulfamethoxazole (as an inhibitor of CYP2C9-mediated tolbutamide hydroxylation)271 µM544 µM[2]

Impact of Genetic Polymorphisms

Genetic variations in the CYP2C9 gene can significantly influence the metabolism of sulfamethoxazole. Individuals with certain CYP2C9 alleles, such as CYP2C92 and CYP2C93, exhibit reduced enzyme activity. This can lead to decreased formation of the hydroxylamine metabolite and consequently, altered pharmacokinetics of the parent drug. While this might reduce the risk of toxicity mediated by the hydroxylamine, it can also affect the overall clearance of sulfamethoxazole.

Experimental Protocols

In Vivo Study Protocol for Pharmacokinetic Analysis

This protocol outlines a typical design for an in vivo study to determine the pharmacokinetics of sulfamethoxazole and its hydroxylamine metabolite in human volunteers.

5.1.1. Study Design

  • A single-dose, open-label study in healthy adult volunteers.

  • Subjects should abstain from any medication for at least two weeks prior to the study.

  • A single oral dose of 800 mg sulfamethoxazole is administered.[6]

5.1.2. Sample Collection

  • Blood samples are collected at pre-dose and at regular intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, 36, and 48 hours) post-dose.

  • Urine is collected over a 24-hour period.[4][5]

5.1.3. Sample Processing

  • Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

  • The total volume of urine is recorded, and an aliquot is stored at -80°C.

5.1.4. Bioanalytical Method: HPLC-UV for this compound in Plasma and Urine

This method is for the quantitative analysis of this compound. A similar approach can be used for the parent drug and other metabolites.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength of approximately 254 nm.

  • Sample Preparation (Plasma): Protein precipitation is a common method. Add a threefold volume of cold acetonitrile to the plasma sample, vortex, and centrifuge to pellet the precipitated proteins. The supernatant is then evaporated and reconstituted in the mobile phase for injection.

  • Sample Preparation (Urine): Dilution with the mobile phase may be sufficient. Alternatively, solid-phase extraction (SPE) can be used for sample cleanup and concentration.

  • Standard Curve: Prepare a standard curve of this compound in the respective matrix (plasma or urine) to allow for accurate quantification.

In Vitro Protocol for Hydroxylamine Formation using Human Liver Microsomes

This protocol describes an in vitro assay to measure the formation of this compound by human liver microsomes.

5.2.1. Reagents and Materials

  • Pooled human liver microsomes.

  • Sulfamethoxazole.

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Potassium phosphate buffer (pH 7.4).

  • Acetonitrile (for reaction termination).

5.2.2. Incubation Procedure

  • Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein concentration) and sulfamethoxazole (at various concentrations to determine kinetics) in potassium phosphate buffer.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Incubate at 37°C for a specified time (e.g., 30 minutes). The incubation time should be within the linear range of metabolite formation.

  • Terminate the reaction by adding an equal volume of cold acetonitrile.

  • Centrifuge the mixture to pellet the precipitated proteins.

  • Analyze the supernatant for the presence of this compound using a validated analytical method such as HPLC-UV or LC-MS/MS.

Visualizations

Metabolic Pathway of Sulfamethoxazole

Sulfamethoxazole Metabolism cluster_main In Vivo Metabolism of Sulfamethoxazole SMX Sulfamethoxazole SMX_HA Sulfamethoxazole Hydroxylamine SMX->SMX_HA CYP2C9 (N-Hydroxylation) Nitroso_SMX Nitroso-Sulfamethoxazole (Reactive Metabolite) SMX_HA->Nitroso_SMX Auto-oxidation Covalent_Binding Covalent Binding to Cellular Proteins Nitroso_SMX->Covalent_Binding Immune_Response Immune Response (Hypersensitivity) Covalent_Binding->Immune_Response

Caption: Metabolic activation of sulfamethoxazole to its reactive metabolites.

Experimental Workflow for In Vivo and In Vitro Analysis

Experimental Workflow cluster_invivo In Vivo Analysis cluster_invitro In Vitro Analysis Dosing Oral Administration of Sulfamethoxazole to Volunteers Sample_Collection Blood and Urine Sample Collection Dosing->Sample_Collection Plasma_Processing Plasma Separation Sample_Collection->Plasma_Processing Urine_Processing Urine Aliquoting Sample_Collection->Urine_Processing Sample_Prep_Vivo Sample Preparation (Protein Precipitation/Dilution) Plasma_Processing->Sample_Prep_Vivo Urine_Processing->Sample_Prep_Vivo Analysis HPLC-UV or LC-MS/MS Analysis Sample_Prep_Vivo->Analysis Microsome_Prep Preparation of Human Liver Microsomes Incubation Incubation with Sulfamethoxazole and NADPH Microsome_Prep->Incubation Reaction_Termination Reaction Termination (Acetonitrile) Incubation->Reaction_Termination Sample_Prep_Vitro Centrifugation and Supernatant Collection Reaction_Termination->Sample_Prep_Vitro Sample_Prep_Vitro->Analysis Data_Analysis Pharmacokinetic and Kinetic Analysis Analysis->Data_Analysis

Caption: Workflow for studying this compound formation.

Conclusion

The N-hydroxylation of sulfamethoxazole, primarily mediated by CYP2C9, is a critical metabolic pathway with significant clinical implications. The formation of this compound is a key initiating step in the development of idiosyncratic hypersensitivity reactions. This technical guide has provided a detailed overview of the quantitative aspects of this metabolic pathway, comprehensive experimental protocols for its investigation, and the influence of genetic factors. The provided visualizations of the metabolic pathway and experimental workflows serve as a practical resource for researchers and drug development professionals. A thorough understanding of this metabolic activation pathway is essential for the development of safer and more effective therapeutic strategies involving sulfamethoxazole and other sulfonamides.

References

The Core of Sulfamethoxazole Bioactivation: A Technical Guide to Cytochrome P450-Mediated Hydroxylamine Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfamethoxazole (SMX), a widely used sulfonamide antibiotic, undergoes metabolic activation in the liver to form a reactive metabolite, sulfamethoxazole hydroxylamine (SMX-HA). This bioactivation step is of significant interest in drug development and clinical pharmacology due to its association with idiosyncratic adverse drug reactions, particularly hypersensitivity reactions. The primary enzyme responsible for this N-hydroxylation is Cytochrome P450 2C9 (CYP2C9), a key enzyme in the metabolism of approximately 15% of clinically used drugs.[1][2] Understanding the kinetics, experimental determination, and influencing factors of this metabolic pathway is crucial for predicting potential drug-drug interactions, assessing patient risk, and developing safer pharmaceuticals.

This technical guide provides an in-depth overview of the CYP2C9-mediated formation of SMX-HA. It includes a summary of relevant quantitative data, detailed experimental protocols for in vitro investigation, and visualizations of the metabolic pathway and experimental workflows.

Data Presentation: Quantitative Insights into SMX N-Hydroxylation

While direct Michaelis-Menten constants (Kₘ and Vₘₐₓ) for the N-hydroxylation of sulfamethoxazole by wild-type CYP2C9 are not consistently reported in the literature, the available quantitative data provide valuable insights into the enzyme's interaction with SMX and the impact of genetic variability.

Table 1: Effect of CYP2C9 Genetic Polymorphisms on Sulfamethoxazole N-Hydroxylation

CYP2C9 Allelic VariantAmino Acid ChangeEffect on Intrinsic Clearance (Clᵢₙₜ) for SMX-HA Formation (Compared to Wild-Type)Reference
CYP2C92Arg144 to Cys3-fold decrease[3]
CYP2C93Ile359 to Leu20-fold decrease[3]

Table 2: Sulfamethoxazole as a CYP2C9 Inhibitor (using Tolbutamide as a probe substrate)

SystemParameterValue (µM)Reference
Human Liver MicrosomesIC₅₀544[4]
Human Liver MicrosomesKᵢ271[4]
Recombinant CYP2C9IC₅₀456[4]

Table 3: In Vivo Excretion of Sulfamethoxazole Metabolites in Humans

MetabolitePercentage of Drug Excreted in Urine (24 hours)Reference
This compound3.1% ± 0.7%[5]
N⁴-acetyl-sulfamethoxazole46.2% ± 6.6%[6]
Unchanged Sulfamethoxazole16.5% ± 5.5%[6]

Signaling and Metabolic Pathways

The bioactivation of sulfamethoxazole to its hydroxylamine metabolite is a critical step in its metabolism. This reaction is catalyzed by CYP2C9 in the liver and is implicated in the drug's potential toxicity.

metabolic_pathway cluster_0 Hepatic Metabolism SMX Sulfamethoxazole SMX_HA Sulfamethoxazole Hydroxylamine (SMX-HA) SMX:e->SMX_HA:w N-hydroxylation CYP2C9 Cytochrome P450 2C9 (CYP2C9) CYP2C9->SMX_HA NADP NADP+ CYP2C9->NADP NADPH NADPH NADPH->CYP2C9 e- donor

Figure 1: CYP2C9-mediated metabolic activation of Sulfamethoxazole.

Experimental Protocols

Investigating the formation of SMX-HA in vitro typically involves incubation with human liver microsomes (HLM) or recombinant CYP2C9, followed by quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

In Vitro Incubation with Human Liver Microsomes (HLM)

This protocol is designed to determine the rate of SMX-HA formation in a system that contains a mixture of liver enzymes.

Materials:

  • Sulfamethoxazole (SMX)

  • Pooled Human Liver Microsomes (HLM)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • NADPH regenerating system solution (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ice-cold, containing an appropriate internal standard)

  • Incubator/shaking water bath (37°C)

Procedure:

  • Preparation: Thaw HLM on ice. Prepare a stock solution of SMX in a suitable solvent (e.g., methanol or DMSO) and dilute it to the desired starting concentrations in potassium phosphate buffer.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the pre-incubation mixture by adding, in order:

    • Potassium Phosphate Buffer (to final volume)

    • HLM (final concentration typically 0.2-1.0 mg/mL protein)

    • SMX solution (at various concentrations to determine kinetics, e.g., 1-500 µM)

  • Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath to equilibrate the temperature.

  • Initiation of Reaction: Start the metabolic reaction by adding a pre-warmed NADPH regenerating system solution.

  • Incubation: Incubate the reaction mixture at 37°C with gentle agitation for a predetermined time (e.g., 0, 5, 15, 30, and 60 minutes). The incubation time should be within the linear range of metabolite formation.

  • Termination of Reaction: Stop the reaction at each time point by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard. This step precipitates the microsomal proteins.

  • Sample Processing: Vortex the terminated reaction mixture vigorously for 1 minute. Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[7]

  • Sample Collection: Carefully transfer the clear supernatant to a new tube or an HPLC vial for LC-MS/MS analysis.

Quantification by LC-MS/MS

This protocol provides a framework for the sensitive and specific quantification of the formed SMX-HA.

Instrumentation and Conditions:

  • HPLC System: A system capable of gradient elution.

  • Column: C18 Reverse-Phase Column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Mass Spectrometry Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Proposed):

    • Sulfamethoxazole (Parent): Q1: 254.0 m/z → Q3: 156.0 m/z (quantifier), 108.0 m/z (qualifier).[8][9]

    • This compound (Metabolite): Q1: 270.0 m/z → Q3: 172.0 m/z (proposed, from loss of SO₂NH), 108.0 m/z (proposed, aniline fragment). Note: These transitions are theoretical and must be optimized experimentally by infusing a standard of the metabolite.

    • Internal Standard: A stable isotope-labeled SMX or a structurally similar compound not present in the matrix.

Procedure:

  • Calibration Curve: Prepare a series of calibration standards of SMX-HA of known concentrations in the same buffer/acetonitrile mixture as the samples.

  • Injection: Inject a fixed volume (e.g., 5-10 µL) of the sample supernatant and calibration standards onto the LC-MS/MS system.

  • Data Analysis: Integrate the peak areas for the SMX-HA and internal standard MRM transitions. Construct a calibration curve by plotting the peak area ratio (SMX-HA/Internal Standard) against the concentration of the standards.

  • Quantification: Determine the concentration of SMX-HA in the unknown samples by interpolating their peak area ratios against the calibration curve. The rate of formation can then be calculated (e.g., in pmol/min/mg protein).

Experimental and Analytical Workflow

The process of characterizing the CYP2C9-mediated formation of SMX-HA involves several key stages, from initial experimental design to final data analysis. This workflow ensures a systematic and robust investigation.

experimental_workflow cluster_prep Phase 1: Preparation cluster_incubation Phase 2: In Vitro Incubation cluster_analysis Phase 3: Sample Analysis cluster_data Phase 4: Data Interpretation prep_reagents Prepare Reagents (Buffer, SMX, HLM/CYP2C9) pre_incubate Pre-incubate SMX + HLM (37°C, 5 min) prep_reagents->pre_incubate prep_nadph Prepare NADPH Regenerating System initiate Initiate Reaction (Add NADPH) prep_nadph->initiate pre_incubate->initiate incubate Incubate at 37°C (Time Course) initiate->incubate terminate Terminate Reaction (Ice-cold Acetonitrile + IS) incubate->terminate centrifuge Protein Precipitation (Centrifugation) terminate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms quantify Quantify SMX-HA (Calibration Curve) lcms->quantify kinetics Determine Kinetic Parameters (e.g., Formation Rate) quantify->kinetics

Figure 2: General workflow for in vitro SMX-HA formation and analysis.

Conclusion

The N-hydroxylation of sulfamethoxazole by CYP2C9 is a pivotal metabolic pathway with significant clinical and toxicological implications. While a complete kinetic profile remains to be fully elucidated in the public literature, the methodologies and data presented in this guide offer a robust framework for its investigation. Researchers in drug development can leverage these protocols to assess the potential for SMX-related adverse reactions, evaluate the impact of CYP2C9 polymorphisms, and screen for potential drug-drug interactions involving this critical metabolic step. A thorough understanding of this bioactivation process is essential for the continued safe and effective use of sulfamethoxazole and for the development of new chemical entities that are substrates of CYP2C9.

References

A Technical Guide to Sulfamethoxazole Hydroxylamine and its Role in Oxidative Stress

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfamethoxazole (SMX), a widely utilized sulfonamide antibiotic, is associated with a significant incidence of idiosyncratic adverse drug reactions, particularly hypersensitivity. The bioactivation of SMX to its reactive metabolite, sulfamethoxazole hydroxylamine (SMX-HA), is a critical initiating event in the pathophysiology of these reactions. This technical guide provides an in-depth examination of the formation of SMX-HA, its mechanisms of inducing oxidative stress, and the cellular consequences. We detail the metabolic pathways, present key quantitative data in structured tables, outline relevant experimental protocols, and provide visual diagrams of the core processes to offer a comprehensive resource for professionals in drug development and biomedical research.

Introduction: The Sulfamethoxazole Hypersensitivity Problem

Sulfamethoxazole, often used in combination with trimethoprim, is an effective antimicrobial agent. However, its clinical utility is hampered by immune-mediated hypersensitivity reactions, which occur in 3-4% of the general population.[1][2] A leading hypothesis, known as the "hapten hypothesis," posits that SMX is not inherently immunogenic but is metabolized into chemically reactive intermediates that can covalently bind to cellular macromolecules, forming neoantigens that trigger an immune response. The primary metabolite implicated in this bioactivation pathway is this compound (SMX-HA). The accumulation of SMX-HA and its subsequent oxidation product, nitroso-sulfamethoxazole (SMX-NO), is thought to be a major factor in the cellular damage that precedes the immune response, largely through the induction of oxidative stress.[1][2]

Metabolic Bioactivation of Sulfamethoxazole

The transformation of the parent drug, SMX, into its reactive hydroxylamine metabolite is a crucial first step in its toxicity pathway.

Enzymatic N-Oxidation

SMX is metabolized in the liver primarily by Cytochrome P450 (CYP) enzymes.[3][4][5] The key reaction is the N-oxidation of the aromatic amine (N4) group of SMX to form SMX-HA. This is an NADPH-dependent process that occurs within liver microsomes.[3][4] While multiple CYP enzymes exist, sulfamethoxazole is a known selective inhibitor of the CYP2C9 isoform, suggesting this enzyme plays a significant role in its metabolism.[6][7]

In Vivo Formation and Excretion

SMX-HA is an authentic in vivo metabolite in humans.[3][4][5] Following oral administration of SMX, a small but significant portion is converted to the hydroxylamine. Studies in healthy volunteers show that SMX-HA constitutes approximately 2.4% to 3.1% of the total drug excreted in urine within 24 hours.[3][4][8] This is in contrast to the major metabolite, N4-acetyl-sulfamethoxazole, which accounts for about 46.2% of the excreted dose.[8]

cluster_metabolism Hepatic Metabolism cluster_enzymes Key Enzymes SMX Sulfamethoxazole (SMX) SMX_HA Sulfamethoxazole Hydroxylamine (SMX-HA) SMX->SMX_HA   CYP2C9 (N-Oxidation) SMX_NO Nitroso-Sulfamethoxazole (SMX-NO) SMX_HA->SMX_NO Auto-oxidation SMX_NO->SMX_HA Reduction CYP Cytochrome P450 (CYP2C9)

Fig. 1: Metabolic activation of Sulfamethoxazole to its reactive metabolites.

Mechanisms of SMX-HA Induced Oxidative Stress

The toxicity of SMX-HA is intrinsically linked to its ability to disrupt cellular redox homeostasis, leading to a state of oxidative stress. This occurs through two primary, interconnected mechanisms: the generation of reactive oxygen species (ROS) and the depletion of cellular antioxidants.

Reactive Oxygen Species (ROS) Generation

SMX-HA is unstable and can auto-oxidize to the even more reactive nitroso-sulfamethoxazole (SMX-NO) metabolite. This conversion process can initiate a redox cycle where electrons are transferred to molecular oxygen, generating superoxide anions (O₂⁻). Subsequent reactions can produce other ROS, such as hydrogen peroxide (H₂O₂).[1][2][9] This cascade of ROS production is a central feature of SMX-HA's cytotoxicity.[1][9]

Glutathione (GSH) Depletion

Glutathione (GSH), a critical intracellular antioxidant, plays a key role in detoxifying SMX metabolites. GSH can directly reduce the highly reactive SMX-NO back to the less reactive SMX-HA, preventing it from forming protein adducts.[10] It can also prevent the auto-oxidation of SMX-HA to SMX-NO in the first place.[10] Both of these protective actions consume reduced GSH, leading to the formation of glutathione disulfide (GSSG) and a decrease in the critical GSH/GSSG ratio.[1] Severe depletion of the cellular GSH pool compromises the cell's ability to neutralize ROS, amplifying oxidative damage. This is particularly relevant in patient populations with pre-existing glutathione deficiencies, such as individuals with HIV, who exhibit a higher incidence of adverse reactions to co-trimoxazole.[11][12]

Downstream Cellular Damage

The combination of elevated ROS levels and depleted antioxidant defenses leads to widespread cellular damage.

  • Lipid Peroxidation: ROS attack polyunsaturated fatty acids in cell membranes, leading to a chain reaction that damages membrane integrity and function.

  • Protein Carbonylation: ROS can oxidize amino acid side chains in proteins, leading to the formation of carbonyl groups. This damages protein structure and function.

  • Cell Death: The overwhelming oxidative stress can trigger programmed cell death pathways, including apoptosis and necroptosis, ultimately leading to tissue damage.[1][2]

Studies have shown that cells from patients with a history of sulfa hypersensitivity exhibit significantly higher levels of cell death, ROS formation, and lipid peroxidation when challenged with SMX-HA in vitro, compared to cells from tolerant individuals.[1][2]

cluster_pathway Oxidative Stress Pathway SMX_HA SMX-HA Redox Redox Cycling (SMX-HA <=> SMX-NO) SMX_HA->Redox GSH_Dep Glutathione (GSH) Depletion SMX_HA->GSH_Dep Detoxification ROS ↑ Reactive Oxygen Species (ROS) Redox->ROS Ox_Stress Oxidative Stress ROS->Ox_Stress GSH_Dep->Ox_Stress Compromised Defense Damage Cellular Damage (Lipids, Proteins) Ox_Stress->Damage Death Cell Death (Apoptosis, Necroptosis) Damage->Death

Fig. 2: Signaling pathway of SMX-HA induced oxidative stress.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on SMX metabolism and SMX-HA-induced oxidative stress.

Table 1: Pharmacokinetic Parameters of SMX and its Metabolites in Healthy Humans

Parameter Sulfamethoxazole (SMX) N4-Acetyl-SMX SMX-Hydroxylamine (SMX-HA) Reference
Apparent Half-Life (h) ~10 ~10 ~10 [8]
Mean Residence Time (h) - - 5.5 ± 1.5 [8]
Renal Clearance (L/h) - - 4.39 ± 0.91 [8]

| Urinary Recovery (% of dose) | 16.5 ± 5.5 | 46.2 ± 6.6 | 2.4 ± 0.8 |[8] |

Table 2: Inhibition of Cytochrome P450 Isoforms by Sulfamethoxazole

CYP Isoform Marker Reaction Apparent IC₅₀ (µM) Apparent Kᵢ (µM) System Reference
CYP2C9 Tolbutamide hydroxylation 544 271 Human Liver Microsomes [6]

| CYP2C9 | Tolbutamide hydroxylation | 456 | - | Recombinant CYP2C9 |[6] |

Table 3: Effect of Antioxidants on DDS-NOH-Induced ROS Generation*

Antioxidant Agent Decrease in ROS Generation (%) Reference
Ascorbic Acid 87 [9]
N-acetylcysteine 86 [9]
Trolox 44 [9]
Melatonin 16 [9]

*Data shown for Dapsone Hydroxylamine (DDS-NOH), a structurally related arylhydroxylamine metabolite, as a surrogate to illustrate the principle of ROS scavenging.

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate SMX-HA-induced oxidative stress.

Protocol 1: In Vitro Metabolism of SMX in Human Liver Microsomes

Objective: To demonstrate the formation of SMX-HA from SMX by hepatic enzymes.

Materials:

  • Human liver microsomes (pooled)

  • Sulfamethoxazole (SMX)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • HPLC system with UV or MS detector

Procedure:

  • Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein) in potassium phosphate buffer.

  • Add SMX to the desired final concentration (e.g., 100 µM).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system. A control reaction should be run without the NADPH system.

  • Incubate at 37°C with gentle shaking for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding an equal volume of ice-cold acetonitrile.

  • Centrifuge the mixture (e.g., 14,000 x g for 10 minutes) to pellet the precipitated protein.

  • Analyze the supernatant for the presence of SMX-HA using a validated HPLC method, comparing the retention time and mass spectrum to an authentic SMX-HA standard.

Protocol 2: Detection of Intracellular ROS using a Fluorescent Probe

Objective: To quantify the generation of ROS in cells following exposure to SMX-HA.

Materials:

  • Cell line of interest (e.g., peripheral blood mononuclear cells (PBMCs), HepG2)

  • Cell culture medium

  • SMX-HA

  • ROS-sensitive fluorescent probe (e.g., H2DCFDA, CellROX® Green Reagent)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer or fluorescence microplate reader

Procedure:

  • Culture cells to the desired density in a suitable format (e.g., 96-well plate or suspension culture).

  • Wash the cells with pre-warmed PBS or serum-free medium.

  • Load the cells with the ROS probe (e.g., 10 µM H2DCFDA) by incubating in the dark at 37°C for 30-60 minutes, per the manufacturer's instructions.

  • Wash the cells again to remove excess probe.

  • Treat the probe-loaded cells with various concentrations of SMX-HA (and appropriate vehicle controls) for the desired time period (e.g., 1-4 hours). A positive control, such as tert-butyl hydroperoxide, should be included.

  • Measure the fluorescence intensity using a flow cytometer (e.g., FITC channel for H2DCFDA) or a fluorescence microplate reader (Ex/Em ~495/529 nm).[13]

  • The increase in fluorescence intensity relative to the vehicle control is proportional to the amount of ROS generated.

Protocol 3: Assessment of Cell Viability using the MTT Assay

Objective: To determine the cytotoxicity of SMX-HA.

Materials:

  • Cell line of interest cultured in a 96-well plate

  • SMX-HA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader (absorbance at ~570 nm)

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of SMX-HA for a specified duration (e.g., 24 hours). Include untreated and vehicle controls.

  • After treatment, remove the medium and add fresh medium containing MTT (final concentration ~0.5 mg/mL).

  • Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at ~570 nm on a microplate reader.

  • Cell viability is expressed as a percentage relative to the untreated control cells. A decrease in absorbance indicates a reduction in cell viability.[14][15][16]

cluster_workflow Experimental Workflow: Assessing SMX-HA Cytotoxicity Start Start: Cell Culture Seed Seed Cells (e.g., 96-well plate) Start->Seed Treat Treat with SMX-HA (Dose-response) Seed->Treat Assay Perform Parallel Assays Treat->Assay ROS ROS Assay (e.g., H2DCFDA) Assay->ROS Viability Viability Assay (e.g., MTT) Assay->Viability GSH GSH/GSSG Assay Assay->GSH Analysis Data Acquisition (Plate Reader / Flow Cytometer) ROS->Analysis Viability->Analysis GSH->Analysis End End: Data Analysis & Interpretation Analysis->End

References

immunogenicity of sulfamethoxazole hydroxylamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Immunogenicity of Sulfamethoxazole Hydroxylamine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sulfamethoxazole (SMX), a widely used sulfonamide antibiotic, is associated with a high incidence of hypersensitivity reactions, ranging from mild skin rashes to life-threatening conditions like Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN). The central tenet of SMX immunogenicity is that the parent drug is not the primary culprit. Instead, it acts as a pro-hapten, requiring metabolic activation to become immunogenic. This guide elucidates the pivotal role of its metabolite, this compound (SMX-HA), and the subsequent reactive species, nitroso-sulfamethoxazole (SMX-NO), in initiating the immune cascade. We will explore the metabolic pathways, the mechanism of protein haptenation, the complex signaling events leading to T-cell activation, and the key experimental protocols used to investigate these phenomena.

Metabolic Bioactivation: The Genesis of the Antigen

The journey from a therapeutic drug to an immune trigger begins in the liver. Sulfamethoxazole is metabolized by the Cytochrome P450 enzyme system, specifically CYP2C9, to form its N4-hydroxylamine metabolite, SMX-HA.[1][2][3] This hydroxylamine is a pro-reactive intermediate that can be further oxidized, both enzymatically and spontaneously, to the highly reactive nitroso-sulfamethoxazole (SMX-NO).[1][4][5] It is SMX-NO that is considered the ultimate reactive metabolite responsible for covalently modifying host proteins.[5][6]

The body has protective mechanisms against these reactive metabolites. Glutathione (GSH), a key antioxidant, can detoxify SMX-NO by forming an unstable conjugate that can then be cleaved back to the less reactive SMX-HA or the parent drug.[5][7] However, when these detoxification pathways are overwhelmed or genetically impaired, the reactive metabolites can accumulate, increasing the risk of an immune response.

Metabolic_Activation cluster_0 Metabolic Pathway cluster_1 Detoxification SMX Sulfamethoxazole (SMX) (Pro-hapten) SMX_HA This compound (SMX-HA) SMX->SMX_HA CYP2C9 / MPO SMX_NO Nitroso Sulfamethoxazole (SMX-NO) (Reactive Metabolite) SMX_HA->SMX_NO Oxidation GSH Glutathione (GSH) SMX_NO->GSH Conjugation Protein_Haptenation Protein Haptenation SMX_NO->Protein_Haptenation Covalent Binding Detox Detoxified Products (e.g., Sulfinamide) GSH->Detox

Caption: Metabolic activation and detoxification pathway of Sulfamethoxazole.

The Hapten Hypothesis: Creating the "Non-Self" Signal

The immunogenicity of SMX-HA is primarily explained by the hapten hypothesis. Small molecules like SMX are generally not large enough to be recognized by the immune system on their own. However, the reactive SMX-NO metabolite can act as a hapten, covalently binding to endogenous macromolecules, primarily proteins, to form hapten-carrier conjugates.[8][9] This process, known as haptenation, effectively creates a "neo-antigen" that is no longer recognized as "self" by the immune system.

SMX-NO has a strong affinity for sulfhydryl groups, readily binding to cysteine residues on both intracellular and extracellular proteins.[1][4] This binding is rapid, with haptenation of cell surface proteins observed within minutes of exposure.[8] The resulting modified proteins are then taken up and processed by Antigen Presenting Cells (APCs), such as dendritic cells and macrophages.

Haptenation_Process SMX_NO SMX-NO (Reactive Hapten) NeoAntigen Hapten-Protein Conjugate (Neo-Antigen) SMX_NO->NeoAntigen Haptenation (Covalent Bonding to Cys residues) Protein Endogenous Protein (e.g., Albumin, Cellular Proteins) Protein->NeoAntigen APC Antigen Presenting Cell (APC) NeoAntigen->APC Uptake & Processing

Caption: The haptenation process leading to neo-antigen formation.

Immune Activation Cascade

The presentation of haptenated peptides by APCs initiates a complex, T-cell-mediated immune response.

  • Antigen Presentation: Inside the APC, the haptenated proteins are proteolytically cleaved into smaller peptides. These modified peptides, still carrying the SMX adduct, are loaded onto Major Histocompatibility Complex (MHC) molecules and transported to the cell surface. Depending on the origin of the haptenated protein (extracellular or intracellular), presentation occurs via MHC class II or MHC class I molecules, respectively.[4][9]

  • T-Cell Recognition: Specific T-lymphocytes that have T-Cell Receptors (TCRs) capable of recognizing the unique conformation of the SMX-peptide-MHC complex become activated. This leads to the activation of both CD4+ helper T-cells (via MHC class II) and CD8+ cytotoxic T-cells (via MHC class I).[9][10]

  • Danger Signaling & Co-stimulation: Full T-cell activation often requires a "second signal" or "danger signal." SMX-HA and SMX-NO can directly induce cellular stress and toxicity, causing cells like keratinocytes to up-regulate stress proteins (e.g., heat shock protein 70) and release pro-inflammatory cytokines.[11][12] This creates an inflammatory microenvironment that promotes the maturation of APCs and provides the necessary co-stimulatory signals for robust T-cell activation.

  • Clonal Expansion and Effector Function: Activated drug-specific T-cells undergo rapid clonal expansion. CD4+ T-cells orchestrate the immune response by releasing cytokines, while CD8+ T-cells can directly kill cells presenting the haptenated peptides, leading to the tissue damage seen in severe reactions like SJS/TEN.[9][13]

A critical component of this process is an individual's genetic makeup. A strong association exists between specific Human Leukocyte Antigen (HLA, the human version of MHC) alleles and susceptibility to SMX-induced severe cutaneous adverse reactions (SCARs).[14][15] These specific HLA variants are thought to be more efficient at binding and presenting SMX-modified peptides to T-cells.

Immune_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell APC_node APC MHC Hapten-Peptide on MHC APC_node->MHC Presents Antigen TCR TCR MHC->TCR Signal 1: Recognition TCell Naive T-Cell (CD4+ or CD8+) Activated_TCell Activated T-Cell TCell->Activated_TCell Activation Cytokines Cytokine Release (e.g., TNF-α, IL-6) Activated_TCell->Cytokines Expansion Clonal Expansion & Effector Function Activated_TCell->Expansion Tissue_Damage Clinical Manifestations (Rash, SJS/TEN) Expansion->Tissue_Damage Danger_Signal Danger Signal (Cellular Stress) Danger_Signal->TCell Signal 2: Co-stimulation LTT_Workflow Blood Patient Blood Sample Isolate Isolate PBMCs (Ficoll Gradient) Blood->Isolate Culture Culture PBMCs in 96-well plate Isolate->Culture Stimulate Stimulate with: - SMX / SMX-HA - Positive Control - Negative Control Culture->Stimulate Incubate Incubate (5-7 days) Stimulate->Incubate Pulse Pulse with [3H]-Thymidine Incubate->Pulse Harvest Harvest Cells & Measure Radioactivity Pulse->Harvest Analyze Calculate Stimulation Index (SI) Harvest->Analyze

References

Cellular Targets of Sulfamethoxazole Hydroxylamine Covalent Binding: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfamethoxazole (SMX), a widely used sulfonamide antibiotic, is associated with idiosyncratic adverse drug reactions (IADRs), the pathogenesis of which is linked to its metabolic activation. SMX is metabolized by cytochrome P450 enzymes, primarily CYP2C9, to a reactive hydroxylamine metabolite (SMX-HA).[1][2] SMX-HA can be further oxidized to the highly reactive nitroso-sulfamethoxazole (SMX-NO).[3][4] These reactive metabolites can covalently bind to cellular macromolecules, particularly proteins, a process known as haptenation. This guide provides a comprehensive overview of the known cellular targets of SMX-HA covalent binding, the experimental methodologies used to identify these targets, and the downstream signaling pathways implicated in the subsequent immune-mediated adverse reactions.

Introduction: The Role of Bioactivation and Covalent Binding

The formation of covalent adducts between reactive drug metabolites and cellular proteins is a key initiating event in many IADRs.[1] In the case of sulfamethoxazole, the formation of SMX-HA and SMX-NO is a critical bioactivation step. These electrophilic intermediates readily react with nucleophilic residues on proteins, forming stable drug-protein adducts.[3] These modified proteins can be recognized as neoantigens by the immune system, leading to the activation of T-cells and the initiation of an inflammatory cascade that manifests as a hypersensitivity reaction.[2][5] Understanding the specific cellular targets of SMX-HA covalent binding is therefore crucial for elucidating the mechanisms of toxicity and for developing strategies to mitigate these adverse effects.

Identified Cellular Targets of SMX-HA Covalent Binding

Experimental evidence has identified several intracellular and extracellular proteins as targets for covalent modification by SMX reactive metabolites. The binding is not indiscriminate, suggesting a degree of selectivity for certain proteins and cellular compartments.

Table 1: Summary of Identified Cellular Targets and Adducts

Cellular CompartmentProtein Target(s)Molecular Weight (kDa)Site of AdductionType of Adduct(s)References
Plasma/Extracellular Human Serum Albumin (HSA)~66.5Cysteine-34N-hydroxysulfinamide[6]
Microsomal Microsomal ProteinsNot specifiedNot specifiedNon-labile covalent binding[3]
Plasma Membrane Membrane ProteinsNot specifiedNot specifiedNon-labile covalent binding[3]
Cytosol Glutathione S-transferase pi (GSTP)~23Cysteine-47Sulfinamide, N-hydroxysulfinamide, N-hydroxysulfonamide[6]
Human Lymphoid Cells Unidentified Proteins~45, 59, 75Not specifiedNon-labile covalent binding[3]

Note: This table summarizes currently identified targets. The list is not exhaustive, and further research is needed to identify the full spectrum of protein adducts.

Experimental Protocols for Identifying and Characterizing SMX-HA Adducts

A variety of in vitro and in vivo models are utilized to study the covalent binding of SMX-HA.[7][8] Key experimental techniques for the identification, quantification, and visualization of these adducts are detailed below.

Synthesis of Sulfamethoxazole Hydroxylamine (SMX-HA)

The synthesis of SMX-HA is a prerequisite for in vitro studies. A common method involves the reduction of a nitro precursor.

Protocol:

  • Start with 4-nitrobenzenesulfonyl chloride and 3-amino-5-methylisoxazole.

  • Couple these two starting materials to form the nitro derivative of sulfamethoxazole.

  • Reduce the nitro derivative to the corresponding hydroxylamine using hydrogen gas in the presence of a poisoned platinum catalyst.

  • Purify the resulting SMX-HA using appropriate chromatographic techniques.

Detection and Quantification of Protein Adducts

ELISA is a sensitive method for quantifying SMX-protein adducts, particularly in complex biological samples.[9]

Protocol (Competitive ELISA):

  • Coat a 96-well microtiter plate with a known SMX-protein conjugate (e.g., SMX-HSA).

  • Prepare samples containing unknown amounts of SMX adducts and a set of standards with known concentrations of SMX.

  • Add the samples and standards to the wells, followed by the addition of a specific primary antibody against sulfamethoxazole.

  • During incubation, free SMX adducts in the sample/standard compete with the coated SMX conjugate for binding to the primary antibody.

  • Wash the plate to remove unbound antibodies and antigens.

  • Add a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

  • Wash the plate again and add a TMB substrate. The HRP enzyme catalyzes the conversion of TMB to a colored product.

  • Stop the reaction with an acidic solution and measure the absorbance at 450 nm using a microplate reader.

  • The intensity of the color is inversely proportional to the amount of SMX adducts in the sample. A standard curve is used to quantify the results.

Western blotting allows for the detection and estimation of the molecular weight of proteins covalently modified by SMX-HA.[10]

Protocol:

  • Sample Preparation: Lyse cells or tissues treated with SMX-HA to extract proteins. Determine protein concentration using a standard assay (e.g., BCA).

  • SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis. Load equal amounts of protein per lane.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block non-specific binding sites on the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for sulfamethoxazole adducts.[11][12]

  • Washing: Wash the membrane multiple times with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody that recognizes the primary antibody.

  • Washing: Repeat the washing steps.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

Liquid chromatography-tandem mass spectrometry is a powerful tool for the unambiguous identification of adducted proteins and the precise localization of the modification site.[3][13]

Protocol for Peptide Mapping:

  • Protein Digestion: Excise protein bands of interest from a gel or use total cell lysates. Reduce and alkylate cysteine residues, then digest the proteins into peptides using an enzyme such as trypsin.

  • LC Separation: Separate the resulting peptide mixture using reverse-phase liquid chromatography.

  • MS Analysis: Introduce the separated peptides into a tandem mass spectrometer.

    • MS1 Scan: Acquire a full scan to determine the mass-to-charge ratio (m/z) of the peptides.

    • MS2 Scan (Fragmentation): Select precursor ions corresponding to potentially modified peptides and fragment them to obtain sequence information.

  • Data Analysis: Use specialized software to search the fragmentation data against a protein database to identify the peptide sequence and the mass shift corresponding to the SMX-HA adduct.[14][15][16]

Visualization of Protein Adducts

This technique allows for the visualization of the subcellular localization of SMX-protein adducts.[10][17][18]

Protocol:

  • Cell Culture and Treatment: Grow adherent cells on coverslips and treat with SMX-HA.

  • Fixation: Fix the cells with a suitable fixative, such as 4% paraformaldehyde.

  • Permeabilization: If targeting intracellular proteins, permeabilize the cell membrane with a detergent like Triton X-100.

  • Blocking: Block non-specific antibody binding with a blocking solution.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against sulfamethoxazole.

  • Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.

  • Mounting and Imaging: Mount the coverslips on microscope slides with an antifade mounting medium and visualize using a confocal microscope.

Signaling Pathways and Downstream Consequences

The covalent binding of SMX-HA to cellular proteins can trigger a cascade of cellular events, ultimately leading to an immune response.

Stress Response and Danger Signaling

In keratinocytes, exposure to SMX-HA has been shown to induce the expression of stress or "danger" signals. This includes the upregulation of heat shock proteins and the secretion of proinflammatory cytokines. These signals can contribute to the activation of resident immune cells, such as dendritic cells.

G SMX_HA Sulfamethoxazole Hydroxylamine (SMX-HA) Cell_Stress Cellular Stress SMX_HA->Cell_Stress HSP_upregulation Heat Shock Protein Upregulation Cell_Stress->HSP_upregulation Cytokine_Secretion Proinflammatory Cytokine Secretion (e.g., IL-6, TNF-α) Cell_Stress->Cytokine_Secretion DC_Activation Dendritic Cell Activation HSP_upregulation->DC_Activation Danger Signal Cytokine_Secretion->DC_Activation Danger Signal

Cellular Stress Response to SMX-HA
Immune Activation Cascade

The haptenation of cellular proteins by SMX-HA is a key step in initiating an adaptive immune response.

G cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Helper Cell Protein Cellular Protein Haptenated_Protein Haptenated Protein (Neoantigen) Protein->Haptenated_Protein SMX_HA SMX-HA SMX_HA->Haptenated_Protein MHC_Presentation MHC Class II Presentation Haptenated_Protein->MHC_Presentation Processing TCR T-Cell Receptor (TCR) MHC_Presentation->TCR Recognition T_Cell_Activation T-Cell Activation & Proliferation TCR->T_Cell_Activation Immune_Response Immune Response (e.g., Cytokine Release, Cytotoxicity) T_Cell_Activation->Immune_Response

Hapten-Mediated Immune Activation

Experimental Workflow for Target Identification

A systematic approach is required to identify and validate the cellular targets of SMX-HA.

G Start Start: In Vitro/In Vivo Model (e.g., Cell Culture, Animal Model) Treatment Treatment with SMX-HA or SMX + Metabolic Activation System Start->Treatment Lysate_Prep Cell/Tissue Lysis and Protein Extraction Treatment->Lysate_Prep Detection Initial Detection of Adducts (Western Blot / ELISA) Lysate_Prep->Detection Separation Protein Separation (1D/2D SDS-PAGE) Detection->Separation Positive Signal Identification Protein Identification and Adduct Site Mapping (LC-MS/MS) Separation->Identification Validation Target Validation (e.g., Immunofluorescence, Functional Assays) Identification->Validation End End: Validated Cellular Targets Validation->End

Workflow for Identifying SMX-HA Targets

Conclusion and Future Directions

The covalent binding of sulfamethoxazole's reactive hydroxylamine metabolite to a range of cellular proteins is a critical event in the initiation of idiosyncratic hypersensitivity reactions. While significant progress has been made in identifying key protein targets and elucidating the downstream immune signaling pathways, a comprehensive, quantitative understanding of the SMX-HA "adductome" is still emerging. Future research employing advanced quantitative proteomic techniques will be instrumental in building a more complete picture of the cellular targets. This knowledge will be invaluable for developing predictive models of toxicity and for designing safer drug candidates in the future. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to contribute to this important area of drug safety science.

References

Methodological & Application

Synthesis of Sulfamethoxazole Hydroxylamine for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of sulfamethoxazole hydroxylamine, a critical metabolite of the antibiotic sulfamethoxazole implicated in hypersensitivity reactions. These guidelines are intended for researchers and professionals in the fields of drug metabolism, toxicology, and drug development.

Introduction

Sulfamethoxazole, a widely used sulfonamide antibiotic, is metabolized in vivo to several compounds, including the reactive metabolite this compound. This hydroxylamine derivative is of significant research interest due to its proposed role in the pathogenesis of adverse drug reactions, particularly idiosyncratic hypersensitivity. The chemical synthesis of this metabolite is essential for in vitro and in vivo studies aimed at elucidating its toxicological mechanisms and for the development of safer drug candidates.

The synthesis of this compound is a two-step process. The first step involves the synthesis of the nitro-derivative of sulfamethoxazole, 4-nitro-N-(5-methyl-3-isoxazolyl)benzenesulfonamide. The subsequent step is the selective reduction of the nitro group to a hydroxylamine.

Data Presentation

The following table summarizes key quantitative data related to the biological activity of this compound.

ParameterValueConditionsReference
CD8+ Cell Death67 +/- 7%100 µM SMX-HA on human peripheral blood mononuclear cells[1]
CD4+ Cell Death8 +/- 4%100 µM SMX-HA on human peripheral blood mononuclear cells[1]
Annexin-Positive Cells14.1 +/- 0.7%100 µM SMX-HA on PBMCs, 24h treatment[1]
Annexin-Positive Cells25.6 +/- 4.2%400 µM SMX-HA on PBMCs, 24h treatment[1]

Experimental Protocols

Protocol 1: Synthesis of 4-nitro-N-(5-methyl-3-isoxazolyl)benzenesulfonamide (Nitro-Sulfamethoxazole)

This protocol outlines the synthesis of the nitro-sulfamethoxazole intermediate.

Materials:

  • 4-nitrobenzenesulfonyl chloride

  • 3-amino-5-methylisoxazole

  • Pyridine (or other suitable base)

  • Dichloromethane (or other suitable solvent)

  • Magnetic stirrer and hotplate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a clean, dry round-bottom flask, dissolve 3-amino-5-methylisoxazole in a suitable solvent such as dichloromethane.

  • Add a base, such as pyridine, to the solution to act as a scavenger for the HCl generated during the reaction.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of 4-nitrobenzenesulfonyl chloride in the same solvent to the cooled mixture with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture and wash it sequentially with dilute acid (e.g., 1M HCl) to remove excess pyridine, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure 4-nitro-N-(5-methyl-3-isoxazolyl)benzenesulfonamide.

  • Characterize the final product using techniques such as NMR and mass spectrometry to confirm its identity and purity.

Protocol 2: Synthesis of this compound

This protocol describes the reduction of the nitro-intermediate to the desired hydroxylamine.

Materials:

  • 4-nitro-N-(5-methyl-3-isoxazolyl)benzenesulfonamide

  • Poisoned platinum catalyst (e.g., platinum on carbon with a quinoline modifier)

  • Hydrogen gas source

  • Suitable solvent (e.g., ethanol, ethyl acetate)

  • Parr hydrogenator or a similar hydrogenation apparatus

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • Dissolve the synthesized 4-nitro-N-(5-methyl-3-isoxazolyl)benzenesulfonamide in a suitable solvent in a hydrogenation flask.

  • Carefully add the poisoned platinum catalyst to the solution. The use of a poisoned catalyst is crucial to prevent over-reduction to the amine.

  • Place the flask in a Parr hydrogenator or a similar apparatus.

  • Evacuate the flask and purge with hydrogen gas several times to ensure an inert atmosphere.

  • Pressurize the vessel with hydrogen gas to the desired pressure and stir the reaction mixture vigorously.

  • Monitor the reaction progress by TLC or by measuring hydrogen uptake. The reaction is typically carried out at room temperature.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas like nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

  • The crude product may require further purification, for example, by recrystallization or preparative HPLC, to achieve the desired purity for research applications.

  • Confirm the structure and purity of the final product using analytical techniques such as HPLC, NMR, and mass spectrometry.

Visualizations

Experimental Workflow: Synthesis of this compound

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Nitro-Sulfamethoxazole cluster_step2 Step 2: Reduction to Hydroxylamine A 4-nitrobenzenesulfonyl chloride C Reaction in Dichloromethane with Pyridine A->C B 3-amino-5-methylisoxazole B->C D Purification by Column Chromatography C->D Crude Product E 4-nitro-N-(5-methyl-3-isoxazolyl)benzenesulfonamide D->E Pure Intermediate F Nitro-Sulfamethoxazole G Catalytic Hydrogenation (Poisoned Pt catalyst, H2) F->G H Purification G->H Crude Product I This compound H->I Pure Product

Caption: Workflow for the two-step synthesis of this compound.

Signaling Pathway: Proposed Mechanism of this compound-Induced CD8+ T-Cell Apoptosis

Apoptosis_Pathway cluster_cell CD8+ T-Cell SMX_HA Sulfamethoxazole Hydroxylamine Cell_Membrane Cell Membrane Mitochondrion Mitochondrion SMX_HA->Mitochondrion Induces Stress Apoptosis Apoptosis Mitochondrion->Apoptosis Pro-apoptotic factors Nucleus Nucleus PS_Ext Phosphatidylserine Externalization Apoptosis->PS_Ext DNA_Frag DNA Fragmentation Apoptosis->DNA_Frag

Caption: Proposed apoptotic pathway in CD8+ T-cells induced by this compound.

References

Application Notes and Protocols for HPLC-Based Detection of Sulfamethoxazole Hydroxylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfamethoxazole (SMX), a widely prescribed sulfonamide antibiotic, undergoes metabolic activation in the liver, primarily mediated by cytochrome P450 enzymes (CYP2C9), to form a reactive metabolite, sulfamethoxazole hydroxylamine (SMX-HA).[1] This metabolite is implicated in idiosyncratic hypersensitivity reactions, which can range from mild skin rashes to severe, life-threatening conditions. Due to its high reactivity and instability, direct measurement of SMX-HA in biological matrices presents a significant analytical challenge.

These application notes provide a detailed protocol for the indirect detection and quantification of SMX-HA by trapping it with a nucleophilic agent, glutathione (GSH), to form a stable conjugate (SMX-GSH). This stable adduct can then be reliably measured using High-Performance Liquid Chromatography (HPLC) with either UV or tandem mass spectrometry (MS/MS) detection. The following protocols are designed for researchers in drug metabolism, toxicology, and clinical pharmacology to assess the bioactivation potential of sulfamethoxazole and investigate the mechanisms of its associated adverse drug reactions.

Metabolic Pathway of Sulfamethoxazole Bioactivation

The metabolic pathway leading to the formation of the reactive hydroxylamine metabolite is a critical aspect of understanding sulfamethoxazole-related toxicity.

cluster_0 Metabolic Activation cluster_1 Detoxification/Adduct Formation SMX Sulfamethoxazole (SMX) SMX_HA Sulfamethoxazole Hydroxylamine (SMX-HA) (Reactive Metabolite) SMX->SMX_HA CYP2C9 SMX_NO Nitroso-Sulfamethoxazole (SMX-NO) SMX_HA->SMX_NO Auto-oxidation GSH_adduct SMX-GSH Adduct (Stable) SMX_NO->GSH_adduct Glutathione (GSH) Protein_adduct Protein Adducts (Toxicity) SMX_NO->Protein_adduct

Sulfamethoxazole bioactivation pathway.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the analysis of sulfamethoxazole and its metabolites using HPLC-based methods. Data for the SMX-GSH adduct is estimated based on similar trapping studies, as direct quantitative data is not widely published.

AnalyteMethodLLOQ (µg/mL)Linearity Range (µg/mL)Precision (%RSD)Accuracy (%)
SulfamethoxazoleHPLC-UV0.25[2]0.25 - 100[2]< 15[2]85-115[2]
SulfamethoxazoleHPLC-MS/MS0.050.05 - 50< 1090-110
N4-Acetyl-SMXHPLC-UV~0.50.5 - 100< 1585-115
SMX-GSH AdductHPLC-MS/MSEstimated 0.01-0.1Estimated 0.1 - 10< 1585-115

Experimental Protocols

Protocol 1: In Vitro Trapping of SMX-HA in Human Liver Microsomes

This protocol describes the generation and trapping of SMX-HA in an in vitro system using human liver microsomes (HLM).

Materials and Reagents:

  • Sulfamethoxazole (SMX)

  • Pooled Human Liver Microsomes (HLM)

  • Glutathione (GSH)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • Ice-cold acetonitrile

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve SMX in methanol to a stock concentration of 10 mM.

    • Prepare a 10 mM stock solution of GSH in 0.1 M potassium phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a microcentrifuge tube, combine the following:

      • Potassium phosphate buffer (to a final volume of 200 µL)

      • Human Liver Microsomes (final concentration of 1 mg/mL)

      • GSH stock solution (final concentration of 1 mM)

      • SMX stock solution (final concentration of 100 µM)

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for 60 minutes with gentle shaking.

    • Include control incubations without the NADPH regenerating system to confirm enzymatic activity.

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction by adding 400 µL of ice-cold acetonitrile.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase for HPLC analysis.

Protocol 2: HPLC-UV Method for SMX-GSH Adduct Detection

This method is suitable for the general detection and relative quantification of the SMX-GSH adduct.

Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

Protocol 3: LC-MS/MS Method for Sensitive and Specific Quantification of SMX-GSH Adduct

This method provides high sensitivity and specificity for the quantification of the SMX-GSH adduct.

Chromatographic Conditions:

  • Use the same HPLC conditions as in Protocol 2.

Mass Spectrometry Conditions:

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Precursor Ion (m/z): 559.2 (M+H)+ for SMX-GSH

    • Product Ions (m/z): 254.1 (SMX fragment), 430.1 (loss of pyroglutamic acid from GSH)

  • Collision Energy: Optimize for the specific instrument, typically in the range of 15-30 eV.

  • Cone Voltage: Optimize for the specific instrument, typically in the range of 20-40 V.

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the detection of the SMX-GSH adduct.

cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis start Biological Sample (e.g., HLM incubation, Plasma) incubation Incubation with GSH (Trapping of SMX-HA) start->incubation precipitation Protein Precipitation (Acetonitrile) incubation->precipitation centrifugation Centrifugation precipitation->centrifugation evaporation Evaporation of Supernatant centrifugation->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution end_prep Sample for Analysis reconstitution->end_prep hplc HPLC Separation (C18 Column) end_prep->hplc detection Detection hplc->detection uv UV Detector (254 nm) detection->uv msms MS/MS Detector (MRM Mode) detection->msms data Data Acquisition and Analysis uv->data msms->data

Workflow for SMX-GSH adduct analysis.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assays of Sulfamethoxazole Hydroxylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfamethoxazole (SMX), a widely used sulfonamide antibiotic, can cause adverse drug reactions, including hypersensitivity reactions, which are thought to be mediated by its reactive metabolite, sulfamethoxazole hydroxylamine (SMX-HA).[1][2][3] Understanding the cytotoxic mechanisms of SMX-HA is crucial for predicting and preventing these adverse events. This document provides detailed application notes and protocols for performing in vitro cytotoxicity assays to evaluate the effects of SMX-HA on various cell types, with a primary focus on peripheral blood mononuclear cells (PBMCs) and their subsets.

The protocols outlined below cover key assays for assessing cell viability, apoptosis, and the role of reactive oxygen species (ROS) in SMX-HA-induced cytotoxicity.

Data Presentation: Summary of Quantitative Cytotoxicity Data

The following tables summarize quantitative data from studies on SMX-HA cytotoxicity, providing a comparative overview of its effects on different cell populations and under various conditions.

Table 1: Cytotoxicity of this compound (SMX-HA) on Human Peripheral Blood Mononuclear Cell (PBMC) Subsets

Cell TypeSMX-HA Concentration (µM)% Cell Death / EffectReference
CD8+ cells10067 ± 7%[1]
CD4+ cells1008 ± 4%[1]
PBMCs40062%[3]

Table 2: Induction of Apoptosis in PBMCs by this compound (SMX-HA)

SMX-HA Concentration (µM)% Annexin V-Positive CellsTime PointReference
10014.1 ± 0.7%24 hours[1]
40025.6 ± 4.2%24 hours[1]
400 (SMX parent drug)3.7 ± 1.2%24 hours[1]

Experimental Protocols

Cell Viability Assays

Cell viability assays are fundamental to determining the dose-dependent cytotoxic effects of SMX-HA. The MTT assay is a widely used colorimetric method for this purpose.[4][5][6]

Protocol 1.1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[6]

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (SMX-HA)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or 0.1 N HCl in isopropyl alcohol[5]

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Isolate PBMCs from healthy human donors using Ficoll-Paque density gradient centrifugation.

  • Seed PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL in 100 µL of complete RPMI-1640 medium.

  • Prepare serial dilutions of SMX-HA in culture medium. Add 100 µL of the SMX-HA solutions to the wells to achieve final concentrations ranging from 25 to 800 µM.[5] Include wells with the parent drug (SMX) and a vehicle control (medium alone).[5]

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[5]

  • Centrifuge the plate and carefully remove the supernatant.

  • Add 100 µL of DMSO or 0.1 N HCl in isopropyl alcohol to each well to dissolve the formazan crystals.[5]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism of SMX-HA-induced cytotoxicity.[1] Assays to detect apoptosis include Annexin V staining for phosphatidylserine externalization and analysis of DNA fragmentation.[1]

Protocol 2.1: Annexin V Staining for Flow Cytometry

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells when conjugated to a fluorochrome. Propidium iodide (PI) is used as a counterstain to differentiate early apoptotic (Annexin V-positive, PI-negative) from late apoptotic or necrotic cells (Annexin V-positive, PI-positive).

Materials:

  • PBMCs

  • SMX-HA

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Treat PBMCs with varying concentrations of SMX-HA (e.g., 100 µM and 400 µM) for 24 hours as described in the MTT protocol.[1]

  • Harvest the cells and wash them twice with cold PBS.

  • Resuspend the cells in 100 µL of Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour of staining.

Reactive Oxygen Species (ROS) Detection

SMX-HA can induce oxidative stress through the generation of reactive oxygen species (ROS), which contributes to cellular damage and death.[7][8]

Protocol 3.1: Intracellular ROS Measurement with DCFH-DA

Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH), which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.

Materials:

  • PBMCs

  • SMX-HA

  • DCFH-DA solution (10 mM stock in DMSO)

  • Hanks' Balanced Salt Solution (HBSS)

  • 96-well black microplate

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Isolate and seed PBMCs in a 96-well black plate.

  • Wash the cells with HBSS.

  • Load the cells with 10 µM DCFH-DA in HBSS and incubate for 30 minutes at 37°C.

  • Wash the cells twice with HBSS to remove excess probe.

  • Add SMX-HA at the desired concentrations (e.g., 200 µM) to the cells.[9]

  • Measure the fluorescence intensity at various time points (e.g., 0, 30, 60, 90, and 120 minutes) using a fluorescence plate reader with excitation at 485 nm and emission at 530 nm.[9]

Visualization of Experimental Workflows and Signaling Pathways

Diagram 1: General Workflow for In Vitro Cytotoxicity Testing of SMX-HA

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis PBMC_isolation Isolate PBMCs (Ficoll Gradient) Cell_counting Cell Counting & Viability Check (Trypan Blue) PBMC_isolation->Cell_counting Cell_seeding Seed Cells in 96-well Plate Cell_counting->Cell_seeding Treatment Treat Cells with SMX-HA Cell_seeding->Treatment SMX_HA_prep Prepare SMX-HA Dilutions SMX_HA_prep->Treatment Incubation Incubate (37°C, 5% CO2) Treatment->Incubation Viability Cell Viability Assay (e.g., MTT) Incubation->Viability Apoptosis Apoptosis Assay (e.g., Annexin V) Incubation->Apoptosis ROS ROS Detection (e.g., DCFH-DA) Incubation->ROS Data_acquisition Data Acquisition (Plate Reader / Flow Cytometer) Viability->Data_acquisition Apoptosis->Data_acquisition ROS->Data_acquisition Data_analysis Calculate % Viability, % Apoptosis, ROS Levels Data_acquisition->Data_analysis Conclusion Determine Cytotoxicity Profile Data_analysis->Conclusion

Caption: Workflow for assessing SMX-HA cytotoxicity.

Diagram 2: Proposed Signaling Pathway for SMX-HA Induced Cell Death

G SMX_HA Sulfamethoxazole Hydroxylamine (SMX-HA) Cell Target Cell (e.g., CD8+ T-cell) SMX_HA->Cell Enters cell Detox Detoxification SMX_HA->Detox ROS Increased ROS Production Cell->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Mitochondria Mitochondrial Dysfunction Oxidative_Stress->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Release of pro-apoptotic factors Apoptosis Apoptosis Caspase->Apoptosis GSH Glutathione (GSH) GSH->Detox Inhibits

Caption: SMX-HA induced apoptosis pathway.

References

Application Note: High-Performance Liquid Chromatography Protocol for the Separation of Sulfamethoxazole and Its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfamethoxazole (SMX) is a widely used sulfonamide antibiotic, frequently administered in combination with trimethoprim. A thorough understanding of its metabolic fate is crucial for evaluating its pharmacokinetic profile, therapeutic efficacy, and potential for adverse drug reactions. The primary metabolic pathways of sulfamethoxazole in humans include N-acetylation to form N4-acetyl-sulfamethoxazole, oxidation to yield the reactive sulfamethoxazole hydroxylamine metabolite, and glucuronidation.[1] This application note provides a detailed protocol for the separation and quantification of sulfamethoxazole and its key metabolites using reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

The following table summarizes quantitative data from various HPLC methods for the analysis of sulfamethoxazole and its metabolites.

AnalyteRetention Time (min)Linearity Range (µg/mL)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
Sulfamethoxazole2.2 - 6.80.1 - 1000.20.8
N4-acetyl-sulfamethoxazoleNot specifiedNot specifiedNot specifiedNot specified
This compoundNot specifiedNot specifiedNot specifiedNot specified
Sulfamethoxazole N1-GlucuronideNot specified1 - 50Not specifiedNot specified

Note: Retention times and other quantitative data are highly dependent on the specific HPLC method and instrumentation used.

Experimental Protocols

This section outlines a general protocol for the separation of sulfamethoxazole and its metabolites from biological matrices, such as plasma or urine.

Sample Preparation (Protein Precipitation)

This protocol is suitable for plasma or serum samples.[1]

  • Label 1.5 mL microcentrifuge tubes for each sample, standard, and quality control.

  • To 100 µL of the biological sample, add 300 µL of cold acetonitrile.[2]

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[1]

  • Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1]

  • Carefully transfer the clear supernatant to a clean HPLC vial for analysis.[1]

  • For the analysis of sulfamethoxazole N1-glucuronide, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase.[2]

HPLC Instrumentation and Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Mass Spectrometry (MS) detector is required.[1]

  • Column: C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: A variety of mobile phases can be employed. A common starting point is a mixture of acetonitrile and an aqueous buffer.[1]

    • For Sulfamethoxazole and N4-acetyl-sulfamethoxazole: Acetonitrile and water (e.g., 35:65 v/v) adjusted to a pH of approximately 3.0 with phosphoric acid or formic acid.[1]

    • For Sulfamethoxazole N1-Glucuronide: A gradient elution with a mobile phase consisting of A) 10 mM ammonium acetate in water with 0.1% formic acid and B) acetonitrile with 0.1% formic acid can be effective.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.[1]

  • Detection: UV detection at 270 nm is a common wavelength for sulfamethoxazole and its primary metabolites.[1]

  • Injection Volume: 20 µL.[1]

Preparation of Standards and Calibration Curve
  • Prepare stock solutions of sulfamethoxazole and its available metabolite standards (e.g., N4-acetyl-sulfamethoxazole, sulfamethoxazole N1-glucuronide) in methanol at a concentration of 1 mg/mL.[1]

  • Create a series of working standard solutions by diluting the stock solutions with the mobile phase to cover the expected concentration range in the samples.[1][2]

  • Prepare calibration standards by spiking known concentrations of the working standards into a drug-free biological matrix (e.g., plasma, urine).

  • Process these standards using the same sample preparation protocol as the unknown samples.[1]

  • Construct a calibration curve by plotting the peak area of each analyte against its concentration.

  • Determine the concentration of the analytes in the unknown samples by interpolation from the calibration curve.

Mandatory Visualizations

Metabolic Pathway of Sulfamethoxazole

Metabolic Pathway of Sulfamethoxazole SMX Sulfamethoxazole N4_acetyl N4-acetyl-sulfamethoxazole (Inactive Metabolite) SMX->N4_acetyl N-acetyltransferase Hydroxylamine This compound (Reactive Metabolite) SMX->Hydroxylamine CYP2C9 Glucuronide Sulfamethoxazole-N1-glucuronide SMX->Glucuronide UGT

Caption: Metabolic pathway of Sulfamethoxazole.

HPLC Experimental Workflow

HPLC Experimental Workflow for Sulfamethoxazole Metabolite Analysis cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample_Collection Biological Sample (Plasma, Urine) Protein_Precipitation Protein Precipitation (Acetonitrile) Sample_Collection->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Injection Injection into HPLC Supernatant_Transfer->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (270 nm) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification using Calibration Curve Peak_Integration->Quantification

Caption: HPLC experimental workflow for metabolite analysis.

References

Application Notes and Protocols for Investigating Sulfamethoxazole Hydroxylamine Effects Using Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulfamethoxazole (SMX), a widely used sulfonamide antibiotic, can cause hypersensitivity reactions in some individuals. These reactions are often mediated by its reactive metabolite, sulfamethoxazole hydroxylamine (SMX-HA).[1] Understanding the cellular and molecular mechanisms underlying SMX-HA-induced toxicity is crucial for risk assessment and the development of safer drugs. In vitro cell culture models provide a powerful tool to investigate these mechanisms in a controlled environment.

These application notes provide detailed protocols for utilizing primary human peripheral blood mononuclear cells (PBMCs) and their subpopulations to study the cytotoxic and apoptotic effects of SMX-HA. Additionally, methods for assessing cellular stress responses in human keratinocytes are described.

Key Concepts

  • Metabolic Bioactivation: SMX is metabolized, primarily by cytochrome P450 enzymes in the liver, to the reactive metabolite SMX-HA.[1]

  • Haptenation: Reactive metabolites like SMX-HA can covalently bind to cellular proteins, forming haptens that can be recognized by the immune system.

  • Selective Cytotoxicity: SMX-HA exhibits selective toxicity towards specific immune cell populations, particularly CD8+ T lymphocytes.[1]

  • Apoptosis Induction: A primary mechanism of SMX-HA-induced cell death is the induction of apoptosis, or programmed cell death.[1]

Experimental Workflows

The following diagram illustrates a general workflow for investigating the effects of SMX-HA on primary human immune cells.

G cluster_0 PBMC Isolation & Culture cluster_1 SMX-HA Treatment cluster_2 Cytotoxicity & Apoptosis Assays cluster_3 Mechanism of Action Studies pbmc_isolation Isolate PBMCs from whole blood cell_culture Culture PBMCs pbmc_isolation->cell_culture treatment Treat cells with SMX-HA cell_culture->treatment mtt MTT Assay (Cell Viability) treatment->mtt annexin Annexin V/PI Staining (Apoptosis) treatment->annexin cytokine Cytokine Profiling treatment->cytokine hsp Heat Shock Protein Expression treatment->hsp

Caption: General experimental workflow for studying SMX-HA effects.

Data Presentation

Table 1: Cytotoxicity of this compound (SMX-HA) on Human Lymphocyte Subpopulations
Cell TypeSMX-HA Concentration (µM)% Cell Death (Mean ± SD)Reference
CD8+ T cells10067 ± 7[1]
CD4+ T cells1008 ± 4[1]
CD19+ B cellsNot specifiedMinimal toxicity observed[1]
PBMCs10014.1 ± 0.7 (% Annexin V+)[1]
PBMCs40025.6 ± 4.2 (% Annexin V+)[1]
Control PBMCs400 (with SMX)3.7 ± 1.2 (% Annexin V+)[1]
Table 2: Effect of Glutathione and N-Acetylcysteine on SMX-HA Toxicity in Lymphocytes
Treatment% Decrease in ToxicityReference
100 µM Glutathione47
500 µM N-Acetylcysteine55

Experimental Protocols

Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)

Materials:

  • Whole blood collected in sodium heparin tubes

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free

  • Ficoll-Paque PLUS

  • 50 mL conical tubes

  • Serological pipettes

  • Centrifuge with swinging bucket rotor

  • Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)

Procedure:

  • Dilute the whole blood 1:1 with PBS at room temperature.

  • Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque in a 50 mL conical tube.

  • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

  • After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma) and collect the "buffy coat" layer containing the PBMCs.

  • Transfer the collected PBMCs to a new 50 mL conical tube and wash by adding PBS to a final volume of 45 mL.

  • Centrifuge at 300 x g for 10 minutes at room temperature.

  • Discard the supernatant and resuspend the cell pellet in complete RPMI-1640 medium.

  • Count the cells using a hemocytometer or an automated cell counter and assess viability using trypan blue exclusion.

  • Resuspend the cells to the desired concentration for downstream experiments.

Protocol 2: Assessment of Cell Viability using MTT Assay

Materials:

  • PBMCs or other cell types cultured in a 96-well plate

  • SMX-HA solution (dissolved in an appropriate solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^5 to 5 x 10^5 cells/well in 100 µL of complete medium.

  • Treat the cells with various concentrations of SMX-HA for the desired incubation period (e.g., 24, 48 hours). Include untreated and solvent-treated controls.

  • After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C in a humidified CO2 incubator.

  • After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate overnight at 37°C.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Protocol 3: Detection of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Induce apoptosis by treating cells with SMX-HA for the desired time.

  • Harvest the cells by centrifugation at 300 x g for 5 minutes.

  • Wash the cells once with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Signaling Pathways

Proposed Signaling Pathway for SMX-HA-Induced T-Cell Apoptosis

The precise signaling cascade initiated by SMX-HA in T-cells is still under investigation. However, based on the available evidence for sulfonamide-induced apoptosis and general T-cell apoptosis mechanisms, a plausible pathway can be proposed. This involves both extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.

G cluster_0 Cellular Exposure cluster_1 Extrinsic Pathway cluster_2 Intrinsic Pathway cluster_3 Execution Phase smx_ha Sulfamethoxazole Hydroxylamine (SMX-HA) fasl FasL Upregulation smx_ha->fasl Induces fas Fas Receptor fasl->fas Binds disc DISC Formation fas->disc caspase8 Caspase-8 Activation disc->caspase8 bax Bax Activation caspase8->bax Cleaves Bid to tBid, which activates Bax caspase3 Caspase-3 Activation caspase8->caspase3 mito Mitochondrial Permeability bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase3 substrates Cleavage of Cellular Substrates caspase3->substrates apoptosis Apoptosis substrates->apoptosis

Caption: Proposed SMX-HA-induced T-cell apoptosis pathway.

This proposed pathway suggests that SMX-HA may upregulate Fas Ligand (FasL), leading to the activation of the Fas receptor and the formation of the Death-Inducing Signaling Complex (DISC). This, in turn, activates caspase-8. Activated caspase-8 can then directly activate the executioner caspase-3 or cleave Bid to tBid, which activates the mitochondrial pathway. The mitochondrial pathway involves the activation of Bax, leading to mitochondrial outer membrane permeabilization, cytochrome c release, apoptosome formation, and activation of caspase-9, which then also activates caspase-3. Activated caspase-3 cleaves various cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis.

Conclusion

The provided application notes and protocols offer a framework for researchers to investigate the cellular and molecular effects of this compound. By utilizing these in vitro models, scientists can gain valuable insights into the mechanisms of SMX-HA-induced toxicity, which is essential for understanding and predicting adverse drug reactions. Further research focusing on the precise signaling events and the interplay between different immune cell types will continue to enhance our knowledge in this critical area of drug safety.

References

Application Notes and Protocols for Analytical Standards of Sulfamethoxazole Hydroxylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfamethoxazole hydroxylamine (SMX-HA) is a reactive metabolite of the widely used sulfonamide antibiotic, sulfamethoxazole (SMX). It is implicated in the idiosyncratic hypersensitivity reactions associated with SMX therapy, making it a critical compound for study in drug metabolism and safety assessment. Accurate and reliable analytical standards of SMX-HA are essential for its identification and quantification in biological matrices and for conducting toxicological studies. This document provides detailed application notes and protocols for the synthesis, purification, and analysis of SMX-HA as an analytical standard.

Physicochemical Properties and Handling

This compound is an off-white to pale yellow solid. It is soluble in methanol and DMSO, and slightly soluble in water. The compound is known to be hygroscopic and should be stored under an inert gas at -20°C for long-term stability, where it can be stable for at least two years.[1] For short-term storage, +4°C is recommended. Due to its potential role in hypersensitivity reactions, appropriate personal protective equipment should be worn when handling SMX-HA.

Synthesis and Purification Protocols

The synthesis of this compound for use as an analytical standard can be achieved through a two-step process involving the synthesis of a nitro precursor followed by its selective reduction.

Protocol 1: Synthesis of 4-nitro-N-(5-methylisoxazol-3-yl)benzenesulfonamide (Nitro-SMX)

This protocol describes the synthesis of the nitro precursor to SMX-HA.

Materials:

  • 4-nitrobenzenesulfonyl chloride

  • 3-amino-5-methylisoxazole

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-amino-5-methylisoxazole (1.0 eq) in anhydrous dichloromethane.

  • Add pyridine (1.2 eq) to the solution and cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of 4-nitrobenzenesulfonyl chloride (1.05 eq) in anhydrous dichloromethane to the cooled amine solution over 30 minutes with constant stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M hydrochloric acid.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield pure 4-nitro-N-(5-methylisoxazol-3-yl)benzenesulfonamide.

Protocol 2: Synthesis of this compound (SMX-HA)

This protocol details the selective reduction of the nitro precursor to the hydroxylamine.

Materials:

  • 4-nitro-N-(5-methylisoxazol-3-yl)benzenesulfonamide (Nitro-SMX)

  • Platinum on carbon (5% Pt/C), poisoned (e.g., with quinoline or thiophene)

  • Ethanol

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • Dissolve the purified 4-nitro-N-(5-methylisoxazol-3-yl)benzenesulfonamide (1.0 eq) in ethanol in a hydrogenation vessel.

  • Add a catalytic amount of poisoned 5% Pt/C (typically 5-10 mol% of platinum). A poisoned catalyst is crucial to prevent over-reduction to the amine.

  • Purge the vessel with hydrogen gas and maintain a positive pressure of H₂ (e.g., using a balloon or a Parr hydrogenator) at room temperature.

  • Stir the reaction mixture vigorously for 2-4 hours. Monitor the reaction progress by TLC or LC-MS to observe the consumption of the starting material and the formation of the hydroxylamine.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the Celite® pad with ethanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude this compound.

Protocol 3: Purification of this compound

Purification of the polar SMX-HA can be achieved by recrystallization or column chromatography.

Method A: Recrystallization

  • Dissolve the crude SMX-HA in a minimal amount of hot methanol or ethanol.

  • Slowly add a non-polar solvent like diethyl ether or hexane until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4°C) to facilitate crystal formation.

  • Collect the precipitated crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Method B: Column Chromatography

  • Prepare a silica gel column packed with a suitable solvent system. Due to the polar nature of SMX-HA, a polar mobile phase will be required. A gradient of methanol in dichloromethane (e.g., 0-10% methanol) is a good starting point.

  • Dissolve the crude SMX-HA in a minimal amount of the initial mobile phase solvent.

  • Load the sample onto the column and elute with the solvent gradient.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Analytical Characterization and Quantification

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for the quantification and purity assessment of this compound.

Table 1: HPLC Method Parameters for Sulfamethoxazole Metabolite Analysis

ParameterCondition
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Water:Acetonitrile:Methanol (60:35:5 v/v), pH 2.5 with H₃PO₄
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 270 nm
Injection Volume 20 µL

Data adapted from a representative protocol for sulfamethoxazole and its metabolites.

Protocol 4: HPLC Analysis of this compound

  • Standard Preparation: Prepare a stock solution of SMX-HA in methanol (e.g., 1 mg/mL). Create a series of working standards by diluting the stock solution with the mobile phase to construct a calibration curve.

  • Sample Preparation: Dissolve the sample containing SMX-HA in the mobile phase to a suitable concentration.

  • Injection: Inject the prepared standards and samples into the HPLC system.

  • Analysis: Quantify the amount of SMX-HA in the sample by comparing its peak area to the calibration curve generated from the standards.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity for the detection and quantification of SMX-HA, especially in complex biological matrices.

Table 2: Representative LC-MS/MS Parameters for Sulfonamide Analysis

ParameterCondition
LC Column C18 or similar reversed-phase column
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.2 - 0.5 mL/min (typical)
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 270.1 (for [M+H]⁺ of SMX-HA)
Product Ions (m/z) To be determined by direct infusion of the standard

Parameters are general and require optimization for specific instrumentation.

Protocol 5: LC-MS/MS Analysis of this compound

  • Standard and Sample Preparation: Prepare standards and samples as described for the HPLC protocol, using mobile phase-compatible solvents.

  • Method Optimization: Infuse a standard solution of SMX-HA directly into the mass spectrometer to determine the optimal precursor and product ions for MRM analysis, as well as other MS parameters like collision energy and cone voltage.

  • LC-MS/MS Analysis: Inject the standards and samples onto the LC-MS/MS system.

  • Quantification: Generate a calibration curve from the standards and determine the concentration of SMX-HA in the samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural confirmation of the synthesized this compound analytical standard. The identity of the synthesized compound can be confirmed by comparing its ¹H-NMR and ¹³C-NMR spectra with known data for SMX-HA.

Diagrams

Synthesis_Workflow cluster_synthesis Synthesis of Nitro-SMX cluster_reduction Reduction to SMX-HA cluster_purification Purification of SMX-HA A 3-amino-5-methylisoxazole + 4-nitrobenzenesulfonyl chloride B Reaction in DCM with Pyridine A->B C Workup and Purification (Column Chromatography) B->C D 4-nitro-N-(5-methylisoxazol-3-yl)benzenesulfonamide C->D E Nitro-SMX F Catalytic Hydrogenation (Poisoned Pt/C, H₂) E->F G Filtration and Concentration F->G H Crude SMX-HA G->H I Crude SMX-HA J Recrystallization or Column Chromatography I->J K Pure Sulfamethoxazole Hydroxylamine Standard J->K

Caption: Workflow for the synthesis and purification of this compound.

HPLC_Workflow A Prepare Mobile Phase and Standards C Equilibrate HPLC System A->C B Prepare Sample Solution E Inject Sample B->E D Inject Standards to Generate Calibration Curve C->D D->E F Acquire Chromatogram E->F G Integrate Peak Area of SMX-HA F->G H Quantify SMX-HA Concentration G->H Metabolic_Pathway SMX Sulfamethoxazole SMX_HA Sulfamethoxazole Hydroxylamine SMX->SMX_HA CYP450 Oxidation Nitroso_SMX Nitroso-Sulfamethoxazole (Further Reactive Metabolite) SMX_HA->Nitroso_SMX Oxidation

References

Application Note: Quantification of Sulfamethoxazole Hydroxylamine in Human Urine using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulfamethoxazole (SMX), a widely used sulfonamide antibiotic, is metabolized in the body to various compounds, including the pharmacologically and toxicologically significant metabolite, sulfamethoxazole hydroxylamine (SMX-HA). SMX-HA is a reactive metabolite that has been implicated in hypersensitivity reactions associated with sulfamethoxazole therapy. Accurate quantification of SMX-HA in biological matrices such as urine is crucial for pharmacokinetic studies, toxicological risk assessment, and in understanding the mechanisms of adverse drug reactions. This application note provides a detailed protocol for the quantification of SMX-HA in human urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Metabolic Pathway of Sulfamethoxazole

Sulfamethoxazole undergoes extensive metabolism in the liver, primarily through N-acetylation and oxidation. The formation of SMX-HA is a result of N-oxidation of the aromatic amine group of sulfamethoxazole, a reaction often catalyzed by cytochrome P450 enzymes.[1][2] This reactive metabolite can be further oxidized to the even more reactive nitroso-sulfamethoxazole, which can covalently bind to cellular macromolecules, potentially leading to toxicity.

Sulfamethoxazole Metabolism Metabolic Pathway of Sulfamethoxazole to this compound SMX Sulfamethoxazole SMX_HA Sulfamethoxazole Hydroxylamine (SMX-HA) SMX->SMX_HA N-oxidation (Cytochrome P450) N_acetyl N4-acetyl-sulfamethoxazole SMX->N_acetyl N-acetylation Experimental Workflow Workflow for SMX-HA Quantification in Urine cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Urine Sample Urine Sample Centrifugation Centrifugation Urine Sample->Centrifugation Spiking (IS) Spiking (IS) Centrifugation->Spiking (IS) SPE SPE Spiking (IS)->SPE Elution Elution SPE->Elution Evaporation Evaporation Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis Quantification Quantification LC-MS/MS Analysis->Quantification

References

Application Notes and Protocols for the Detection of Sulfamethoxazole Hydroxylamine-Protein Adducts

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sulfamethoxazole (SMX), a widely used sulfonamide antibiotic, can be metabolized into reactive intermediates, primarily sulfamethoxazole hydroxylamine (SMX-HA).[1][2][3] This hydroxylamine can be further oxidized to the highly reactive nitroso-sulfamethoxazole (SMX-NO), which readily forms covalent adducts with cellular proteins.[4] These protein adducts are believed to act as haptens, initiating an immune response that can lead to hypersensitivity reactions, a significant concern in clinical practice.[4][5] The detection and characterization of these SMX-protein adducts are crucial for understanding the mechanisms of SMX-induced toxicity and for developing diagnostic and predictive tools.

This document provides detailed application notes and protocols for several key methods used by researchers, scientists, and drug development professionals to detect and quantify SMX-HA protein adducts.

Metabolic Activation of Sulfamethoxazole

The formation of protein adducts begins with the metabolic activation of the parent drug, SMX. This process is primarily mediated by cytochrome P450 enzymes in the liver, particularly CYP2C9, which oxidizes SMX to its hydroxylamine metabolite, SMX-HA.[1] SMX-HA can then autooxidize to the electrophilic SMX-NO, which covalently binds to nucleophilic residues on proteins, such as cysteine.[4][6]

G cluster_0 Metabolic Pathway SMX Sulfamethoxazole (SMX) SMX_HA Sulfamethoxazole Hydroxylamine (SMX-HA) SMX->SMX_HA CYP2C9 Oxidation SMX_NO Nitroso-Sulfamethoxazole (SMX-NO) (Reactive Metabolite) SMX_HA->SMX_NO Autooxidation Adduct SMX-Protein Adduct (Hapten) SMX_NO->Adduct Protein Cellular Protein (e.g., with Cysteine residues) Protein->Adduct G cluster_workflow Competitive ELISA Workflow A 1. Coat Plate (Cell Lysate) B 2. Block Plate (e.g., Milk) A->B C 3. Add Sample & Anti-SMX Antibody B->C D 4. Add Enzyme-Linked Secondary Antibody C->D E 5. Add Substrate & Measure Signal D->E G cluster_0 LC-MS/MS Proteomics Workflow Sample Protein Sample (Control vs. SMX-treated) Digest Proteolytic Digestion (e.g., Trypsin) Sample->Digest LC HPLC Separation of Peptides Digest->LC MS Tandem Mass Spectrometry (MS/MS Analysis) LC->MS Data Database Search & Adduct Identification MS->Data

References

Application Notes: Measuring Reactive Oxygen Species (ROS) Induced by Sulfamethoxazole-Hydroxylamine (SMX-HA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfamethoxazole (SMX) is a widely used sulfonamide antibiotic.[1] Its clinical use, however, is associated with immune-mediated hypersensitivity reactions, which are thought to be initiated by its reactive metabolites.[1] A major reactive metabolite is sulfamethoxazole-hydroxylamine (SMX-HA), formed through the N4-oxidation of the parent drug, a process often mediated by cytochrome P450 enzymes (CYP450), particularly CYP2C9.[2][3] This hydroxylamine metabolite is implicated in cellular toxicity by inducing oxidative stress through the generation of reactive oxygen species (ROS).[1][4]

ROS are highly reactive molecules, such as superoxide (O₂•⁻) and hydrogen peroxide (H₂O₂), that can cause damage to lipids, proteins, and DNA, leading to cell death and activation of inflammatory pathways.[1][5] Therefore, accurately quantifying ROS production is crucial for understanding the mechanisms of SMX-HA-induced toxicity and for developing strategies to mitigate these adverse drug reactions.

This document provides detailed protocols for measuring total intracellular ROS and mitochondrial superoxide in response to SMX-HA challenge, presents a summary of expected quantitative data, and illustrates the key cellular pathways involved.

SMX-HA Metabolism and Oxidative Stress Signaling

SMX is metabolized in the liver by CYP450 enzymes to form SMX-HA.[3] This reactive intermediate can undergo autooxidation, leading to the formation of nitrosulfamethoxazole (nitroso-SMX) and the concomitant production of ROS.[6] The resulting increase in intracellular ROS disrupts the cellular redox balance, leading to oxidative stress. This stress can activate several signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathways (such as ERK, JNK, and p38), which are involved in regulating cell proliferation, death, and inflammation.[7][8] The activation of these pathways can ultimately lead to cellular damage, apoptosis, and the initiation of an immune response, characteristic of SMX hypersensitivity.[1]

G cluster_0 Metabolic Activation cluster_1 Oxidative Stress Induction cluster_2 Downstream Cellular Effects SMX Sulfamethoxazole (SMX) CYP450 CYP450 (e.g., CYP2C9) SMX->CYP450 N-Oxidation SMX_HA SMX-Hydroxylamine (SMX-HA) CYP450->SMX_HA ROS Reactive Oxygen Species (ROS) Generation SMX_HA->ROS Autooxidation OxidativeStress Oxidative Stress ROS->OxidativeStress MAPK MAPK Pathway Activation (JNK, p38, ERK) OxidativeStress->MAPK Inflammation Inflammation MAPK->Inflammation Apoptosis Cell Damage & Apoptosis MAPK->Apoptosis

Caption: Proposed signaling pathway of SMX-HA-induced oxidative stress.

Quantitative Data Summary

The following table summarizes representative quantitative data expected from experiments measuring ROS in response to SMX-HA. Actual values may vary depending on the cell type, experimental conditions, and SMX-HA concentration.

Cell TypeSMX-HA ConcentrationAssay UsedExpected Outcome (Illustrative)Reference
Human Lymphocytes50-100 µMDCFH-DA1.5 - 3.0 fold increase in DCF fluorescence[1]
Human Keratinocytes100 µMDCFH-DASignificant increase in ROS vs. control[4]
Peripheral Blood Mononuclear Cells (PBMCs)100 µMMitoSOX Red2.0 - 4.0 fold increase in fluorescence[1]
TK6 Cells50 µMDCFH-DA1.8 fold increase in ROS levels[9]

Experimental Protocols

Measurement of Total Intracellular ROS using DCFH-DA

The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common method for detecting total intracellular ROS.[10] DCFH-DA is a cell-permeable probe that is deacetylated by cellular esterases to non-fluorescent DCFH.[11] In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be quantified.[11]

G start Start seed 1. Seed cells in a 96-well plate and culture overnight start->seed wash1 2. Wash cells once with warm PBS or serum-free medium seed->wash1 load 3. Load cells with 10-25 µM DCFH-DA working solution wash1->load incubate1 4. Incubate for 30-45 min at 37°C in the dark load->incubate1 wash2 5. Wash cells to remove excess probe incubate1->wash2 treat 6. Add SMX-HA at desired concentrations wash2->treat incubate2 7. Incubate for the desired treatment period (e.g., 1-6 hours) treat->incubate2 measure 8. Measure fluorescence (Ex: 485 nm, Em: 535 nm) incubate2->measure end End measure->end

Caption: Experimental workflow for the DCFH-DA assay.

Materials:

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Serum-free, phenol red-free cell culture medium

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader, flow cytometer, or fluorescence microscope

Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of DCFH-DA in high-quality, anhydrous DMSO.[11] Store in small aliquots at -20°C, protected from light.

    • Immediately before use, prepare a working solution by diluting the stock solution to a final concentration of 10-25 µM in pre-warmed, serum-free medium.[11]

  • Cell Plating:

    • Seed adherent cells in a black, clear-bottom 96-well plate at a density that ensures they reach 80-90% confluency on the day of the experiment. For suspension cells, adjust the cell number to approximately 1 x 10⁶ cells/mL.

    • Incubate cells under normal culture conditions (e.g., 37°C, 5% CO₂) overnight.

  • Probe Loading:

    • Remove the culture medium and gently wash the cells once with pre-warmed PBS or serum-free medium.

    • Add 100 µL of the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C, protected from light.[12]

  • Washing:

    • Carefully remove the DCFH-DA solution and wash the cells twice with pre-warmed PBS or serum-free medium to remove any extracellular probe.

  • SMX-HA Treatment:

    • Add 100 µL of medium containing the desired concentrations of SMX-HA (and appropriate vehicle controls) to the wells.

    • Incubate for the desired time period (e.g., 1 to 6 hours).

  • Fluorescence Measurement:

    • Microplate Reader: Measure the fluorescence intensity using an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[12]

    • Flow Cytometry: Harvest cells, resuspend in PBS, and analyze using a flow cytometer with a 488 nm excitation laser and a 525/50 nm bandpass filter (or equivalent).

    • Fluorescence Microscopy: Visualize ROS production using a standard FITC filter set.

Measurement of Mitochondrial Superoxide using MitoSOX™ Red

MitoSOX™ Red is a fluorogenic dye specifically designed for the detection of superoxide in the mitochondria of live cells.[13] Its cationic triphenylphosphonium component allows it to accumulate in the mitochondria. Oxidation by superoxide results in red fluorescence.[13]

G start Start prep_cells 1. Prepare cell suspension or plate adherent cells start->prep_cells treat 2. Treat cells with SMX-HA for the desired duration prep_cells->treat wash1 3. Wash cells with warm buffer (e.g., HBSS) treat->wash1 load 4. Load cells with 2.5-5 µM MitoSOX Red working solution wash1->load incubate 5. Incubate for 10-30 min at 37°C in the dark load->incubate wash2 6. Wash cells three times with warm buffer incubate->wash2 resuspend 7. Resuspend cells in buffer for analysis wash2->resuspend measure 8. Measure fluorescence (Ex: 510 nm, Em: 580 nm) resuspend->measure end End measure->end

Caption: Experimental workflow for the MitoSOX Red assay.

Materials:

  • MitoSOX™ Red reagent

  • Dimethyl sulfoxide (DMSO)

  • Hank's Balanced Salt Solution (HBSS) or other appropriate buffer

  • Fluorescence microplate reader, flow cytometer, or fluorescence microscope

Protocol:

  • Reagent Preparation:

    • Prepare a 5 mM stock solution of MitoSOX™ Red in high-quality DMSO. For example, dissolve 50 µg in 13 µL of DMSO. Store aliquots at -20°C, protected from light.

    • Immediately before use, dilute the stock solution to a final working concentration of 2.5-5 µM in pre-warmed HBSS or other appropriate buffer.

  • Cell Preparation and Treatment:

    • Prepare cells (adherent or suspension) and treat with the desired concentrations of SMX-HA for the intended duration in their normal culture medium.

  • Probe Loading:

    • After treatment, remove the medium and wash the cells once with pre-warmed HBSS.

    • Add the MitoSOX™ Red working solution to the cells.

    • Incubate for 10-30 minutes at 37°C, protected from light. The optimal incubation time should be determined empirically for your cell type.[14]

  • Washing:

    • Remove the loading solution and gently wash the cells three times with pre-warmed HBSS.

  • Fluorescence Measurement:

    • Microplate Reader/Microscopy: Add fresh warm buffer to the cells and immediately measure fluorescence using an excitation wavelength of ~510 nm and an emission wavelength of ~580 nm.

    • Flow Cytometry: Harvest the cells, resuspend in fresh warm buffer, and analyze immediately using an appropriate laser (e.g., 488 nm or 561 nm) and emission filter (e.g., PE or PE-Texas Red channel).

References

Application Notes and Protocols: Lymphocyte Transformation Test for Sulfamethoxazole Hypersensitivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfamethoxazole (SMX), a widely used sulfonamide antibiotic, is associated with a significant incidence of hypersensitivity reactions, ranging from mild skin rashes to severe, life-threatening conditions like Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN). These reactions are often T-cell mediated, and their diagnosis can be challenging. The Lymphocyte Transformation Test (LTT) is a valuable in vitro diagnostic tool used to identify drug-specific memory T-cell responses, providing crucial evidence for a causal link between a drug and a hypersensitivity reaction.[1][2][3]

These application notes provide a comprehensive overview and detailed protocols for performing the LTT to assess hypersensitivity to sulfamethoxazole. The information is intended to guide researchers, scientists, and drug development professionals in the implementation and interpretation of this assay.

Immunological Basis of Sulfamethoxazole Hypersensitivity

Delayed-type hypersensitivity reactions to sulfamethoxazole are complex and can be initiated through several mechanisms involving the activation of drug-specific T-lymphocytes. The leading theories are the hapten hypothesis and the pharmacological interaction (p-i) concept .

  • Hapten Hypothesis: According to this model, chemically reactive molecules, or "haptens," covalently bind to larger carrier proteins, forming a hapten-carrier complex. In the case of SMX, it is considered a "pro-hapten," meaning it requires metabolic activation to become reactive.[4] The primary metabolite, sulfamethoxazole-hydroxylamine (SMX-NHOH), is further oxidized to the highly reactive nitroso-sulfamethoxazole (SMX-NO).[5] SMX-NO can then covalently bind to proteins, creating neo-antigens that are processed by antigen-presenting cells (APCs) and presented to T-cells, leading to their activation and proliferation.[5]

  • Pharmacological Interaction (p-i) Concept: This concept proposes that the parent drug, in its native and chemically inert form, can directly and non-covalently bind to T-cell receptors (TCRs) or major histocompatibility complex (MHC) molecules.[2] This interaction is sufficient to stimulate T-cells in susceptible individuals.

It is important to note that both the parent drug (SMX) and its reactive metabolites can elicit T-cell responses, and both mechanisms may occur simultaneously in a hypersensitive individual.[6]

Signaling Pathway of T-Cell Activation in SMX Hypersensitivity

SMX_Hypersensitivity_Signaling cluster_0 Antigen Presenting Cell (APC) cluster_1 T-Cell cluster_2 APC APC MHC MHC TCR TCR MHC->TCR Recognition Activation T-Cell Activation & Proliferation T_Cell T-Cell TCR->Activation SMX Sulfamethoxazole (SMX) SMX->TCR p-i Concept (Direct Binding) SMX_NO Nitroso-SMX (SMX-NO) (Reactive Metabolite) SMX->SMX_NO Metabolism Protein Cellular Protein SMX_NO->Protein Haptenation Neo-Antigen Neo-Antigen (SMX-NO-Protein) Neo-Antigen->MHC Processing & Presentation

Caption: Mechanisms of T-cell activation in sulfamethoxazole hypersensitivity.

Experimental Protocols

Peripheral Blood Mononuclear Cell (PBMC) Isolation

This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation, a standard method for obtaining lymphocytes for the LTT.[7]

Materials:

  • Whole blood collected in heparinized tubes

  • Phosphate-buffered saline (PBS), sterile

  • Density gradient medium (e.g., Ficoll-Paque™)

  • 50 mL conical tubes

  • Serological pipettes

  • Centrifuge with a swinging-bucket rotor

  • Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)

Procedure:

  • Dilute the whole blood with an equal volume of sterile PBS in a 50 mL conical tube.

  • Carefully layer 15 mL of the density gradient medium underneath the diluted blood in a new 50 mL conical tube. To avoid mixing, gently dispense the medium at the bottom of the tube.

  • Centrifuge the tubes at 1000 x g for 20 minutes at room temperature with the centrifuge brake turned off.

  • After centrifugation, four distinct layers will be visible: plasma, a "buffy coat" containing PBMCs, the density gradient medium, and red blood cells at the bottom.

  • Carefully aspirate the buffy coat layer using a sterile pipette and transfer it to a new 50 mL conical tube.

  • Wash the isolated PBMCs by adding PBS to a final volume of 45 mL and centrifuge at 400 x g for 10 minutes at room temperature with the brake on.

  • Discard the supernatant and resuspend the cell pellet in complete cell culture medium.

  • Perform a cell count and viability assessment (e.g., using trypan blue exclusion).

Lymphocyte Transformation Test (LTT)

This protocol is a modified, non-radioactive LTT for assessing lymphocyte proliferation in response to sulfamethoxazole.[6] A traditional [³H]-thymidine incorporation assay can also be used.

Materials:

  • Isolated PBMCs

  • Complete cell culture medium

  • Sulfamethoxazole (SMX) solution (dissolved in a suitable solvent like DMSO, then diluted in culture medium)

  • 96-well flat-bottom cell culture plates

  • Positive control (e.g., Phytohemagglutinin (PHA) at 5 µg/mL)

  • Negative control (culture medium with the same final concentration of the drug solvent)

  • Cell proliferation assay kit (e.g., XTT-based assay)

  • Microplate reader

Procedure:

  • Adjust the PBMC suspension to a concentration of 1 x 10^6 cells/mL in complete cell culture medium.

  • Plate 100 µL of the cell suspension into the wells of a 96-well plate.

  • Prepare serial dilutions of the SMX solution in complete cell culture medium. A suggested concentration range is 3.1 µg/mL to 100 µg/mL.[6]

  • Add 100 µL of the SMX dilutions, positive control, or negative control to the appropriate wells in triplicate.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 6 days.

  • On day 6, assess lymphocyte proliferation using a cell proliferation assay kit according to the manufacturer's instructions. For an XTT-based assay, this typically involves adding the XTT reagent to each well and incubating for a few hours before measuring the absorbance on a microplate reader.[6]

Data Analysis and Interpretation

The results of the LTT are typically expressed as a Stimulation Index (SI), which is the ratio of the mean absorbance (or counts per minute for radioactive assays) of the drug-stimulated wells to the mean absorbance of the negative control wells.[6][8]

Stimulation Index (SI) = (Mean Absorbance of Stimulated Cells) / (Mean Absorbance of Unstimulated Cells)

A positive LTT result is generally defined by an SI value greater than or equal to 2.[6]

Experimental Workflow

LTT_Workflow Blood_Sample Whole Blood Sample (Patient) PBMC_Isolation PBMC Isolation (Density Gradient Centrifugation) Blood_Sample->PBMC_Isolation Cell_Culture Cell Culture Setup (96-well plate) PBMC_Isolation->Cell_Culture Drug_Stimulation Stimulation with: - Sulfamethoxazole (various conc.) - Positive Control (PHA) - Negative Control (Medium) Cell_Culture->Drug_Stimulation Incubation Incubation (6 days, 37°C, 5% CO2) Drug_Stimulation->Incubation Proliferation_Assay Proliferation Assay (e.g., XTT) Incubation->Proliferation_Assay Data_Analysis Data Analysis (Calculate Stimulation Index) Proliferation_Assay->Data_Analysis Result Result Interpretation (SI >= 2 is Positive) Data_Analysis->Result

Caption: Workflow for the Lymphocyte Transformation Test.

Data Presentation

The diagnostic accuracy of the LTT for sulfamethoxazole hypersensitivity can be summarized by its sensitivity and specificity. The following tables present data from various studies on drug hypersensitivity reactions. It is important to note that these values can vary depending on the clinical phenotype of the reaction, the timing of the test, and the specific protocol used.

Parameter Value Drug/Condition Source
Sensitivity100%Co-trimoxazole-related allergy[1]
Specificity85%General drug allergy[1]
Sensitivity73%DRESS[4]
Specificity82%DRESS[4]
Sensitivity58.4%Anticonvulsants[9]
Specificity95.8%Anticonvulsants[9]
Sensitivity78%General drug allergy (very likely)[1]

Table 1: Diagnostic Accuracy of the Lymphocyte Transformation Test for Drug Hypersensitivity. DRESS: Drug Reaction with Eosinophilia and Systemic Symptoms.

Parameter Details
Cell Source Patient Peripheral Blood Mononuclear Cells (PBMCs)
SMX Concentration Range 3.1 - 100 µg/mL
Incubation Time 6 days
Positive Control Phytohemagglutinin (PHA)
Negative Control Culture medium with drug solvent
Readout Lymphocyte Proliferation (e.g., XTT assay)
Positive Cut-off Stimulation Index (SI) ≥ 2

Table 2: Key Experimental Parameters for the Sulfamethoxazole LTT.

Conclusion

The Lymphocyte Transformation Test is a powerful tool for investigating the immunological basis of sulfamethoxazole hypersensitivity. By detecting drug-specific T-cell proliferation, the LTT can provide strong evidence to confirm or exclude SMX as the causative agent in a hypersensitivity reaction. The protocols and data presented in these application notes offer a solid foundation for the successful implementation and interpretation of this assay in a research or clinical setting. However, it is crucial to acknowledge the technical demands of the test and the need for careful standardization and validation within each laboratory.

References

Troubleshooting & Optimization

Technical Support Center: Stability of Sulfamethoxazole Hydroxylamine (SMX-HA) in Aqueous Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the stability of sulfamethoxazole hydroxylamine (SMX-HA) in aqueous solutions. Given the inherent instability of this reactive metabolite, proper handling and experimental design are crucial for obtaining reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound (SMX-HA) and why is its stability a concern?

A1: this compound is a primary oxidative metabolite of the antibiotic sulfamethoxazole. Its stability is a major concern because it is a reactive intermediate implicated in the idiosyncratic hypersensitivity reactions associated with sulfonamide drugs. SMX-HA can undergo auto-oxidation to the highly reactive and cytotoxic compound, nitroso-sulfamethoxazole (nitroso-SMX). Therefore, understanding its stability is critical for in vitro toxicological and immunological studies.

Q2: What is the main degradation pathway for SMX-HA in an aqueous solution?

A2: The primary degradation pathway for SMX-HA in an aqueous solution, particularly under aerobic conditions, is its oxidation to nitroso-SMX. This conversion is a key step in the bioactivation of sulfamethoxazole to a toxic metabolite.

Q3: What are the key factors that influence the stability of SMX-HA in solution?

A3: The stability of SMX-HA is influenced by several factors, including:

  • pH: The rate of degradation is pH-dependent. While specific data for SMX-HA is not extensively published, studies on the parent compound suggest that stability can be significantly affected by pH.[1][2]

  • Temperature: Higher temperatures generally accelerate the degradation of chemical compounds, and SMX-HA is no exception. For optimal stability, solutions should be kept at low temperatures.

  • Presence of Reducing Agents: Antioxidants and reducing agents, such as glutathione (GSH), can protect SMX-HA from auto-oxidation to nitroso-SMX.[3]

  • Dissolved Oxygen: As the primary degradation is oxidative, the concentration of dissolved oxygen in the aqueous solution can affect the rate of SMX-HA degradation.

  • Exposure to Light: Photodegradation can be a factor in the degradation of sulfonamides and their metabolites. It is advisable to protect SMX-HA solutions from light.

Q4: How should I prepare and store SMX-HA solutions for my experiments?

A4: Due to its instability, it is recommended to prepare SMX-HA solutions fresh for each experiment. If short-term storage is necessary, it should be done at low temperatures (e.g., on ice or at 4°C) and protected from light. The use of deoxygenated buffers may also enhance stability.

Troubleshooting Guides

Problem Possible Cause(s) Suggested Solution(s)
Inconsistent results in cell-based assays. Rapid and variable degradation of SMX-HA in the culture medium.Prepare SMX-HA solution immediately before adding to the cell culture. Consider including a stable antioxidant like N-acetylcysteine in the experimental setup to mitigate rapid oxidation.
Difficulty in detecting SMX-HA by HPLC. The compound has degraded before or during the analysis.Ensure samples are immediately stabilized after collection, for example, by adding a reducing agent and keeping them on ice. Use a validated HPLC method with a suitable mobile phase and a C18 column.[4]
Precipitation observed in the stock solution. Poor solubility or degradation product formation.SMX-HA has limited water solubility. Prepare stock solutions in an appropriate organic solvent like DMSO or methanol before diluting in an aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.
High background signal in spectrophotometric assays. Interference from degradation products or buffer components.Run appropriate controls, including a vehicle control and a degraded SMX-HA control. Consider using a more specific analytical method like HPLC-UV or LC-MS/MS for quantification.

Data Presentation

While comprehensive, publicly available datasets on the stability of SMX-HA across a wide range of pH and temperature are limited, the following table provides a template for how such data should be presented. Researchers are encouraged to generate their own stability data using the protocol provided in the next section.

Table 1: Hypothetical Half-life (t½) of this compound (SMX-HA) in Aqueous Buffers

Temperature (°C)pHBuffer SystemHalf-life (t½) in minutes
45.0Phosphate Buffer(User-determined value)
47.4Phosphate Buffered Saline (PBS)(User-determined value)
48.5Tris Buffer(User-determined value)
255.0Phosphate Buffer(User-determined value)
257.4Phosphate Buffered Saline (PBS)(User-determined value)
258.5Tris Buffer(User-determined value)
375.0Phosphate Buffer(User-determined value)
377.4Phosphate Buffered Saline (PBS)(User-determined value)
378.5Tris Buffer(User-determined value)

Experimental Protocols

Protocol 1: Synthesis of this compound (SMX-HA)

This protocol is adapted from the chemical synthesis of sulfonamide hydroxylamines.

Materials:

  • 4-Nitrobenzenesulfonyl chloride

  • 3-amino-5-methylisoxazole

  • Hydrogen gas

  • Poisoned platinum catalyst

Procedure:

  • Synthesize the nitro derivative of sulfamethoxazole by reacting 4-nitrobenzenesulfonyl chloride with 3-amino-5-methylisoxazole.

  • Reduce the resulting nitro derivative to the corresponding hydroxylamine (SMX-HA) using hydrogen gas in the presence of a poisoned platinum catalyst.

  • Purify the synthesized SMX-HA using appropriate chromatographic techniques.

  • Confirm the identity and purity of the final product using methods such as NMR and mass spectrometry.

Protocol 2: Determining the In Vitro Stability of SMX-HA

This protocol outlines a method to determine the half-life of SMX-HA in aqueous solutions at different pH and temperatures.

Materials:

  • Synthesized and purified SMX-HA

  • Aqueous buffers of desired pH (e.g., phosphate buffer for pH 5.0 and 7.4, Tris buffer for pH 8.5)

  • Temperature-controlled incubator or water bath

  • HPLC system with a UV detector

  • C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile phase (e.g., Water:Acetonitrile:Methanol (60:35:5 v/v), pH adjusted to 2.5 with phosphoric acid)[4]

  • Quenching solution (e.g., a solution of a reducing agent like glutathione or N-acetylcysteine)

Procedure:

  • Prepare a stock solution of SMX-HA in a suitable organic solvent (e.g., methanol or DMSO).

  • Spike a known concentration of the SMX-HA stock solution into the pre-warmed aqueous buffers of different pH values in separate vials.

  • Incubate the vials at the desired temperatures (e.g., 4°C, 25°C, and 37°C).

  • At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot from each vial.

  • Immediately quench the degradation reaction by adding the aliquot to a quenching solution.

  • Analyze the concentration of the remaining SMX-HA in each sample by HPLC-UV at a suitable wavelength (e.g., 270 nm).[4]

  • Plot the natural logarithm of the SMX-HA concentration versus time for each condition.

  • Determine the degradation rate constant (k) from the slope of the linear regression.

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Mandatory Visualizations

SMX_Degradation_Pathway SMX_HA Sulfamethoxazole Hydroxylamine (SMX-HA) Nitroso_SMX Nitroso-Sulfamethoxazole (Nitroso-SMX) (Reactive Metabolite) SMX_HA->Nitroso_SMX Auto-oxidation Covalent_Adducts Covalent Adducts (Toxicity) Nitroso_SMX->Covalent_Adducts Covalent Binding Cellular_Macromolecules Cellular Macromolecules (e.g., Proteins) Cellular_Macromolecules->Covalent_Adducts

Caption: Degradation pathway of SMX-HA to its reactive metabolite.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing Prep_Stock Prepare SMX-HA Stock Solution Spike Spike SMX-HA into Buffers Prep_Stock->Spike Prep_Buffers Prepare Aqueous Buffers (Varying pH) Prep_Buffers->Spike Incubate Incubate at Different Temperatures Spike->Incubate Sample Withdraw Aliquots at Time Points Incubate->Sample Quench Quench Reaction Sample->Quench HPLC HPLC Analysis Quench->HPLC Plot Plot ln[SMX-HA] vs. Time HPLC->Plot Calculate Calculate Rate Constant (k) and Half-life (t½) Plot->Calculate

Caption: Workflow for determining SMX-HA stability.

References

Technical Support Center: In Vivo Detection of Sulfamethoxazole Hydroxylamine (SMX-HA)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the in vivo detection of sulfamethoxazole hydroxylamine (SMX-HA). This resource is designed for researchers, scientists, and drug development professionals to address the common challenges encountered during the experimental analysis of this reactive metabolite. Here you will find troubleshooting guidance and frequently asked questions to support your research.

Troubleshooting Guide

This guide addresses specific issues that may arise during the in vivo detection of SMX-HA.

Problem IDQuestionPossible CausesSuggested Solutions
SMXHA-TG001 Why am I unable to detect SMX-HA in my in vivo samples (e.g., plasma, urine)? 1. High Reactivity and Instability: SMX-HA is a highly reactive and unstable metabolite that can be rapidly oxidized to sulfamethoxazole-nitroso or covalently bind to macromolecules. 2. Low In Vivo Concentrations: SMX-HA is a minor metabolite, and its concentration in biological matrices is often very low. 3. Inadequate Sample Handling and Storage: Improper sample collection, processing, or storage can lead to the degradation of SMX-HA before analysis.1. Immediate Stabilization: Use a trapping agent, such as glutathione or N-acetylcysteine, in the collection tubes to form a stable adduct with SMX-HA. 2. Optimize Analytical Method: Employ a highly sensitive analytical technique such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) to achieve the required detection limits. 3. Control Temperature: Keep samples on ice during collection and processing, and store them at -80°C immediately after collection. Minimize freeze-thaw cycles.
SMXHA-TG002 I am observing low and inconsistent recovery of SMX-HA during sample preparation. What could be the reason? 1. Adsorption to Surfaces: The reactive nature of SMX-HA can cause it to adsorb to glass or plastic surfaces of collection tubes and labware. 2. Inefficient Extraction: The chosen extraction method may not be optimal for the SMX-HA or its adduct. 3. Matrix Effects: Components in the biological matrix (e.g., plasma proteins, salts in urine) can interfere with the extraction and ionization of the analyte.[1]1. Use Silanized Glassware or Low-Binding Tubes: This will minimize the loss of the analyte due to adsorption. 2. Optimize Extraction Protocol: Experiment with different extraction techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) and optimize the solvents and pH. 3. Matrix-Matched Calibration: Prepare calibration standards in the same biological matrix as the samples to compensate for matrix effects.[1] The use of a stable isotope-labeled internal standard is also highly recommended.
SMXHA-TG003 My analyte signal is unstable and degrades quickly in the autosampler. How can I improve stability? 1. Autosampler Temperature: Elevated temperatures in the autosampler can accelerate the degradation of the analyte. 2. pH of the Mobile Phase: The stability of SMX-HA and its adducts can be pH-dependent.1. Maintain Low Autosampler Temperature: Set the autosampler temperature to 4°C to slow down degradation. 2. Optimize Mobile Phase pH: Investigate the effect of mobile phase pH on analyte stability and chromatographic performance. An acidic mobile phase is often used for the analysis of sulfonamides.

Frequently Asked Questions (FAQs)

1. What is this compound (SMX-HA) and why is it difficult to detect in vivo?

This compound (SMX-HA) is a reactive metabolite of the antibiotic sulfamethoxazole (SMX).[2][3] It is formed in the liver, primarily by cytochrome P450 enzymes.[2][4] Its detection in vivo is challenging due to its high chemical reactivity and instability, leading to rapid degradation and covalent binding to proteins, as well as its presence at very low concentrations in biological fluids.[5]

2. What is the typical in vivo concentration of SMX-HA?

The concentration of SMX-HA in vivo is generally low. In human urine, it has been reported to constitute approximately 2.4% to 3.1% of the administered dose of sulfamethoxazole.[2][6][7] Following a single oral dose of 800 mg of sulfamethoxazole in healthy subjects, the urinary recovery of the hydroxylamine metabolite was 2.4 +/- 0.8%.[6] In a study with AIDS patients, the percentage of this compound excreted in urine ranged from 2.6% to 5.0% of the total sulfamethoxazole and its metabolites.[8]

3. What is the half-life of SMX-HA in vivo?

The mean residence time of this compound has been reported to be 5.5 +/- 1.5 hours in healthy subjects after an oral dose of sulfamethoxazole.[6]

4. How can I stabilize SMX-HA in biological samples for analysis?

Due to its high reactivity, immediate stabilization of SMX-HA upon sample collection is crucial. This is typically achieved by adding a trapping agent to the collection tube. Common trapping agents include:

  • Glutathione (GSH): Reacts with the nitroso intermediate of SMX-HA to form a stable conjugate.[5]

  • N-acetylcysteine (NAC): Can also be used to form stable adducts.

Additionally, it is critical to keep the samples at a low temperature (on ice or at 4°C) during processing and to store them at -80°C for long-term stability.

5. What is the recommended analytical method for the in vivo detection of SMX-HA?

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the most suitable method for the in vivo detection of SMX-HA due to its high sensitivity and selectivity.[9] This technique allows for the detection of the low concentrations of SMX-HA or its stable adducts in complex biological matrices.

Experimental Protocols

Protocol: In Vivo Detection of SMX-HA in Human Plasma using LC-MS/MS

1. Sample Collection and Stabilization:

  • Collect whole blood samples in tubes containing an anticoagulant (e.g., EDTA) and a pre-added trapping agent such as N-acetylcysteine (final concentration 1 mM).

  • Immediately after collection, gently invert the tubes to mix and place them on ice.

2. Plasma Preparation:

  • Within 30 minutes of collection, centrifuge the blood samples at 2000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant (plasma) to new, clearly labeled low-binding polypropylene tubes.

  • Immediately store the plasma samples at -80°C until analysis.

3. Sample Preparation for LC-MS/MS Analysis:

  • Thaw the plasma samples on ice.

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled SMX-HA adduct) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions (Example):

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient from 5% to 95% Mobile Phase B over several minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for the SMX-HA adduct and the internal standard.

Visualizations

SMX_Metabolic_Pathway cluster_cyp CYP450 cluster_nat NAT SMX Sulfamethoxazole (SMX) N_acetyl_SMX N4-Acetyl-SMX (Major Metabolite) SMX->N_acetyl_SMX Acetylation SMX_HA Sulfamethoxazole Hydroxylamine (SMX-HA) (Reactive Metabolite) SMX->SMX_HA N-Oxidation SMX_NO Sulfamethoxazole-Nitroso (SMX-NO) SMX_HA->SMX_NO Oxidation Protein_Adducts Covalent Protein Adducts (Toxicity) SMX_NO->Protein_Adducts GSH_Adduct Glutathione Adduct (Detoxification) SMX_NO->GSH_Adduct

Caption: Metabolic pathway of sulfamethoxazole (SMX).

SMX_HA_Workflow cluster_collection Sample Collection & Stabilization cluster_processing Sample Processing cluster_analysis Sample Analysis Collect_Blood Collect Blood into Tubes with Trapping Agent Place_on_Ice Place on Ice Immediately Collect_Blood->Place_on_Ice Centrifuge Centrifuge at 4°C Place_on_Ice->Centrifuge Separate_Plasma Separate Plasma Centrifuge->Separate_Plasma Store Store at -80°C Separate_Plasma->Store Thaw Thaw Samples on Ice Store->Thaw Protein_Precipitation Protein Precipitation with Acetonitrile & IS Thaw->Protein_Precipitation Evaporate Evaporate to Dryness Protein_Precipitation->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS_Analysis LC-MS/MS Analysis Reconstitute->LCMS_Analysis

Caption: Experimental workflow for in vivo SMX-HA detection.

References

Technical Support Center: Optimizing HPLC Separation of Sulfamethoxazole Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC separation of sulfamethoxazole and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the HPLC analysis of sulfamethoxazole and its metabolites.

Problem Potential Causes Solutions
Poor Peak Resolution Inadequate separation between sulfamethoxazole and its metabolites (e.g., N4-acetyl-sulfamethoxazole).Optimize Mobile Phase: Adjust the ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer. A lower organic content generally increases retention and may improve resolution. Adjust pH: The pH of the mobile phase can significantly affect the ionization state and retention of sulfonamides. Experiment with a pH range of 2.5 to 6.5.[1][2][3] Change Stationary Phase: Consider a different column chemistry. While C18 columns are common, other phases like C12-diol mixed-mode or aminopropyl columns might offer different selectivity.[4][5] Gradient Elution: If isocratic elution is insufficient, a gradient program can help separate early and late-eluting peaks.[4][6]
Peak Tailing Secondary interactions between the analytes and the stationary phase (e.g., silanol groups). Column contamination or degradation. Mismatch between sample solvent and mobile phase.[7][8]Mobile Phase Additives: Add a competing base like triethylamine to the mobile phase to mask active silanol sites.[9] Adjust pH: Operating at a lower pH can suppress the ionization of silanol groups.[2] Column Washing: Flush the column with a strong solvent (e.g., isopropanol) to remove contaminants.[7] If the problem persists, the column may need replacement. Sample Solvent: Dissolve the sample in the initial mobile phase to ensure good peak shape.[8][10]
Peak Fronting Column overload. Sample solvent is stronger than the mobile phase.[8]Reduce Sample Concentration: Dilute the sample to avoid overloading the column. Adjust Sample Solvent: Use a weaker solvent for sample dissolution, ideally the mobile phase itself.[8]
Split Peaks Partially blocked column frit. Column void or channeling. Sample solvent incompatibility.[7][10]Backflush the Column: Reverse the column and flush it with a compatible solvent to dislodge particulates from the inlet frit. Replace Column: If a void has formed at the column inlet, it may need to be replaced. Sample Solvent: Ensure the sample is dissolved in a solvent that is miscible with and ideally weaker than the mobile phase.[10]
Inconsistent Retention Times Fluctuations in mobile phase composition or flow rate. Temperature variations.[11] Column equilibration issues.[12]Mobile Phase Preparation: Ensure the mobile phase is thoroughly mixed and degassed.[12] Pump Maintenance: Check the HPLC pump for leaks and ensure consistent flow rate delivery.[11] Column Thermostatting: Use a column oven to maintain a constant temperature.[2][3] Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis.[12]
Baseline Noise or Drift Contaminated mobile phase or detector cell. Air bubbles in the system. Detector lamp instability.[12]Fresh Mobile Phase: Prepare fresh mobile phase daily using high-purity solvents.[12] Degas Mobile Phase: Use an online degasser or sonicate the mobile phase to remove dissolved gases.[12] System Flush: Flush the system, including the detector cell, with a strong, clean solvent. Lamp Check: Monitor the detector lamp energy and replace it if it's nearing the end of its lifespan.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for sulfamethoxazole and its N4-acetyl metabolite?

A1: A common and effective starting point is a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) with a mobile phase consisting of an acetonitrile/water or methanol/water mixture with a pH adjusted to the acidic range (e.g., pH 2.5-4.0) using an acid like phosphoric or formic acid.[1][2] A typical flow rate is 1.0 mL/min, and UV detection can be performed around 254-278 nm.[1][2]

Q2: How does the mobile phase pH affect the separation of sulfamethoxazole and its metabolites?

A2: Sulfamethoxazole is a weak acid with a pKa around 6.0.[13] The pH of the mobile phase will determine its degree of ionization. At a pH below its pKa, it will be in its neutral form and generally have longer retention on a reversed-phase column. Conversely, at a pH above its pKa, it will be ionized and elute earlier. Adjusting the pH can therefore be a powerful tool to fine-tune the selectivity and resolution between sulfamethoxazole and its metabolites, which may have different pKa values.

Q3: My peaks for sulfamethoxazole are tailing. What is the most likely cause and how can I fix it?

A3: Peak tailing for basic compounds like sulfamethoxazole on silica-based columns is often due to secondary interactions with acidic silanol groups on the stationary phase.[14] To mitigate this, you can:

  • Lower the mobile phase pH: This protonates the silanol groups, reducing their interaction with the analyte.

  • Add a competing base: Incorporating a small amount of an amine like triethylamine into your mobile phase can mask the active silanol sites.

  • Use an end-capped column: Modern, well-end-capped columns have fewer free silanol groups and are less prone to this issue.[14]

Q4: Can I use the same HPLC method for analyzing sulfamethoxazole in different matrices like plasma and urine?

A4: While the core chromatographic conditions (column, mobile phase) might be similar, the sample preparation will likely need to be adapted for different matrices.[1] For plasma samples, a protein precipitation step (e.g., with acetonitrile or methanol) is typically required to remove proteins that can clog the column.[1] Urine samples may require a dilution step and filtration before injection. It is crucial to validate the method for each matrix to ensure accuracy and precision.

Data Presentation: Comparative HPLC Methodologies

The following table summarizes key parameters from several established HPLC methods for the analysis of sulfamethoxazole and its metabolites.

Analyte(s)HPLC ColumnMobile PhaseFlow Rate (mL/min)DetectionReference
Sulfamethoxazole, N4-acetylsulfamethoxazoleC18, 250 x 4.6 mm, 5 µmWater:Acetonitrile:Methanol (60:35:5 v/v), pH 2.5 with H₃PO₄1.0UV at 278 nm[1]
Sulfamethoxazole, N4-acetylsulfamethoxazole10-micron microparticulate columnMethanol:Sodium Acetate Buffer (0.01 M, pH 4.7) (32:68 v/v)1.2UV at 254 nm[1]
Sulfamethoxazole, TrimethoprimAgilent C18 250mm × 4.6mm × 5µmBuffer:Acetonitrile (30:70 v/v), pH 4.0 with Ortho phosphoric acid1.0UV at 260nm[9]
Sulfamethoxazole, TrimethoprimC18Acetonitrile:Phosphate Buffer (pH 6.15) (20:80 v/v)Not SpecifiedUV[1]
Sulfamethoxazole, TrimethoprimReverse phase columnPhosphate buffer 0.1 M:Acetonitrile:Methanol (65:20:15 v/v/v)1.0UV at 225 nm[13]
Sulfamethoxazole, TrimethoprimC18 column (25 cm × 4.6 mm), 5 µm ODS, L1Methanol:Water (6:4 v/v), pH 2.6 with dilute phosphoric acid1.0UV at 254 nm[2]
Sulfamethoxazole, TrimethoprimC18Acetonitrile:Buffer (60:40 v/v), pH 6.0 with sodium acetate and triethylamine1.2Not Specified[3]

Experimental Protocols

Representative Protocol for Sulfamethoxazole and N4-acetyl-sulfamethoxazole Analysis in Plasma

This protocol is adapted from established methodologies for the analysis of sulfamethoxazole and its primary metabolite in plasma samples.[1]

1. Sample Preparation (Protein Precipitation)

  • Transfer 200 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 400 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the clear supernatant to an HPLC vial for analysis.

2. HPLC System and Conditions

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A filtered and degassed mixture of Water:Acetonitrile:Methanol (60:35:5 v/v) with the pH adjusted to 2.5 using phosphoric acid.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.[1]

  • Detection Wavelength: 270 nm.

  • Injection Volume: 20 µL.

3. Calibration Standards

  • Prepare stock solutions of sulfamethoxazole and N4-acetyl-sulfamethoxazole in methanol at a concentration of 1 mg/mL.

  • Create a series of working standard solutions by serially diluting the stock solutions with the mobile phase to cover the expected concentration range in the samples.

  • Process these standards using the same sample preparation protocol as the unknown samples to construct a calibration curve.

Visualizations

TroubleshootingWorkflow cluster_problems Problem Identification cluster_solutions Corrective Actions start Problem Observed (e.g., Poor Resolution, Tailing Peaks) check_system Check System Basics: - Leaks - Pressure Stability - Mobile Phase Level start->check_system Initial Check check_method Review Method Parameters: - Mobile Phase Composition & pH - Flow Rate - Temperature check_system->check_method System OK poor_resolution Poor Resolution check_method->poor_resolution Parameters OK peak_shape Peak Shape Issues (Tailing, Fronting, Splitting) check_method->peak_shape Parameters OK retention_shift Retention Time Shifts check_method->retention_shift Parameters OK isolate_column Isolate the Column: - Replace with a union - Check pressure optimize_mp Optimize Mobile Phase: - Adjust Organic % - Adjust pH poor_resolution->optimize_mp optimize_column Column Optimization: - Change stationary phase - Use guard column poor_resolution->optimize_column peak_shape->optimize_mp adjust_sample Adjust Sample Prep: - Dilute sample - Change sample solvent peak_shape->adjust_sample column_maint Column Maintenance: - Flush with strong solvent - Backflush peak_shape->column_maint retention_shift->check_method Re-verify system_maint System Maintenance: - Check pump seals - Degas mobile phase - Check temperature control retention_shift->system_maint

Caption: A workflow diagram for troubleshooting common HPLC separation issues.

ExperimentalWorkflow prep_mp 1. Prepare Mobile Phase (Filter & Degas) system_setup 4. System Setup & Equilibration - Install Column - Set Flow Rate & Temp - Equilibrate System prep_mp->system_setup prep_sample 2. Prepare Sample (e.g., Protein Precipitation) sequence 5. Build Sequence Table prep_sample->sequence prep_standards 3. Prepare Calibration Standards prep_standards->sequence system_setup->sequence run_analysis 6. Run Analysis sequence->run_analysis data_acq 7. Data Acquisition run_analysis->data_acq data_proc 8. Data Processing - Peak Integration - Calibration Curve - Quantitation data_acq->data_proc report 9. Generate Report data_proc->report

Caption: A standard experimental workflow for HPLC analysis.

References

Technical Support Center: Analysis of Sulfamethoxazole Hydroxylamine (SMX-HA)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of sulfamethoxazole hydroxylamine (SMX-HA). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the quantification of this reactive metabolite.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound (SMX-HA) and why is it difficult to analyze?

A1: this compound is a reactive metabolite of the antibiotic sulfamethoxazole, primarily formed in the liver by cytochrome P450 enzymes.[1][2] It is implicated in hypersensitivity reactions associated with sulfonamides. Its inherent chemical instability, particularly its susceptibility to oxidation, makes it challenging to handle and accurately quantify in analytical experiments.

Q2: What is the primary degradation pathway for SMX-HA?

A2: The primary degradation pathway for SMX-HA is oxidation. The hydroxylamine moiety is readily oxidized to the highly reactive nitroso-sulfamethoxazole (nitroso-SMX) species. This autooxidation can be prevented by antioxidants.[3]

Q3: What are the optimal storage conditions for SMX-HA standards and samples?

A3: To ensure long-term stability, SMX-HA standards and biological samples containing SMX-HA should be stored at -80°C under an inert atmosphere (e.g., argon or nitrogen). For short-term storage, +4°C is acceptable. It is crucial to avoid repeated freeze-thaw cycles, as this can accelerate degradation. SMX-HA is also very hygroscopic and should be handled in a dry environment.

Q4: What general precautions should I take during sample preparation to minimize SMX-HA degradation?

A4: To minimize degradation during sample preparation, it is recommended to:

  • Work quickly and keep samples on ice at all times.

  • Maintain the sample pH in a slightly acidic to neutral range (pH 4-7).

  • For biological samples, perform immediate protein precipitation with a cold organic solvent (e.g., acetonitrile or methanol) to denature oxidative enzymes.

  • Consider the addition of antioxidants to the sample collection tubes and/or during the extraction process.

II. Troubleshooting Guide

This guide addresses common issues encountered during the analysis of SMX-HA, particularly by High-Performance Liquid Chromatography (HPLC).

Issue Possible Cause(s) Recommended Solution(s)
Low or No Recovery of SMX-HA 1. Degradation during sample collection and storage: Exposure to oxygen, inappropriate temperature, or pH. 2. Degradation during sample preparation: Prolonged processing time, exposure to high temperatures, or extreme pH. 3. Oxidation during analysis: Lack of antioxidants in the mobile phase or autosampler.1. Collect samples directly into tubes containing an antioxidant (e.g., glutathione). Store immediately at -80°C. 2. Keep samples on ice throughout the preparation. Use pre-chilled solvents. Maintain pH between 4 and 7. 3. Add an antioxidant to your mobile phase and keep the autosampler at a low temperature (e.g., 4°C).
High Variability in Replicate Measurements 1. Inconsistent sample handling: Variations in timing, temperature, or pH between samples. 2. Autosampler instability: Degradation of SMX-HA in the autosampler vials over the course of a long analytical run.1. Standardize all sample handling procedures. Use a consistent workflow for each sample. 2. Minimize the time samples spend in the autosampler before injection. If possible, prepare samples in smaller batches.
Peak Tailing in HPLC Chromatogram 1. Secondary interactions with the stationary phase: Interaction of the amine group with residual silanols on the column. 2. Column contamination or degradation. 1. Use a mobile phase with a slightly acidic pH (e.g., pH 3-5) to protonate the amine group and reduce secondary interactions. Consider using an end-capped column. 2. Flush the column with a strong solvent or replace the column if necessary.
Ghost Peaks in HPLC Chromatogram 1. Carryover from previous injections. 2. Late elution of SMX-HA or its degradation products from a previous run. 1. Implement a robust needle wash protocol in your autosampler method. 2. Increase the run time or implement a gradient elution to ensure all components are eluted in each run.

III. Experimental Protocols

Protocol 1: Recommended Procedure for Stabilizing SMX-HA in Plasma Samples

This protocol provides a general guideline for the stabilization of SMX-HA in plasma for subsequent analysis. Note: This protocol should be validated for your specific application.

  • Sample Collection:

    • Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).

    • Immediately after collection, add a solution of reduced glutathione (GSH) to the blood to a final concentration of 1-5 mM. Gently mix.

  • Plasma Separation:

    • Centrifuge the blood at 2,000 x g for 10 minutes at 4°C to separate the plasma.

  • Protein Precipitation:

    • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile.

    • Vortex for 30 seconds to precipitate proteins.

  • Centrifugation:

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube for analysis or storage at -80°C.

Protocol 2: Representative HPLC Method for SMX-HA Analysis

The following table summarizes typical HPLC parameters for the analysis of sulfamethoxazole and its metabolites, including SMX-HA. Method optimization will be required for specific applications.

Parameter Condition 1 Condition 2 Condition 3
Column C18, 250 x 4.6 mm, 5 µmC8, 250 x 4.6 mm, 5 µmC18, 150 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water:Formic Acid (gradient)Acetonitrile:Methanol:Phosphate Buffer (pH 6.2)Methanol:Acetonitrile:Glacial Acetic Acid (pH 2.5) (70:25:5, v/v/v)
Flow Rate 1.0 mL/min1.0 mL/min0.8 mL/min
Column Temp. 30°C25°C30°C
Detection UV at 270 nm or MS/MSUV at 254 nmUV at 265 nm
Injection Vol. 20 µL50 µL20 µL

IV. Visualizations

Degradation Pathway of this compound

cluster_conditions Accelerated By cluster_prevention Prevented By SMX_HA Sulfamethoxazole Hydroxylamine (SMX-HA) Nitroso_SMX Nitroso-Sulfamethoxazole (Reactive Intermediate) SMX_HA->Nitroso_SMX Oxidation Further_Products Further Degradation Products Nitroso_SMX->Further_Products Further Reactions Oxygen Oxygen High_pH High pH High_Temp High Temperature Antioxidants Antioxidants (e.g., GSH) Low_Temp Low Temperature Acidic_pH Slightly Acidic pH

Degradation pathway of SMX-HA and influencing factors.
Recommended Experimental Workflow for SMX-HA Analysis

cluster_sample_prep Sample Preparation Start Start: Blood Sample Add_GSH Add Glutathione (GSH) to stabilize Start->Add_GSH Centrifuge1 Centrifuge to separate plasma Add_GSH->Centrifuge1 Precipitate Protein Precipitation (ice-cold acetonitrile) Centrifuge1->Precipitate Centrifuge2 Centrifuge to pellet protein Precipitate->Centrifuge2 Supernatant Transfer Supernatant Centrifuge2->Supernatant Analyze Analyze via HPLC or store at -80°C Supernatant->Analyze

Workflow for stabilizing SMX-HA in plasma samples.

References

Technical Support Center: Analysis of Sulfamethoxazole Hydroxylamine (SMX-HA) by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometric analysis of sulfamethoxazole hydroxylamine (SMX-HA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the sensitivity and reliability of your experiments.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound (SMX-HA) and why is it difficult to analyze?

A1: this compound is a reactive metabolite of the antibiotic sulfamethoxazole (SMX).[1][2] It is of significant interest because of its association with hypersensitivity reactions to sulfonamide drugs.[3][4] The primary challenge in its analysis is its inherent instability. As a hydroxylamine, it is prone to oxidation and degradation, which can lead to low sensitivity and poor reproducibility in mass spectrometry assays.

Q2: I am not detecting a signal for SMX-HA. What are the potential causes?

A2: Several factors could contribute to a lack of signal for SMX-HA:

  • Analyte Instability: SMX-HA may be degrading during sample collection, storage, preparation, or analysis.

  • Suboptimal Mass Spectrometry Conditions: The ion source parameters and MS/MS transitions may not be optimized for SMX-HA.

  • Chromatographic Issues: Poor retention or peak shape on the LC column can lead to a signal that is indistinguishable from noise.

  • Matrix Effects: Components in the biological matrix can suppress the ionization of SMX-HA, reducing its signal.[5][6]

Q3: How can I improve the stability of SMX-HA during sample handling and preparation?

A3: To minimize the degradation of the highly reactive SMX-HA, consider the following precautions:

  • Rapid Processing: Process samples as quickly as possible after collection.

  • Low Temperatures: Keep samples on ice or at 4°C throughout the preparation process. For long-term storage, temperatures of -80°C are recommended.

  • Antioxidants: The addition of antioxidants, such as glutathione or N-acetylcysteine, to the sample collection tubes or during homogenization may help to prevent oxidative degradation.[4]

  • pH Control: Maintain a slightly acidic pH (around 4-6) during extraction, as extreme pH values can accelerate degradation.

Q4: What are the recommended starting points for LC-MS/MS method development for SMX-HA?

  • Liquid Chromatography:

    • Column: A C18 column is a good starting point.[8]

    • Mobile Phase: A gradient elution with an acidic mobile phase, such as 0.1% formic acid in water and acetonitrile, is commonly used for sulfonamides and can help to stabilize the protonated form of the analyte.[6][7]

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for sulfonamides.[7]

    • MS/MS Transitions: You will need to determine the optimal precursor and product ions for SMX-HA. The precursor ion will likely be the [M+H]+ ion. Infuse a solution of SMX-HA (if a standard is available) or an in vitro generated sample into the mass spectrometer to identify the most abundant and stable fragment ions.

Q5: Could derivatization improve the sensitivity and stability of SMX-HA?

A5: Yes, derivatization is a promising strategy. Since SMX-HA is a hydroxylamine, it can be a target for derivatizing agents that react with this functional group. Derivatization can improve sensitivity by enhancing ionization efficiency and can also improve stability by protecting the reactive hydroxylamine group.[10] While not specifically reported for SMX-HA, derivatization with reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) has been used for other hydroxylamines.[11] Another approach could be to use reagents that target the amine group, which may also confer stability.

II. Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No SMX-HA Signal Analyte degradation during sample preparation.Work at low temperatures, minimize processing time, and consider adding antioxidants.
Inefficient ionization.Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). Consider derivatization to enhance ionization.[10]
Poor fragmentation.Optimize collision energy to find the most intense and stable product ions for your specific instrument.
Poor Peak Shape / Tailing Secondary interactions with the column.Use a mobile phase with a low pH (e.g., 0.1% formic acid) to ensure the analyte is in a single protonated state. Consider a different column chemistry if the issue persists.
Column overload.Dilute the sample or inject a smaller volume.
High Background Noise Matrix interference.Improve sample cleanup using Solid-Phase Extraction (SPE).[7] Optimize the LC gradient to separate SMX-HA from co-eluting matrix components.
Contaminated LC-MS system.Flush the system with a strong solvent wash.
Poor Reproducibility Inconsistent sample preparation.Ensure precise and consistent timing, temperature, and reagent volumes for all samples. Use an internal standard.
Analyte instability in the autosampler.Keep the autosampler temperature low (e.g., 4°C). Analyze samples as soon as possible after placing them in the autosampler.
Matrix Effects (Ion Suppression or Enhancement) Co-eluting endogenous compounds.Use a suitable stable isotope-labeled internal standard for SMX-HA if available. If not, a structural analog can be used. Improve sample cleanup (e.g., SPE).[7] Modify the chromatographic method to separate the analyte from the interfering compounds.

III. Experimental Protocols

A. Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is adapted from methods for sulfonamides in water and can be a starting point for biological matrices.[7] Optimization will be required.

  • Sample Pre-treatment:

    • If using plasma or serum, perform protein precipitation by adding 3 volumes of ice-cold acetonitrile, vortexing, and centrifuging to pellet the protein. Collect the supernatant.

    • Adjust the pH of the sample to approximately 4 with formic acid.

  • SPE Cartridge Conditioning:

    • Condition a polymeric SPE cartridge (e.g., Agilent BondElut PPL) with 5 mL of methanol followed by 5 mL of water (pH 4). Do not let the cartridge go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of water to remove salts and other polar interferences.

  • Elution:

    • Elute the SMX-HA from the cartridge with 5 mL of methanol. To improve recovery, a small amount of a weak base (e.g., 2% aqueous ammonia in methanol) can be used, but its effect on SMX-HA stability must be evaluated.[7]

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at a low temperature (e.g., 30°C).

    • Reconstitute the residue in a small volume of the initial mobile phase.

B. General LC-MS/MS Parameters for Sulfonamides

These parameters for sulfamethoxazole can be used as a starting point for SMX-HA method development.[6][7]

Parameter Recommendation
LC Column C18, 2.1 x 100 mm, <3 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile or Methanol
Gradient Start with a low percentage of B (e.g., 5-10%) and ramp up to a high percentage (e.g., 90-95%) over several minutes to elute the analyte.
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 5 - 20 µL
Ionization Mode ESI Positive
Capillary Voltage ~3-4 kV
Source Temperature 100-150 °C
Desolvation Gas Nitrogen
Collision Gas Argon

IV. Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample (e.g., Plasma, Urine) pretreatment Pre-treatment (Protein Precipitation, pH Adjustment) sample->pretreatment Stabilize with antioxidants spe Solid-Phase Extraction (SPE) pretreatment->spe elution Elution & Evaporation spe->elution reconstitution Reconstitution elution->reconstitution lcms LC-MS/MS System reconstitution->lcms Injection data Data Acquisition & Processing lcms->data

Caption: General workflow for SMX-HA analysis.

troubleshooting_logic start Low or No Signal for SMX-HA instability Check Analyte Stability start->instability ms_params Optimize MS Parameters instability->ms_params If stable solution_stability Implement Stabilization: - Low Temperature - Antioxidants - pH Control instability->solution_stability If unstable chromatography Evaluate Chromatography ms_params->chromatography If optimized solution_ms Optimize: - Ion Source - Collision Energy - Consider Derivatization ms_params->solution_ms If suboptimal matrix_effects Investigate Matrix Effects chromatography->matrix_effects If good peak shape solution_chrom Improve: - Mobile Phase - Gradient - Column Choice chromatography->solution_chrom If poor peak shape solution_matrix Enhance Sample Cleanup (SPE) Use Internal Standard matrix_effects->solution_matrix If suppression observed

Caption: Troubleshooting logic for SMX-HA analysis.

References

Technical Support Center: Troubleshooting Sulfamethoxazole Hydroxylamine (SMX-HA) Cytotoxicity Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with sulfamethoxazole hydroxylamine (SMX-HA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro cytotoxicity experiments with this reactive metabolite.

Frequently Asked Questions (FAQs)

Q1: What is this compound (SMX-HA) and why is it important to study its cytotoxicity?

This compound (SMX-HA) is a reactive metabolite of the antibiotic sulfamethoxazole (SMX).[1] It is formed in the body, primarily by cytochrome P450 enzymes in the liver.[1][2] This metabolite is implicated in hypersensitivity reactions and other adverse drug reactions associated with sulfamethoxazole, making the study of its cytotoxicity crucial for understanding and predicting these toxicities.[1][2][3]

Q2: Which cell types are particularly sensitive to SMX-HA?

Lymphocytes, especially CD8+ T-cells, have been shown to be highly susceptible to the cytotoxic effects of SMX-HA, which induces apoptosis in these cells.[4] This selective toxicity towards immune cells is a key area of investigation for understanding idiosyncratic drug reactions.

Q3: What are the primary mechanisms of SMX-HA-induced cytotoxicity?

SMX-HA is known to induce apoptosis, or programmed cell death.[4] This process is often mediated by the generation of reactive oxygen species (ROS), leading to oxidative stress. Key players in this signaling cascade include the activation of caspases, such as caspase-3, and the involvement of the Bcl-2 family of proteins which regulate mitochondrial integrity.[5][6][7][8][9]

Q4: How stable is SMX-HA in solution and how should I handle it?

SMX-HA is an unstable, reactive metabolite.[10] Stock solutions are typically prepared in solvents like DMSO or methanol and should be stored at -20°C, protected from light and moisture.[11][12] It is crucial to prepare fresh working solutions immediately before each experiment to minimize degradation.[13] The stability of SMX-HA in aqueous cell culture media is limited, and it can autooxidize to the even more reactive nitrosulfamethoxazole (nitroso-SMX).[10]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your SMX-HA cytotoxicity experiments.

Issue Potential Cause Troubleshooting Steps & Recommendations
Low or no cytotoxicity observed SMX-HA Degradation: The compound may have degraded before or during the experiment.- Prepare fresh stock solutions of SMX-HA for each experiment.[13]- Minimize the time between adding SMX-HA to the culture medium and starting the assay.- Consider the half-life of SMX-HA in your experimental design and choose appropriate incubation times.- Protect solutions from light and keep on ice when not in immediate use.
Cell Line Resistance: The chosen cell line may be resistant to SMX-HA-induced toxicity.- Use a cell line known to be sensitive to SMX-HA, such as peripheral blood mononuclear cells (PBMCs) or Jurkat cells.- If using a new cell line, perform a wide range of concentration-response experiments to determine its sensitivity.
Detoxification by Cells: Cells may be efficiently detoxifying SMX-HA, primarily through conjugation with glutathione (GSH).[2][10]- Consider using cell lines with lower intrinsic GSH levels.- Co-incubation with a GSH synthesis inhibitor (e.g., buthionine sulfoximine) can be explored, but may have confounding effects.
High variability between replicate wells Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable results.- Ensure a homogenous cell suspension before and during plating.- Use calibrated pipettes and proper pipetting technique.
Edge Effects: Wells on the perimeter of the microplate are prone to evaporation, which can alter the concentration of SMX-HA.- Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or culture medium to create a humidity barrier.
Compound Precipitation: SMX-HA may precipitate at higher concentrations in the culture medium.- Visually inspect the wells under a microscope after adding the compound to check for precipitation.- If precipitation is observed, consider using a lower top concentration or a different solvent for the initial stock solution (ensure solvent toxicity controls are included).
Inconsistent results between different cytotoxicity assays Different Cellular Mechanisms Measured: Different assays measure distinct cellular events associated with cytotoxicity. For example, MTT measures metabolic activity, while LDH release indicates loss of membrane integrity.- It is recommended to use at least two different cytotoxicity assays that measure different endpoints to confirm your findings. For example, an MTT or MTS assay can be complemented with an LDH release assay.[2]
Interference with Assay Chemistry: SMX-HA, as a reactive molecule, could potentially interfere with the assay reagents.- Run appropriate controls, including SMX-HA in cell-free medium with the assay reagents, to check for any direct chemical reactions that could affect the readout.

Quantitative Data Summary

The following tables summarize quantitative data on SMX-HA cytotoxicity from published studies.

Table 1: Cytotoxicity of this compound (SMX-HA) in Human Peripheral Blood Mononuclear Cells (PBMCs)

Cell TypeSMX-HA Concentration (µM)Incubation TimeAssay% Cytotoxicity / ApoptosisReference
PBMCs10024 hoursAnnexin V Staining14.1 ± 0.7%[4]
PBMCs40024 hoursAnnexin V Staining25.6 ± 4.2%[4]
CD8+ T-cells100Not SpecifiedNot Specified67 ± 7%[4]
CD4+ T-cells100Not SpecifiedNot Specified8 ± 4%[4]
Lymphocytes400Not SpecifiedMultiple Assays62%[2]

Table 2: IC50 Values for this compound (SMX-HA)

Cell TypeAssayIC50 (µM)Reference
Mononuclear LeukocytesNot Specified~100[10]

Note: IC50 values can vary significantly depending on the cell line, assay method, and experimental conditions.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of SMX-HA in culture medium. Remove the old medium from the cells and add the SMX-HA solutions. Include vehicle controls (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

LDH Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer).

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: After incubation, centrifuge the plate (if using suspension cells) and carefully transfer a portion of the supernatant to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.

  • Absorbance Measurement: Add the stop solution provided in the kit and measure the absorbance at the recommended wavelength (typically 490 nm).

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Cell Treatment: Treat cells with SMX-HA in a culture dish or multi-well plate for the desired time.

  • Cell Harvesting: Collect both adherent and suspension cells. Centrifuge the cell suspension and wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Add more 1X binding buffer to each tube and analyze the samples on a flow cytometer as soon as possible.

Intracellular Reactive Oxygen Species (ROS) Assay

This assay measures the level of intracellular ROS using a fluorescent probe like 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).

  • Cell Loading: Culture cells to the desired confluency. Load the cells with the H2DCFDA probe by incubating them in a serum-free medium containing the probe for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells with PBS or a suitable buffer to remove the excess probe.

  • Compound Treatment: Treat the cells with SMX-HA. Include a positive control (e.g., H2O2) and a negative control.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer at the appropriate excitation and emission wavelengths (e.g., ~495 nm Ex / ~525 nm Em for DCF).

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for SMX-HA-Induced Apoptosis

SMX_HA_Apoptosis_Pathway SMX_HA Sulfamethoxazole Hydroxylamine (SMX-HA) ROS Increased Intracellular Reactive Oxygen Species (ROS) SMX_HA->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria JNK_p38 JNK/p38 MAPK Activation ROS->JNK_p38 Bcl2_family Modulation of Bcl-2 Family Proteins (e.g., Bax/Bcl-2 ratio) Mitochondria->Bcl2_family Cytochrome_c Cytochrome c Release Bcl2_family->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis JNK_p38->Bcl2_family

Caption: Proposed signaling cascade of SMX-HA-induced apoptosis.

General Experimental Workflow for Assessing SMX-HA Cytotoxicity

Experimental_Workflow Start Start: Cell Culture Treatment Treat cells with SMX-HA (various concentrations and time points) Start->Treatment Viability_Assay Assess Cell Viability (e.g., MTT, LDH) Treatment->Viability_Assay Apoptosis_Assay Detect Apoptosis (e.g., Annexin V/PI staining) Treatment->Apoptosis_Assay ROS_Assay Measure Intracellular ROS Treatment->ROS_Assay Data_Analysis Data Analysis and Interpretation Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis ROS_Assay->Data_Analysis

Caption: A typical workflow for studying SMX-HA cytotoxicity.

Troubleshooting Logic for Low Cytotoxicity

Troubleshooting_Logic Start Low Cytotoxicity? Check_Compound Check SMX-HA Stability/Purity Start->Check_Compound Check_Cells Evaluate Cell Sensitivity Check_Compound->Check_Cells Compound OK Solution1 Prepare Fresh SMX-HA Protect from Light Check_Compound->Solution1 Degradation Suspected Check_Assay Verify Assay Performance Check_Cells->Check_Assay Cells OK Solution2 Use Sensitive Cell Line Optimize Concentration Check_Cells->Solution2 Resistance Suspected Solution3 Run Assay Controls Check for Interference Check_Assay->Solution3 Assay Issues Suspected

Caption: A logical approach to troubleshooting low cytotoxicity results.

References

Technical Support Center: Overcoming Experimental Variability in SMX-HA Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address experimental variability in studies involving sulfamethoxazole-hydroxylamine (SMX-HA).

Frequently Asked Questions (FAQs)

Q1: My lymphocyte viability is consistently low across all treatment groups, including controls. What are the potential causes?

A1: Low lymphocyte viability across all conditions often points to issues with cell handling and culture conditions rather than the specific effects of SMX-HA. Several factors could be at play:

  • PBMC Isolation and Cryopreservation: The collection, cryopreservation, thawing, and culturing of peripheral blood mononuclear cells (PBMCs) can significantly impact T-cell viability and function.[1] Delays during PBMC isolation can severely compromise cell viability.[2]

  • Cell Handling: Improper handling of PBMCs, such as harsh pipetting or extended exposure to room temperature, can induce stress and reduce viability.

  • Culture Medium: The quality and composition of the culture medium are critical. Ensure it is fresh, properly supplemented, and at the correct pH.

  • Incubation Conditions: Suboptimal incubator conditions, such as incorrect temperature, CO2 levels, or humidity, can negatively affect cell health.

  • Contamination: Microbial contamination can lead to widespread cell death. Regularly check cultures for any signs of contamination.

Q2: I am observing high variability in lymphocyte toxicity between different PBMC donors when treated with SMX-HA. How can I address this?

A2: Inter-individual differences in response to SMX-HA are expected and can be a significant source of variability. This can be due to genetic differences in drug metabolism and immune responses.[3] Here's how to manage this:

  • Increase Donor Pool: Using a larger and more diverse donor pool can help to identify general trends that are not skewed by individual outliers.

  • Donor Characterization: Whenever possible, characterize donors for relevant genetic markers, such as HLA types, which can be associated with drug hypersensitivity.

  • Normalization: Normalize the data for each donor to their respective untreated control to account for baseline differences in cell viability.

  • Statistical Analysis: Employ appropriate statistical methods that can account for inter-individual variability.

Q3: The results of my covalent binding assay for SMX-HA are not reproducible. What are the common pitfalls?

A3: Covalent binding assays with reactive metabolites like SMX-HA can be technically challenging. Lack of reproducibility can stem from several factors:

  • Metabolite Instability: SMX-HA is a reactive metabolite and can be unstable.[4] Ensure it is freshly prepared and handled quickly to minimize degradation before it can interact with proteins.

  • Microsomal Activity: If using liver microsomes to generate SMX-HA in situ, the activity of the microsomes can vary between batches and donors. It is crucial to standardize the microsomal protein concentration and ensure the presence of necessary cofactors like NADPH.

  • Protein Concentration: The concentration of the target protein (e.g., cellular proteins, human serum albumin) needs to be consistent across experiments.

  • Washing Steps: Incomplete removal of unbound SMX-HA during washing steps can lead to artificially high binding measurements. Optimize and standardize the washing procedure.

  • Detection Method: The sensitivity and linearity of the chosen detection method (e.g., radiolabeling, mass spectrometry) should be validated.

Troubleshooting Guides

Lymphocyte Toxicity Assay (LTA)
Problem Potential Cause(s) Recommended Solution(s)
High background cell death in control wells Poor PBMC quality, contamination, inappropriate culture conditions.Use freshly isolated PBMCs or ensure proper cryopreservation and thawing techniques.[1][5] Screen for mycoplasma and other contaminants. Optimize culture medium, serum batch, and incubator settings.
Inconsistent dose-response to SMX-HA Inaccurate drug concentration, degradation of SMX-HA, cell density variation.Prepare fresh SMX-HA solutions for each experiment. Verify stock solution concentration. Ensure consistent cell seeding density across all wells.
High well-to-well variability Uneven cell distribution, edge effects in the plate, pipetting errors.Gently mix cell suspension before and during plating. Avoid using the outer wells of the plate or fill them with media only. Use calibrated pipettes and practice consistent pipetting technique.
Low sensitivity to SMX-HA toxicity Use of insensitive cell viability assay, suboptimal incubation time.Consider using a more sensitive viability dye (e.g., Annexin V/PI for apoptosis). Optimize the incubation time to capture the peak toxic effect.
Covalent Binding Assay
Problem Potential Cause(s) Recommended Solution(s)
No or low covalent binding detected Inactive SMX-HA, insufficient incubation time, low protein concentration.Synthesize or obtain high-quality SMX-HA and store it properly. Optimize the incubation time to allow for sufficient binding. Ensure an adequate concentration of the target protein.
High non-specific binding Incomplete removal of unbound SMX-HA, issues with the blocking step.Increase the number and stringency of wash steps. Optimize the blocking buffer and incubation time.
Variability between replicates Inconsistent addition of reagents, temperature fluctuations during incubation.Use a multichannel pipette for adding reagents to minimize timing differences. Ensure a stable and consistent incubation temperature.
Difficulty detecting specific protein adducts Low abundance of adducted proteins, limitations of the detection method.Consider enrichment techniques for the protein of interest. Use a highly sensitive detection method like mass spectrometry for identification and quantification of adducts.[6]

Experimental Protocols

Protocol 1: In Vitro Lymphocyte Toxicity Assay (LTA) for SMX-HA

This protocol is a generalized procedure and should be optimized for specific laboratory conditions.

  • PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.

  • Cell Viability and Counting: Determine cell viability and concentration using a trypan blue exclusion assay or an automated cell counter. Adjust cell density to 1 x 10^6 cells/mL in complete RPMI-1640 medium.

  • Plating: Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.

  • SMX-HA Preparation: Prepare fresh serial dilutions of SMX-HA in complete RPMI-1640 medium immediately before use.

  • Treatment: Add 100 µL of the SMX-HA dilutions to the respective wells. Include a vehicle control (medium only).

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.

  • Viability Assessment: Assess cell viability using a suitable method, such as the MTT assay.

    • Add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Covalent Binding of SMX-HA to Human Serum Albumin (HSA)

This protocol provides a framework for assessing the covalent binding of SMX-HA to a model protein.

  • Reagent Preparation:

    • Prepare a 1 mg/mL solution of HSA in phosphate-buffered saline (PBS, pH 7.4).

    • Prepare a fresh stock solution of SMX-HA in a suitable solvent (e.g., DMSO) and then dilute it in PBS to the desired final concentrations.

  • Incubation:

    • In a microcentrifuge tube, mix the HSA solution with the SMX-HA solution.

    • Include a control with HSA and the vehicle.

    • Incubate the mixture at 37°C for a specified period (e.g., 2-4 hours) with gentle shaking.

  • Removal of Unbound SMX-HA:

    • Use a desalting column or dialysis to separate the HSA-SMX-HA adducts from the unbound SMX-HA.

  • Protein Quantification:

    • Determine the protein concentration in the samples after the removal of unbound SMX-HA using a standard protein assay (e.g., BCA assay).

  • Detection and Quantification of Covalent Binding:

    • If using radiolabeled SMX-HA, quantify the amount of radioactivity associated with the protein fraction using liquid scintillation counting.

    • Alternatively, use LC-MS/MS to identify and quantify the specific amino acid adducts on HSA.[6]

  • Data Analysis:

    • Express the extent of covalent binding as pmol of SMX-HA bound per mg of HSA.

Data Presentation

Table 1: Representative IC50 Values for SMX-HA-Induced Lymphocyte Toxicity

Cell TypeAssay MethodIncubation Time (h)IC50 (µM)Reference
Human PBMCsMTT Assay24100 - 400[7]
Human CD8+ T cellsAnnexin V/PI24~100[7]
Human CD4+ T cellsAnnexin V/PI24>400[7]

Note: IC50 values can vary significantly depending on the donor, cell type, and specific experimental conditions.

Visualizations

Experimental Workflow for Assessing SMX-HA Induced Lymphocyte Toxicity

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis pbmc Isolate PBMCs count Count & Adjust Cell Density pbmc->count plate Plate Cells count->plate smx_prep Prepare SMX-HA Solutions treat Treat with SMX-HA smx_prep->treat plate->treat incubate Incubate (24-48h) treat->incubate viability Assess Viability (e.g., MTT) incubate->viability data Analyze Data (Calculate % Viability) viability->data

Caption: Workflow for Lymphocyte Toxicity Assay.

Putative Signaling Pathway in SMX-HA Induced Hypersensitivity

signaling_pathway cluster_cell Immune Cell (e.g., T-Cell) SMX_HA SMX-HA Adducts TCR T-Cell Receptor (TCR) SMX_HA->TCR p-i concept or hapten presentation MAPK_pathway MAPK Pathway (ERK, JNK, p38) TCR->MAPK_pathway NFkB_pathway NF-κB Pathway TCR->NFkB_pathway Transcription_Factors Activation of Transcription Factors (e.g., AP-1, NF-κB) MAPK_pathway->Transcription_Factors NFkB_pathway->Transcription_Factors Cytokine_Production Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) Transcription_Factors->Cytokine_Production Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation) Transcription_Factors->Cellular_Response

Caption: SMX-HA Hypersensitivity Signaling.

References

best practices for handling and storing sulfamethoxazole hydroxylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for sulfamethoxazole hydroxylamine (SMX-HA). This resource is designed for researchers, scientists, and drug development professionals to provide best practices for handling, storage, and experimental use of SMX-HA.

Frequently Asked Questions (FAQs)

Q1: What is this compound (SMX-HA) and why is it important in research?

A1: this compound is the reactive metabolite of the antibiotic sulfamethoxazole. It is formed in the liver primarily by the cytochrome P450 enzyme CYP2C9.[1][2] SMX-HA is of significant interest to researchers because it is implicated in the hypersensitivity reactions and adverse drug effects associated with sulfamethoxazole.[2][3] Its study is crucial for understanding the mechanisms of drug-induced toxicity and developing safer pharmaceuticals.

Q2: What are the primary safety precautions I should take when handling SMX-HA?

A2: SMX-HA should be handled with care in a laboratory setting. It is advisable to wear personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Work in a well-ventilated area or a fume hood to avoid inhalation of the powder. Avoid direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.

Q3: How should I store this compound?

A3: Proper storage is critical to maintain the stability and integrity of SMX-HA. It is recommended to store the compound at -20°C for long-term stability, where it can be stable for at least two years. SMX-HA is known to be hygroscopic, meaning it readily absorbs moisture from the air. Therefore, it should be stored in a tightly sealed container, preferably under an inert gas like argon or nitrogen, and in a desiccator to minimize moisture exposure. Protect from light and moisture.

Troubleshooting Guides

Synthesis and Purification

Issue: Low yield during the synthesis of SMX-HA.

  • Possible Cause 1: Incomplete reaction. The reaction time or temperature may be insufficient.

    • Solution: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or cautiously increasing the temperature.

  • Possible Cause 2: Moisture in the reaction. The starting materials or solvents may not be anhydrous.

    • Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of moisture.

  • Possible Cause 3: Side reactions. The formation of unintended byproducts can consume the starting materials.

    • Solution: Review the reaction mechanism and consider if alternative protecting groups or reaction conditions could minimize side reactions. Adjusting the stoichiometry of the reactants may also be beneficial.

Issue: Difficulty in purifying synthesized SMX-HA.

  • Possible Cause 1: Degradation during purification. SMX-HA may be unstable under the purification conditions.

    • Solution: If using chromatography, ensure the mobile phase is not strongly acidic or basic, as this can promote degradation.[4] Work at cooler temperatures if possible. For HPLC purification, a C18 column with a mobile phase gradient of water and acetonitrile or methanol is a good starting point.[5]

  • Possible Cause 2: Co-elution of impurities. Impurities with similar polarity to SMX-HA may be difficult to separate.

    • Solution: Optimize the chromatographic conditions. This may involve trying different solvent systems, gradients, or stationary phases. Preparative HPLC is often effective for purifying polar metabolites like SMX-HA.

Handling and Storage of a Hygroscopic Compound

Issue: The SMX-HA powder is clumping or appears wet.

  • Possible Cause: Absorption of atmospheric moisture. SMX-HA is hygroscopic and will readily absorb water from the air if not handled properly.

    • Solution: Handle the compound in a controlled environment with low humidity, such as a glove box or a dry room.[6][7] If a controlled environment is not available, work quickly and minimize the time the container is open. Store the compound in a desiccator with a suitable desiccant. For frequent use, consider aliquoting the compound into smaller, single-use vials to avoid repeated exposure of the bulk material to air.

Issue: Inconsistent weighing of SMX-HA.

  • Possible Cause: Continuous moisture absorption during weighing. The weight of the compound may increase as it absorbs moisture from the air.

    • Solution: Weigh the compound in a low-humidity environment. Use a weighing bottle with a ground-glass stopper to minimize air exposure. Alternatively, for less critical applications, one can prepare a stock solution of the entire vial's contents and then aliquot the solution.[8] This avoids the need for repeated weighing of the hygroscopic powder.

Experimental Assays

Issue: High background or inconsistent results in a lymphocyte toxicity assay.

  • Possible Cause 1: Contamination of cell cultures. Bacterial or fungal contamination can affect cell viability and interfere with the assay results.

    • Solution: Use sterile techniques throughout the experimental procedure. Ensure all reagents and media are sterile.

  • Possible Cause 2: Variability in cell health. The health and metabolic activity of the lymphocytes can vary between batches.

    • Solution: Use cells from a consistent source and passage number. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Include both positive and negative controls in every experiment to assess baseline cell viability and the effect of the vehicle.

  • Possible Cause 3: Instability of SMX-HA in culture media. The compound may degrade over the course of the experiment.

    • Solution: Prepare fresh solutions of SMX-HA for each experiment. Minimize the time the compound is in solution before being added to the cells.

Data Presentation

Table 1: Recommended Storage and Handling Conditions for this compound

ParameterRecommendationRationale
Storage Temperature -20°C (Long-term)Ensures stability for at least 2 years.
+4°C (Short-term)Suitable for temporary storage.
Atmosphere Store under inert gas (e.g., Argon, Nitrogen)Minimizes oxidation and degradation.
Moisture Control Store in a desiccatorSMX-HA is hygroscopic and readily absorbs moisture.
Light Exposure Protect from lightPrevents potential photodegradation.
Container Tightly sealed, airtight vialPrevents exposure to air and moisture.

Experimental Protocols

Protocol 1: Lymphocyte Toxicity Assay using MTT

This protocol is adapted from standard MTT assay procedures and is intended to assess the cytotoxicity of SMX-HA on peripheral blood mononuclear cells (PBMCs).[9][10][11]

Materials:

  • This compound (SMX-HA)

  • Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 cell culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well flat-bottom cell culture plates

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Preparation:

    • Isolate PBMCs from whole blood using a density gradient centrifugation method (e.g., Ficoll-Paque).

    • Wash the cells with PBS and resuspend in complete RPMI-1640 medium.

    • Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

    • Adjust the cell suspension to a final concentration of 1 x 10^6 cells/mL.

  • Plate Seeding:

    • Seed 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well plate.

    • Include wells for vehicle control (cells treated with the same solvent used to dissolve SMX-HA) and blank (medium only).

  • Compound Treatment:

    • Prepare a stock solution of SMX-HA in a suitable solvent (e.g., DMSO or methanol). Note: SMX-HA is slightly soluble in water.

    • Prepare serial dilutions of SMX-HA in complete RPMI-1640 medium to achieve the desired final concentrations.

    • Add 100 µL of the SMX-HA dilutions or vehicle control to the appropriate wells. The final volume in each well should be 200 µL.

  • Incubation:

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24-48 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Incubate the plate at room temperature in the dark for at least 2 hours, or until the crystals are fully dissolved. Gentle shaking on an orbital shaker can aid in dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

Protocol 2: High-Performance Liquid Chromatography (HPLC) for SMX-HA Analysis

This protocol provides a general method for the separation and analysis of sulfamethoxazole and its metabolites, including the hydroxylamine, from biological samples.[5]

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Sulfamethoxazole, N4-acetyl-sulfamethoxazole, and this compound standards

  • Acetonitrile for sample preparation (protein precipitation)

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma or serum sample, add 300 µL of cold acetonitrile.

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean HPLC vial.

  • Chromatographic Conditions:

    • Column Temperature: 30°C

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection Wavelength: 270 nm

    • Gradient Elution:

      • 0-5 min: 95% A, 5% B

      • 5-15 min: Linear gradient to 40% A, 60% B

      • 15-20 min: Hold at 40% A, 60% B

      • 20-22 min: Linear gradient back to 95% A, 5% B

      • 22-30 min: Re-equilibration at 95% A, 5% B

  • Standard Curve Preparation:

    • Prepare stock solutions of each standard (SMX, N4-acetyl-SMX, SMX-HA) in methanol at 1 mg/mL.

    • Create a series of working standards by diluting the stock solutions in the mobile phase to cover the expected concentration range in the samples.

    • Process these standards using the same sample preparation protocol as the unknown samples.

  • Data Analysis:

    • Integrate the peak areas of the analytes in both the standards and the samples.

    • Construct a calibration curve by plotting the peak area versus the concentration for the standards.

    • Determine the concentration of each analyte in the unknown samples by interpolating their peak areas from the calibration curve.

Visualizations

metabolic_pathway cluster_0 Metabolism of Sulfamethoxazole SMX Sulfamethoxazole (SMX) SMX_HA Sulfamethoxazole Hydroxylamine (SMX-HA) (Reactive Metabolite) SMX->SMX_HA CYP450 (CYP2C9) NADPH-dependent oxidation SMX_NO Nitroso- Sulfamethoxazole (SMX-NO) (Highly Reactive) SMX_HA->SMX_NO Auto-oxidation

Caption: Metabolic activation of sulfamethoxazole to its reactive metabolites.

detoxification_pathway cluster_1 Detoxification of SMX-HA SMX_HA Sulfamethoxazole Hydroxylamine (SMX-HA) SMX_NO Nitroso- Sulfamethoxazole (SMX-NO) SMX_HA->SMX_NO Oxidation SMX_NO->SMX_HA Reduction by GSH GSH_conjugate Glutathione Conjugate (Detoxified) SMX_NO->GSH_conjugate Glutathione (GSH) conjugation SMX Sulfamethoxazole (SMX) (Parent Drug) GSH_conjugate->SMX Further Metabolism

Caption: Detoxification pathway of sulfamethoxazole reactive metabolites by glutathione.

References

Technical Support Center: Optimizing Cell Viability Assays with Reactive Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals working with reactive metabolites in cell viability assays.

Frequently Asked Questions (FAQs)

Q1: Why are my results showing increased "viability" after treating cells with a known-to-be-toxic reactive metabolite?

Q2: What is the fundamental difference between a metabolic activity assay (like MTT) and a cytotoxicity assay (like LDH release)?

A2: Metabolic assays (MTT, MTS, resazurin) measure the enzymatic activity of viable cells, typically the reduction of a substrate by mitochondrial dehydrogenases into a colored or fluorescent product.[7] They are indirect measures of viability. Cytotoxicity assays, like the lactate dehydrogenase (LDH) release assay, directly measure cell death by quantifying the leakage of a stable cytoplasmic enzyme into the culture medium upon loss of membrane integrity.[8][9] When working with reactive compounds, cytotoxicity assays are often more reliable as they are less prone to direct chemical interference.[10]

Q3: Can the cell culture medium itself interfere with the assay?

A3: Yes. Components in culture media, such as vitamins, glucose, or phenol red, can chemically react with assay reagents, particularly under specific pH conditions or after prolonged incubation.[11][12] This can lead to an increase in background absorbance. It is crucial to run "media only" or "compound in media" controls (without cells) to quantify and correct for this background signal.[7][12]

Q4: How do I select the right assay when working with a novel compound that might be a reactive metabolite?

A4: It is highly recommended to use at least two assays based on different principles.[13]

  • Primary Assay: Start with a metabolic assay like MTS or WST-1 due to their simplicity.

  • Orthogonal Assay: Concurrently, use an assay that measures a different aspect of cell health, such as membrane integrity (e.g., LDH release or a dye-exclusion method like Trypan Blue) or total ATP content (e.g., CellTiter-Glo®). If the results from the metabolic and orthogonal assays are discordant (e.g., MTT shows high viability while LDH shows high cytotoxicity), it strongly suggests your compound is interfering with the metabolic assay.

Troubleshooting Guide

This section addresses specific problems and provides step-by-step solutions.

Problem 1: High Background Signal in "Compound-Only" Controls
  • Symptom: You observe a significant color or fluorescence change in wells containing only culture medium and your test compound (no cells).

  • Cause: The reactive metabolite is directly reducing the assay indicator (e.g., MTT, resazurin). This is common with antioxidants, flavonoids, and other reducing agents.[3][4]

  • Solution Workflow:

    G start High background signal in cell-free control check_compound Is the compound a known reducing agent or antioxidant? start->check_compound switch_assay Switch to a non-redox based assay (e.g., LDH, ATP, or Crystal Violet) check_compound->switch_assay  Yes reduce_incubation Decrease incubation time with assay reagent check_compound->reduce_incubation  No / Unsure end_good Problem Resolved switch_assay->end_good wash_step Wash cells with PBS after compound treatment and before adding assay reagent reduce_incubation->wash_step wash_step->end_good end_bad Interference Persists: Use orthogonal method wash_step->end_bad

    Caption: Workflow for troubleshooting high background signals.

Problem 2: Results from MTT/MTS Assay Contradict Microscopic Observations
  • Symptom: The absorbance reading indicates high cell viability, but microscopy shows clear signs of cell death (e.g., rounding, detachment, membrane blebbing).

  • Cause: The assay is producing a false-positive viability signal, masking the compound's true cytotoxicity.[5] Even dead or dying cells can release substances that reduce the assay substrate, or the compound itself is the primary reductant.

  • Solution:

    • Trust Your Eyes: Microscopic evaluation is a critical, often overlooked, validation step.

    • Validate with an Orthogonal Assay: Use a cytotoxicity assay that measures membrane integrity. The Lactate Dehydrogenase (LDH) release assay is an excellent choice. An increase in LDH in the supernatant should correlate with the observed cell death.

    • Consider an Endpoint Assay: Assays like Crystal Violet staining, which measures total adherent cell biomass, can provide a simple, non-metabolic confirmation of cell loss.

Problem 3: My Antioxidant Compound (e.g., N-acetylcysteine) Shows Dose-Dependent Cytotoxicity
  • Symptom: A compound expected to be protective or benign appears toxic, especially at higher concentrations.

  • Cause: While some antioxidants can have pro-oxidant effects at high concentrations, it's also possible the compound is interfering with assay chemistry.[14][15] For example, N-acetylcysteine (NAC) can interfere with certain enzymatic assays.[14] However, some studies show that NAC can genuinely induce oxidative stress and apoptosis in specific cell lines at certain concentrations.[15]

  • Solution Pathway:

    G start Antioxidant shows unexpected toxicity run_controls Run cell-free controls (Media + Compound + Assay Reagent) start->run_controls check_interference Is there direct interference (signal in cell-free wells)? run_controls->check_interference use_orthogonal Use orthogonal assay (LDH, ATP, Trypan Blue) to confirm cytotoxicity check_interference->use_orthogonal  No conclusion_interference Conclusion: Assay Interference. Original result is a false positive. check_interference->conclusion_interference  Yes conclusion_real Conclusion: True Cytotoxicity. Investigate mechanism (e.g., pro-oxidant effect). use_orthogonal->conclusion_real

    Caption: Logic diagram for investigating unexpected antioxidant toxicity.

Data Presentation: Assay Comparison

When evaluating a potentially reactive compound, comparing results from different assay types is crucial.

Assay TypePrinciplePotential Interference by Reactive MetabolitesRecommendation
MTT / MTS / WST Metabolic activity (Redox)High: Reducing agents cause false positives.[3][5] Photosensitive compounds can degrade the formazan product.[16]Use with caution. Always run cell-free controls.
Resazurin (alamarBlue) Metabolic activity (Redox)High: Similar to tetrazolium salts, subject to direct reduction by compounds.[12]Use with caution. Always run cell-free controls.
LDH Release Membrane integrity (Enzymatic)Low: Measures enzyme released from damaged cells. Less susceptible to direct compound interaction.[8]Recommended as an orthogonal method.
ATP Content (e.g., CellTiter-Glo®) Metabolic activity (Luminescence)Low: Measures ATP, a key indicator of viable cells. Unlikely to be directly affected by redox activity.Highly Recommended as a robust alternative.
Crystal Violet Total Biomass (Colorimetric)Very Low: Stains DNA of adherent cells. Independent of metabolic activity.Recommended for endpoint confirmation of cell loss.
Dye Exclusion (e.g., Trypan Blue) Membrane integrity (Microscopy)Very Low: Visual count of cells that have lost membrane integrity.Good for direct visualization but lower throughput.

Experimental Protocols

Protocol 1: Control for Compound Interference in a Tetrazolium (MTS/WST-1) Assay

This protocol is designed to run in parallel with your main cell-based experiment to detect interference.

  • Plate Setup: Use a 96-well plate. Designate wells for the following controls:

    • Media Blank: 100 µL of complete culture medium.

    • Compound Controls: 100 µL of complete culture medium containing your reactive metabolite at every concentration used in your main experiment.

  • Incubation: Incubate this cell-free plate under the exact same conditions as your experimental plate (e.g., 24, 48, or 72 hours at 37°C, 5% CO₂).

  • Reagent Addition: At the end of the incubation period, add 20 µL of MTS/WST-1 reagent to all wells (including the cell-free control plate and your experimental plate).

  • Incubation with Reagent: Incubate for 1-4 hours at 37°C, protected from light.[12] The optimal time should be determined empirically.

  • Measurement: Read the absorbance at 450-490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the "Media Blank" absorbance from all readings.

    • The absorbance values from the "Compound Controls" represent the degree of direct chemical reduction by your compound.

    • For your experimental data, subtract the corresponding "Compound Control" value from each of your cell-containing wells to get a corrected measure of cell-dependent metabolic activity.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells into the supernatant.[8][17]

  • Cell Seeding: Seed cells in a 96-well plate at a density that will not exceed 90% confluency by the end of the experiment. Include the following triplicate controls on the same plate:

    • Untreated Control: Cells treated with vehicle only (for spontaneous LDH release).

    • Maximum Release Control: Cells to be treated with a lysis buffer (e.g., 10X Lysis Solution) 45 minutes before the end of the experiment.

    • Media Background Control: Wells with culture medium but no cells.[8]

  • Compound Treatment: Treat cells with your reactive metabolite for the desired duration (e.g., 24 hours).

  • Supernatant Transfer: After treatment, carefully remove 50 µL of supernatant from each well and transfer it to a new, clear flat-bottom 96-well plate.[17]

  • Assay Reagent Preparation: Prepare the LDH assay reagent mixture according to the manufacturer's instructions. This typically involves mixing an assay buffer with a substrate/cofactor solution.[8][17]

  • Reaction: Add 50 µL of the prepared assay reagent to each well of the supernatant plate. Mix gently by tapping the plate.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.[17]

  • Stop Reaction (Optional but Recommended): Add 50 µL of a stop solution (e.g., 1M acetic acid) to each well.[17]

  • Measurement: Measure the absorbance at 490 nm (with a reference wavelength of ~630 nm if possible).

  • Calculation of Cytotoxicity:

    • First, subtract the "Media Background" absorbance from all other values.

    • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * (Experimental Value - Untreated Control) / (Maximum Release Control - Untreated Control)

References

Validation & Comparative

A Head-to-Head Battle: Unmasking the Cytotoxic Superiority of Sulfamethoxazole's Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of experimental data reveals the significantly greater cytotoxic potential of sulfamethoxazole hydroxylamine, a primary metabolite of the widely used antibiotic sulfamethoxazole. This guide synthesizes key findings on their differential effects on cell viability, apoptotic pathways, and the underlying molecular mechanisms, providing researchers, scientists, and drug development professionals with a concise yet detailed comparison.

The parent drug, sulfamethoxazole (SMX), exhibits minimal to no cytotoxicity at clinically relevant concentrations. In stark contrast, its N4-hydroxylated metabolite, this compound (SMX-HA), demonstrates potent dose-dependent toxicity in various cell types, particularly immune cells such as peripheral blood mononuclear cells (PBMCs) and specifically CD8+ T-lymphocytes.[1] This heightened cytotoxicity is primarily attributed to the induction of apoptosis, a programmed cell death pathway, driven by overwhelming oxidative stress.

Quantitative Cytotoxicity Profile

Experimental data consistently underscores the dramatic difference in the cytotoxic profiles of SMX and its hydroxylamine metabolite. While SMX is largely inert in the assays cited, SMX-HA actively induces cell death at micromolar concentrations.

CompoundCell TypeAssayConcentration (µM)% Cytotoxicity / EffectReference
Sulfamethoxazole (SMX)Human PBMCsNot specified400No significant toxicity[1]
This compound (SMX-HA)Human PBMCsNot specified10067 ± 7% (CD8+ cells)[1]
This compound (SMX-HA)Human PBMCsAnnexin V10014.1 ± 0.7% Annexin V positive[1]
This compound (SMX-HA)Human PBMCsAnnexin V40025.6 ± 4.2% Annexin V positive[1]
Sulfamethoxazole (SMX)Human LymphocytesMTT, Trypan Blue, Propidium IodideNot specifiedNot toxic[2]
This compound (SMX-HA)Human LymphocytesMTT, Trypan Blue, Propidium Iodide40062% cell death[2]

Delving into the Mechanism: A Tale of Two Pathways

The profound difference in cytotoxicity stems from the distinct molecular actions of the two compounds. SMX-HA, a reactive metabolite, instigates a cascade of events culminating in apoptosis, a process not observed with the parent drug.

The Onset of Oxidative Stress

The journey towards SMX-HA-induced cell death begins with the generation of reactive oxygen species (ROS) and the depletion of intracellular glutathione (GSH), a key antioxidant. This disruption of the cellular redox balance creates a state of oxidative stress, which is a critical initiator of the apoptotic cascade.

The Intrinsic Pathway of Apoptosis

Evidence suggests that SMX-HA triggers the intrinsic, or mitochondrial, pathway of apoptosis. While direct studies definitively linking all the steps for SMX-HA are still emerging, the established role of oxidative stress in activating this pathway allows for the construction of a plausible signaling cascade.

Oxidative stress is a known activator of stress-activated protein kinases (SAPKs) such as c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38 MAPK).[3][4] Activation of these kinases can, in turn, lead to the release of cytochrome c from the mitochondria into the cytoplasm. Cytosolic cytochrome c then associates with apoptotic protease-activating factor 1 (Apaf-1) and pro-caspase-9 to form the apoptosome, a protein complex that activates caspase-9. As an initiator caspase, activated caspase-9 then cleaves and activates effector caspases, most notably caspase-3, which executes the final stages of apoptosis by cleaving a plethora of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death, including DNA fragmentation and phosphatidylserine externalization.[1][5][6]

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion SMX-HA SMX-HA ROS ROS SMX-HA->ROS GSH_depletion GSH Depletion SMX-HA->GSH_depletion JNK_p38 JNK / p38 MAPK Activation ROS->JNK_p38 Cytochrome_c_release Cytochrome c Release JNK_p38->Cytochrome_c_release Proposed Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c_release->Apoptosome Caspase9 Activated Caspase-9 Apoptosome->Caspase9 Caspase3 Activated Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Mito_Cytochrome_c Cytochrome c

Proposed signaling pathway for SMX-HA-induced apoptosis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for two key assays used to assess the cytotoxicity of sulfamethoxazole and its hydroxylamine metabolite.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of sulfamethoxazole and this compound in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Include untreated cells as a negative control and a solvent control if applicable.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

G Cell_Seeding Cell Seeding (96-well plate) Compound_Treatment Compound Treatment (SMX or SMX-HA) Cell_Seeding->Compound_Treatment Incubation Incubation Compound_Treatment->Incubation MTT_Addition MTT Addition Incubation->MTT_Addition Formazan_Formation Formazan Formation (in viable cells) MTT_Addition->Formazan_Formation Solubilization Formazan Solubilization Formazan_Formation->Solubilization Absorbance_Reading Absorbance Reading (570 nm) Solubilization->Absorbance_Reading Data_Analysis Data Analysis (% Viability) Absorbance_Reading->Data_Analysis

Workflow for the MTT cytotoxicity assay.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells in suspension or adherent cells (which are later detached) with the desired concentrations of sulfamethoxazole or this compound for a specified duration. Include appropriate controls.

  • Cell Harvesting and Washing: Collect the cells by centrifugation and wash them twice with cold phosphate-buffered saline (PBS) to remove any residual medium.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add fluorescently labeled Annexin V (e.g., FITC-conjugated) and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer as soon as possible.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

G Cell_Treatment Cell Treatment (SMX or SMX-HA) Harvest_Wash Harvest & Wash Cells (cold PBS) Cell_Treatment->Harvest_Wash Resuspend Resuspend in Binding Buffer Harvest_Wash->Resuspend Staining Stain with Annexin V & PI Resuspend->Staining Incubation_Dark Incubate in Dark (15 min) Staining->Incubation_Dark Flow_Cytometry Flow Cytometry Analysis Incubation_Dark->Flow_Cytometry Data_Interpretation Data Interpretation (Cell Populations) Flow_Cytometry->Data_Interpretation

Workflow for the Annexin V/PI apoptosis assay.

References

Comparative Toxicity of Sulfamethoxazole and Dapsone Hydroxylamines: An In-Depth Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the cytotoxic and hemolytic effects of the reactive metabolites of sulfamethoxazole and dapsone, supported by experimental data and protocols.

This guide provides a comprehensive comparison of the toxicity profiles of sulfamethoxazole hydroxylamine (SMX-NOH) and dapsone hydroxylamine (DDS-NOH), the primary reactive metabolites of the widely used drugs sulfamethoxazole and dapsone, respectively. Understanding the differential toxicity of these metabolites is crucial for researchers in drug development and toxicology, particularly in the context of adverse drug reactions. This document summarizes key experimental findings, presents detailed methodologies for relevant assays, and visualizes the underlying toxicological pathways.

Executive Summary

Experimental evidence consistently demonstrates that dapsone hydroxylamine (DDS-NOH) exhibits significantly greater in vitro toxicity compared to this compound (SMX-NOH). This increased toxicity is observed in both peripheral blood mononuclear cells (PBMCs) and red blood cells (RBCs). In PBMCs, DDS-NOH is a more potent inducer of cell death. In RBCs, DDS-NOH is a more potent agent for inducing methemoglobinemia, a condition where hemoglobin is oxidized and unable to transport oxygen effectively.

The primary mechanisms underlying the toxicity of both hydroxylamines involve the induction of apoptosis and oxidative stress. However, the greater reactivity of DDS-NOH with hemoglobin and its more efficient redox cycling contribute to its enhanced hemolytic toxicity.

Data Presentation: Quantitative Comparison of Toxicity

The following tables summarize the key quantitative findings from comparative studies on the toxicity of SMX-NOH and DDS-NOH.

CompoundCell TypeToxicity EndpointQuantitative DataReference(s)
This compound (SMX-NOH) Human CD8+ T-cellsCell Death (Apoptosis)100 µM induced 67% +/- 7% cell death.[1]
Human LymphocytesCell Death400 µM produced 62% cell death.[2]
Dapsone Hydroxylamine (DDS-NOH) Human PBMCsCytotoxicitySignificantly greater cytotoxic potency than SMX-NOH (P < 0.05).[3]
Human ErythrocytesMethemoglobin FormationEC50: 95 +/- 19 µM.[4]
Monoacetyldapsone Hydroxylamine (MADDS-NOH) Human ErythrocytesMethemoglobin FormationEC50: 90 +/- 17 µM.[4]

Table 1: Comparative Cytotoxicity Data. This table highlights the greater cytotoxic potential of dapsone hydroxylamine in human peripheral blood mononuclear cells and its potent methemoglobin-forming capacity in erythrocytes.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.

In Vitro Cytotoxicity Assay using MTT

This protocol is adapted from studies assessing hydroxylamine-induced cell death in peripheral blood mononuclear cells (PBMCs).[2][3]

Objective: To determine the concentration-dependent cytotoxicity of SMX-NOH and DDS-NOH on PBMCs.

Materials:

  • Ficoll-Paque for PBMC isolation

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • SMX-NOH and DDS-NOH stock solutions

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 0.1 N HCl in anhydrous isopropanol)

  • 96-well microtiter plates

Procedure:

  • PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.

  • Cell Seeding: Resuspend PBMCs in culture medium and seed in a 96-well plate at a density of 1 x 10^5 to 5 x 10^5 cells per well.

  • Compound Exposure: Add varying concentrations of SMX-NOH or DDS-NOH to the wells. Include a vehicle control.

  • Incubation: Incubate the plate for 3 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Washing: After incubation, wash the cells thoroughly to remove the hydroxylamine metabolites.

  • Further Incubation: Resuspend the cells in fresh medium and incubate for an additional 16 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Methemoglobin Formation Assay

This protocol is based on studies evaluating the methemoglobin-forming capacity of hydroxylamines in red blood cells (RBCs).[5]

Objective: To quantify the formation of methemoglobin in RBCs upon exposure to SMX-NOH and DDS-NOH.

Materials:

  • Fresh human whole blood or isolated RBCs

  • Phosphate-buffered saline (PBS)

  • SMX-NOH and DDS-NOH stock solutions

  • Spectrophotometer

Procedure:

  • RBC Preparation: If using whole blood, wash the RBCs three times with cold PBS. Resuspend the final pellet in PBS.

  • Incubation: Incubate the RBC suspension with various concentrations of SMX-NOH or DDS-NOH for 60 minutes at 37°C.

  • Lysis: Lyse an aliquot of the RBC suspension by adding distilled water.

  • Spectrophotometric Analysis: Measure the absorbance of the lysate at 631 nm to determine the concentration of methemoglobin.

  • Data Analysis: Calculate the percentage of methemoglobin relative to the total hemoglobin concentration.

Mandatory Visualizations

The following diagrams, created using Graphviz, illustrate key pathways and workflows related to the toxicity of sulfamethoxazole and dapsone hydroxylamines.

Toxicity_Pathway cluster_SMX Sulfamethoxazole (SMX) Metabolism & Toxicity cluster_DDS Dapsone (DDS) Metabolism & Toxicity SMX Sulfamethoxazole SMX_NOH SMX-Hydroxylamine (SMX-NOH) SMX->SMX_NOH Metabolism Apoptosis Apoptosis in CD8+ T-cells SMX_NOH->Apoptosis Detox Detoxification (Cytochrome b5/b5R) SMX_NOH->Detox DDS Dapsone DDS_NOH DDS-Hydroxylamine (DDS-NOH) DDS->DDS_NOH Metabolism OxidativeStress Oxidative Stress in Erythrocytes DDS_NOH->OxidativeStress RedoxCycling Redox Cycling DDS_NOH->RedoxCycling Methemoglobin Methemoglobin Formation OxidativeStress->Methemoglobin RedoxCycling->OxidativeStress

Figure 1: Comparative metabolic and toxicity pathways of sulfamethoxazole and dapsone hydroxylamines.

MTT_Workflow start Isolate & Seed PBMCs expose Expose to Hydroxylamines (3 hours) start->expose wash Wash Cells expose->wash incubate Incubate (16 hours) wash->incubate add_mtt Add MTT Reagent (2-4 hours) incubate->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read Read Absorbance (570 nm) solubilize->read

Figure 2: Experimental workflow for the MTT-based cytotoxicity assay.

Methemoglobin_Workflow start Prepare Red Blood Cells expose Incubate with Hydroxylamines (60 minutes) start->expose lyse Lyse RBCs expose->lyse measure Measure Absorbance (631 nm) lyse->measure

Figure 3: Experimental workflow for the methemoglobin formation assay.

Conclusion

The available experimental data strongly indicate that dapsone hydroxylamine is a more potent toxicant than this compound. This difference in toxicity is evident in both immune cells and red blood cells and is attributed to the inherent chemical properties of DDS-NOH, leading to more pronounced oxidative stress and methemoglobin formation. These findings have significant implications for understanding the mechanisms of adverse drug reactions associated with dapsone and sulfamethoxazole and can guide future research in developing safer therapeutic alternatives.

References

Unraveling the Immune Response: A Comparative Guide to the Cross-Reactivity of Sulfamethoxazole Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of drug hypersensitivity is paramount. Sulfamethoxazole (SMX), a widely used sulfonamide antibiotic, is associated with a significant incidence of hypersensitivity reactions, which are often not triggered by the parent drug but by its reactive metabolites. This guide provides a comprehensive comparison of the cross-reactivity between sulfamethoxazole hydroxylamine (SMX-HA) and other key metabolites, supported by experimental data and detailed protocols to aid in the investigation of these complex immune responses.

The metabolism of sulfamethoxazole in the liver leads to the formation of several byproducts, with the N4-hydroxy metabolite being a crucial intermediate.[1] This hydroxylamine metabolite (SMX-HA) is further oxidized to the highly reactive nitroso-sulfamethoxazole (SMX-NO).[2] It is these reactive metabolites, particularly SMX-NO, that are strongly implicated in the pathogenesis of hypersensitivity reactions through their ability to act as haptens, covalently modifying proteins and triggering an immune response.[3][4] T-cells play a central role in mediating these reactions, and their ability to recognize and react to not only the primary sensitizing metabolite but also to structurally similar molecules—a phenomenon known as cross-reactivity—is a critical area of study.

Comparative Analysis of T-Cell Cross-Reactivity

Experimental evidence from studies utilizing T-cell clones isolated from SMX-hypersensitive patients reveals distinct patterns of cross-reactivity between the parent drug and its metabolites. The following table summarizes the quantitative data on the proliferative responses of these specialized immune cells to various stimuli.

T-Cell Clone SpecificityStimulantProliferative Response (Stimulation Index)Cross-Reactivity Observed
Nitroso Sulfamethoxazole (SMX-NO) Nitroso Sulfamethoxazole (SMX-NO)High-
Nitroso DapsoneHighYes
Sulfamethoxazole (SMX)Low / NoneNo
Sulfamethoxazole (SMX) Sulfamethoxazole (SMX)High-
Nitroso Sulfamethoxazole (SMX-NO)Moderate to HighYes

Data synthesized from studies on T-cell clones from hypersensitive patients. The stimulation index is a measure of the proliferative response of T-cells to a stimulant compared to a negative control.

The data clearly indicates that T-cell clones specific to the reactive metabolite SMX-NO exhibit significant cross-reactivity with nitroso dapsone, another sulfonamide metabolite, highlighting the importance of the reactive nitroso functional group in T-cell recognition.[1] Conversely, these SMX-NO specific clones do not typically respond to the parent drug, sulfamethoxazole.[1] In contrast, T-cell clones that are specific to the parent sulfamethoxazole molecule demonstrate a one-way cross-reactivity, as they can also be activated by the SMX-NO metabolite.[1] This suggests that the presentation of the haptenated metabolite can mimic the non-covalent binding of the parent drug to immune receptors.

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key experiments used to assess T-cell cross-reactivity are provided below.

Lymphocyte Proliferation Assay ([³H]-Thymidine Incorporation)

This assay measures the proliferation of T-cells in response to an antigen, which is a hallmark of a T-cell mediated immune response.

  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from the blood of SMX-hypersensitive patients using Ficoll-Paque density gradient centrifugation.

  • T-Cell Cloning: Generate drug-specific T-cell clones from the isolated PBMCs by stimulating with the relevant antigen (e.g., SMX or SMX-NO) and culturing in the presence of Interleukin-2 (IL-2).

  • Antigen Presenting Cell (APC) Preparation: Use autologous Epstein-Barr virus-transformed B-cells (EBV-B cells) as APCs.

  • Co-culture: In a 96-well round-bottom plate, co-culture the T-cell clones (e.g., 5x10⁴ cells/well) with the APCs (e.g., 1x10⁴ cells/well).

  • Stimulation: Add the test compounds (SMX, SMX-HA, SMX-NO, or other metabolites) at various concentrations to the co-culture. Include a positive control (e.g., a mitogen like phytohemagglutinin) and a negative control (culture medium alone).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Radiolabeling: Add [³H]-thymidine (e.g., 0.5 µCi/well) to each well and incubate for an additional 16-18 hours. During this time, proliferating cells will incorporate the radiolabeled thymidine into their DNA.

  • Harvesting and Measurement: Harvest the cells onto a filter mat using a cell harvester. Measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: Express the results as a stimulation index (SI), calculated as the mean counts per minute (cpm) of the stimulated cultures divided by the mean cpm of the unstimulated (negative control) cultures. An SI greater than 2 is typically considered a positive response.

Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion

The ELISpot assay is a highly sensitive method to quantify the number of cytokine-secreting T-cells at a single-cell level.

  • Plate Coating: Coat a 96-well PVDF membrane plate with a capture antibody specific for Interferon-gamma (IFN-γ). Incubate overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking solution (e.g., PBS containing 1% BSA) for at least 2 hours at room temperature.

  • Cell Plating: Add isolated PBMCs (e.g., 1.5x10⁶ cells/well) or specific T-cell clones to the wells.

  • Stimulation: Add the test compounds (SMX, SMX-HA, SMX-NO, etc.) to the wells at appropriate concentrations. Include positive and negative controls.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator. During this time, activated T-cells will secrete IFN-γ, which is captured by the antibody on the membrane.

  • Detection: Wash the plate to remove the cells. Add a biotinylated detection antibody specific for IFN-γ and incubate.

  • Enzyme Conjugation: After another wash, add an enzyme-conjugated streptavidin (e.g., streptavidin-alkaline phosphatase) and incubate.

  • Spot Development: Wash the plate and add a substrate solution that will precipitate and form a colored spot at the site of IFN-γ secretion.

  • Analysis: Once the spots have developed, wash the plate with water and allow it to dry. Count the number of spots in each well using an automated ELISpot reader. The number of spots corresponds to the number of IFN-γ-secreting cells.

Visualizing the Pathways

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Sulfamethoxazole_Metabolism cluster_liver Hepatic Metabolism SMX Sulfamethoxazole (SMX) N4_Acetyl N4-Acetyl-SMX (Inactive Metabolite) SMX->N4_Acetyl NAT2 SMX_HA Sulfamethoxazole Hydroxylamine (SMX-HA) SMX->SMX_HA CYP2C9 SMX_NO Nitroso-Sulfamethoxazole (SMX-NO) Reactive Metabolite SMX_HA->SMX_NO Oxidation

Sulfamethoxazole Metabolic Pathway

T_Cell_Cross_Reactivity_Workflow start Isolate PBMCs from SMX-Hypersensitive Patient generate_clones Generate Drug-Specific T-Cell Clones (e.g., SMX-NO specific) start->generate_clones setup_assays Set up Proliferation (³H-Thymidine) and ELISpot (IFN-γ) Assays generate_clones->setup_assays stimulate Stimulate T-Cell Clones with: - SMX - SMX-HA - SMX-NO - Other Metabolites (e.g., Nitroso Dapsone) setup_assays->stimulate measure Measure Proliferation (Stimulation Index) and IFN-γ Secretion (Spot Forming Units) stimulate->measure analyze Analyze Data for Cross-Reactivity Patterns measure->analyze

Experimental Workflow for Assessing T-Cell Cross-Reactivity

References

A Comparative Guide to Validated HPLC Methods for Sulfamethoxazole Metabolite Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of sulfamethoxazole (SMX) and its primary metabolites. Understanding the metabolic fate of SMX is crucial for pharmacokinetic studies, drug metabolism research, and clinical monitoring.[1] This document summarizes key performance data from various established protocols, offers detailed experimental methodologies, and visualizes the metabolic pathway and analytical workflow to aid in method selection and implementation.

Metabolic Pathway of Sulfamethoxazole

Sulfamethoxazole is metabolized in the human liver into at least five metabolites. The primary pathway is N-acetylation, forming the inactive N4-acetyl-sulfamethoxazole.[1][2] Other significant metabolites include N4-hydroxy-sulfamethoxazole, 5-methylhydroxy-sulfamethoxazole, N4-acetyl-5-methylhydroxy-sulfamethoxazole, and an N-glucuronide conjugate.[3] The formation of the N4-hydroxy metabolite is mediated by the cytochrome P450 enzyme CYP2C9 and is implicated in hypersensitivity reactions associated with sulfonamides.[1]

Sulfamethoxazole Metabolic Pathway SMX Sulfamethoxazole N4_acetyl N4-acetyl-sulfamethoxazole SMX->N4_acetyl N-acetyltransferase N4_hydroxy N4-hydroxy-sulfamethoxazole SMX->N4_hydroxy CYP2C9 Five_methylhydroxy 5-methylhydroxy- sulfamethoxazole SMX->Five_methylhydroxy N_glucuronide N-glucuronide conjugate SMX->N_glucuronide N4_acetyl_5_methylhydroxy N4-acetyl-5-methylhydroxy- sulfamethoxazole N4_acetyl->N4_acetyl_5_methylhydroxy Five_methylhydroxy->N4_acetyl_5_methylhydroxy

Metabolic pathway of Sulfamethoxazole.

Comparison of HPLC Methodologies

Various HPLC methods have been developed for the analysis of sulfamethoxazole and its metabolites. The following table summarizes key parameters from several established protocols, providing a comparative overview for method selection and development.

Analyte(s)HPLC ColumnMobile PhaseFlow Rate (mL/min)DetectionReference
Sulfamethoxazole, N4-acetylsulfamethoxazoleC18, 250 x 4.6 mm, 5 µmWater:Acetonitrile:Methanol (60:35:5 v/v), pH 2.5 with H₃PO₄1.0UV at 278 nm[1]
Sulfamethoxazole, N4-acetylsulfamethoxazole10-micron microparticulate columnMethanol:Sodium Acetate Buffer (0.01 M, pH 4.7) (32:68 v/v)1.2UV at 254 nm[1]
Sulfamethoxazole, N4-acetylsulfamethoxazole, TrimethoprimC18Acetonitrile:Phosphate Buffer (pH 6.15) (20:80 v/v)Not SpecifiedUV[1]
Sulfamethoxazole, TrimethoprimC18 (250mm × 4.6mm)Acetonitrile:Buffer (60:40)1.2UV[4]
Sulfamethoxazole, TrimethoprimC18 (100 x 4.6 mm i.d., 5 µm)50 mM NaH₂PO₄ buffer (pH 3.0):Acetonitrile (85:15 v/v)1.0UV at 260 nm[5]
Sulfamethoxazole, TrimethoprimWaters X-bridge shield C-18, 4.6 mm x 100 mm, 3.5 μmBuffer pH 5.5:Methanol (75:25)1.2UV at 220 nm[6]
Sulfamethoxazole, TrimethoprimC18 (25 cm × 4.6 mm, 5 µm)Methanol:Water (6:4), pH 2.61.0UV at 254 nm[7][8]
Sulfamethoxazole, TrimethoprimAgilent Zorbax XDB-C8 (2.1 mm x 30 mm, 3.5 µm)Gradient of Water with 0.1% formic acid and Methanol with 0.1% formic acidNot SpecifiedMS/MS[9]
Sulfamethoxazole, TrimethoprimReverse phase columnPhosphate buffer 0.1 M:Acetonitrile:Methanol (65:20:15)1.0UV at 225 nm[10]

Comparison of Analytical Method Validation Parameters

The choice between HPLC-UV and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) depends on the specific requirements of the study, such as sensitivity and selectivity. Below is a summary of key validation parameters for a representative HPLC-UV method and an LC-MS/MS method for the simultaneous analysis of sulfamethoxazole and N4-acetyl-sulfamethoxazole in biological matrices.[2]

Validation ParameterHPLC-UV MethodLC-MS/MS Method
Linearity Range (µg/mL)SMX: 1.0 - 300N4-Ac-SMX: 1.0 - 150SMX: 0.1 - 50N4-Ac-SMX: 0.1 - 50
Correlation Coefficient (r²)> 0.995> 0.99
Accuracy (%)95 - 10590 - 110
Precision (%RSD)< 10< 15
Limit of Quantification (LOQ) (µg/mL)SMX: 1.0N4-Ac-SMX: 1.0SMX: 0.1N4-Ac-SMX: 0.1
Recovery (%)> 90> 85

Experimental Protocols

Below are detailed methodologies for a representative HPLC-UV method for the analysis of sulfamethoxazole and its N4-acetyl metabolite from plasma samples.

HPLC-UV Method Protocol

This protocol is suitable for plasma or serum samples.[1]

1. Sample Preparation:

  • To 1 mL of serum or urine, add an internal standard (e.g., sulphafurazole).[2]

  • Perform protein precipitation by adding trichloroacetic acid.[2]

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing.[1]

  • Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1]

  • Carefully transfer the clear supernatant to a clean HPLC vial for analysis.[1]

2. HPLC System and Conditions:

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.[1]

  • Column: C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: A mixture of water, acetonitrile, and methanol (e.g., 60:35:5 v/v), with the pH adjusted to 2.5 with phosphoric acid.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.[1]

  • Detection: UV detection at 278 nm.[1]

  • Injection Volume: 20 µL.[1]

3. Calibration and Quantification:

  • Prepare stock solutions of sulfamethoxazole and N4-acetyl-sulfamethoxazole in methanol at a concentration of 1 mg/mL.[1]

  • Create a series of working standard solutions by diluting the stock solutions with the mobile phase.[1]

  • Process these standards using the same sample preparation protocol as the unknown samples.[1]

  • Construct a calibration curve by plotting the peak area of each analyte against its concentration.[1]

  • Determine the concentration of the analytes in the unknown samples by interpolation from the calibration curve.[1]

HPLC Experimental Workflow

The general workflow for the analysis of sulfamethoxazole and its metabolites by HPLC involves several key stages, from initial sample collection to final data analysis.

HPLC Experimental Workflow Sample_Collection Sample Collection (e.g., Plasma, Urine) Sample_Prep Sample Preparation (Protein Precipitation, Extraction) Sample_Collection->Sample_Prep HPLC_Analysis HPLC Analysis (Separation on C18 column) Sample_Prep->HPLC_Analysis Detection Detection (UV or MS/MS) HPLC_Analysis->Detection Data_Acquisition Data Acquisition (Chromatogram Generation) Detection->Data_Acquisition Data_Analysis Data Analysis (Peak Integration, Quantification) Data_Acquisition->Data_Analysis Results Results Reporting Data_Analysis->Results

HPLC experimental workflow for metabolite analysis.

Conclusion

Both HPLC-UV and LC-MS/MS are robust and reliable methods for the quantification of sulfamethoxazole and its primary metabolite.[2] The selection of a specific method should be based on the required sensitivity, selectivity, and the instrumentation available. This guide provides a foundational comparison to assist researchers in selecting and implementing the most appropriate analytical method for their specific needs in the study of sulfamethoxazole and its metabolites.[2]

References

Comparative Immunogenicity of Sulfamethoxazole and Its Metabolites: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Sulfamethoxazole (SMX), a widely used sulfonamide antibiotic, is associated with a significant incidence of hypersensitivity reactions, ranging from mild skin rashes to severe, life-threatening conditions like Stevens-Johnson syndrome.[1][2] Research indicates that these immune-mediated responses are often not caused by the parent drug itself but by its reactive metabolites formed during biotransformation.[3][4] This guide provides an objective comparison of the immunogenicity of sulfamethoxazole and its primary oxidative metabolites, supported by experimental data, detailed methodologies, and pathway visualizations to aid researchers and drug development professionals in understanding and assessing the risks associated with this compound.

The Metabolic Activation of Sulfamethoxazole

Sulfamethoxazole is metabolized in the body, primarily by cytochrome P450 enzymes (specifically CYP2C9) and myeloperoxidase, into a hydroxylamine metabolite (SMX-NOH).[5][6] This intermediate is further oxidized to the highly reactive nitroso-sulfamethoxazole (SMX-NO).[3][7] It is this nitroso metabolite that is considered the ultimate reactive species responsible for initiating an immune response.[3][8] While the parent drug can be cleared through acetylation and glucuronidation, the oxidative pathway leads to these immunogenic compounds.[9]

G cluster_metabolism Sulfamethoxazole Metabolism SMX Sulfamethoxazole (SMX) SMX_NOH SMX-Hydroxylamine (SMX-NOH) SMX->SMX_NOH CYP2C9, Myeloperoxidase SMX_NO Nitroso-SMX (SMX-NO) SMX_NOH->SMX_NO Oxidation

Caption: Metabolic activation pathway of Sulfamethoxazole (SMX).

Comparative Immunogenicity Data

Experimental evidence consistently demonstrates that the metabolites of sulfamethoxazole are significantly more immunogenic than the parent drug. The nitroso metabolite (SMX-NO) is particularly potent in eliciting immune responses.

ParameterSulfamethoxazole (SMX)SMX-Hydroxylamine (SMX-NOH)Nitroso-SMX (SMX-NO)Key Findings & References
Antibody Response No anti-SMX IgG antibodies detected in rats.Weak IgG response observed after 3 weeks of dosing in rats.High titer of SMX-specific IgG antibodies detected in all rats, peaking at 14-21 days.In a rat model, SMX-NO was shown to be highly immunogenic, while the parent drug was not.[3]
T-Cell Proliferation Can stimulate T-cells directly (p-i concept) or after processing.[7][10]Proliferative responses observed in lymphocytes from allergic patients.[11]Induces proliferation of T-cells from allergic patients; considered a potent antigen.[11][12]Studies on T-cell clones from allergic patients show varied responses: some react only to SMX, some only to metabolites, and some are cross-reactive. Metabolites, particularly SMX-NO, are potent stimulators.[11][13]
Cellular Binding Does not bind to the surface of viable white blood cells.Binds to the surface of viable white blood cells.Binds covalently to the surface of viable white blood cells (haptenation). This binding is reduced by glutathione.Flow cytometry revealed that only the metabolites, not the parent drug, bind to the surface of immune cells.[14] SMX-NO covalently binds to cysteine residues in proteins.[12][15]
Cytotoxicity No effect on neutrophil apoptosis or function.Induces neutrophil apoptosis at lower concentrations than those causing membrane viability loss.Induces neutrophil apoptosis. Lymphocytes are more sensitive to its cytotoxic effects than neutrophils.The antigenic threshold for T-cell proliferation was estimated between 0.5-1 µM, while the toxicity threshold was 5-10 µM.[12][14]
Dendritic Cell (DC) Activation Increased CD40 expression on DCs at 250-500 µM.Not explicitly detailed but contributes to the pathway.Increased CD40 expression on DCs at much lower concentrations (1-10 µM).Both SMX and SMX-NO can provide costimulatory signals for DC maturation, but SMX-NO is far more potent. This activation is crucial for initiating a primary T-cell response.[5]

Mechanisms of Immune Activation

Two primary mechanisms are proposed to explain how sulfamethoxazole and its metabolites stimulate the immune system: the hapten model and the pharmacological interaction (p-i) concept.

  • The Hapten Model: In this model, the small drug molecule (a prohapten) is metabolized into a reactive form (a hapten).[10] The reactive SMX-NO metabolite covalently binds to endogenous proteins, creating a new antigenic determinant (a hapten-carrier complex).[8][12] This complex is then processed by antigen-presenting cells (APCs), like dendritic cells, and presented via the Major Histocompatibility Complex (MHC) to T-cells, initiating an immune response.[4][12]

G cluster_hapten Hapten-Mediated Immune Activation SMX_NO Nitroso-SMX (SMX-NO) (Hapten) Complex Hapten-Carrier Complex SMX_NO->Complex Covalent Binding Protein Cellular Protein (Carrier) Protein->Complex APC Antigen Presenting Cell (APC) Complex->APC Uptake & Processing TCell CD4+ T-Cell APC->TCell Antigen Presentation (MHC-II) Response Immune Response (Cytokine Release, Proliferation) TCell->Response Activation

Caption: The hapten model for SMX-NO immunogenicity.
  • The p-i (Pharmacological Interaction) Concept: This model proposes that the parent drug, SMX, can directly and non-covalently bind to immune receptors, such as the T-cell receptor (TCR) or MHC molecules.[10][13] This interaction is labile and sufficient to stimulate T-cells without the need for metabolic activation or antigen processing.[7][13] While the hapten pathway is critical, direct stimulation by the parent drug can also occur, explaining why some patients' T-cells react to SMX alone.[10][11]

G cluster_pi Pharmacological Interaction (p-i) Concept SMX Sulfamethoxazole (SMX) TCR_MHC TCR-MHC Complex SMX->TCR_MHC Direct, Non-Covalent Binding TCell T-Cell TCR_MHC->TCell Stimulation Response Immune Response (e.g., Ca++ Influx, Activation) TCell->Response G cluster_workflow In Vitro Immunogenicity Assessment Workflow start Isolate PBMCs from Patient/Donor Blood culture Culture PBMCs with Test Article (SMX, SMX-NO) & Controls start->culture prolif Measure T-Cell Proliferation (LTT) culture->prolif Day 5-7 cytokine_sec Detect Cytokine-Secreting Cells (ELISpot) culture->cytokine_sec 24-48h cytokine_rel Measure Soluble Cytokines (CRA / ELISA) culture->cytokine_rel 24-48h end Analyze Data & Compare Immunogenic Potential prolif->end cytokine_sec->end cytokine_rel->end

References

Differential Effects of Sulfamethoxazole-Hydroxylamine (SMX-HA) on CD4+ and CD8+ T-Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of sulfamethoxazole-hydroxylamine (SMX-HA), a reactive metabolite of the antibiotic sulfamethoxazole, on human CD4+ and CD8+ T-lymphocyte subsets. The information presented is collated from experimental data to support research and drug development in the context of drug hypersensitivity and immunomodulation.

Comparative Analysis of SMX-HA Effects on T-Cell Subsets

Experimental evidence consistently demonstrates that SMX-HA exerts differential effects on CD4+ and CD8+ T-cells, with a notably higher cytotoxicity towards the CD8+ subset. This selective toxicity is primarily mediated through the induction of apoptosis.

Cytotoxicity and Apoptosis

Studies have quantified the distinct dose-dependent cytotoxic effects of SMX-HA on peripheral blood mononuclear cells (PBMCs) and isolated T-cell subpopulations. A key finding is the heightened sensitivity of CD8+ T-cells to SMX-HA-induced apoptosis compared to their CD4+ counterparts.

Table 1: Comparative Cytotoxicity of SMX-HA on CD4+ and CD8+ T-Cells

T-Cell SubsetSMX-HA Concentration (µM)% Cell Death (Apoptosis)Reference
CD8+10067 ± 7%[1][2]
CD4+1008 ± 4%[1][2]

Further analysis using flow cytometry has confirmed these findings by measuring the externalization of phosphatidylserine, an early marker of apoptosis.

Table 2: Annexin V Positive Cells in PBMC Subsets after SMX-HA Treatment (24 hours)

Cell PopulationSMX-HA Concentration (µM)% Annexin V Positive CellsReference
PBMCs (Control with 400 µM SMX)400 (parent drug)3.7 ± 1.2%[1][2]
PBMCs10014.1 ± 0.7%[1][2]
PBMCs40025.6 ± 4.2%[1][2]
Proliferation

SMX-HA has been shown to suppress T-lymphocyte proliferation in a concentration-dependent manner. This inhibition of proliferation occurs even at concentrations that are not associated with a significant decrease in cell viability, suggesting a direct interference with T-cell activation pathways.[3]

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide, providing a framework for the replication and further investigation of the effects of SMX-HA on T-cells.

Isolation of Human CD4+ and CD8+ T-Cells

Method: Magnetic-Activated Cell Sorting (MACS)

This method allows for the isolation of untouched CD4+ and CD8+ T-cells from peripheral blood mononuclear cells (PBMCs).

  • PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • CD8+ T-Cell Isolation (Negative Selection):

    • Resuspend PBMCs in MACS buffer (PBS with 0.5% BSA and 2 mM EDTA).

    • Add a biotin-antibody cocktail containing antibodies against CD4, CD14, CD16, CD19, CD36, CD56, CD123, TCRγ/δ, and Glycophorin A. Incubate for 10 minutes at 4°C.[4]

    • Add anti-biotin magnetic beads and incubate for a further 15 minutes at 4°C.[4]

    • Place the cell suspension in a magnetic field. The non-labeled CD8+ T-cells are collected in the flow-through, while the magnetically labeled cells (non-CD8+ cells) are retained.

  • CD4+ T-Cell Isolation (Negative Selection):

    • A similar negative selection process is used, employing an antibody cocktail that targets CD8, CD14, CD16, CD19, CD56, and other non-CD4+ cells.

G cluster_0 PBMC Preparation cluster_1 CD8+ T-Cell Isolation (Negative Selection) WholeBlood Whole Blood Ficoll Ficoll-Paque WholeBlood->Ficoll Centrifuge1 Density Gradient Centrifugation Ficoll->Centrifuge1 PBMCs Isolate PBMCs Centrifuge1->PBMCs PBMCs_in PBMCs_in AntibodyCocktail_CD8 AntibodyCocktail_CD8 PBMCs_in->AntibodyCocktail_CD8 Add Biotin-Antibody Cocktail (non-CD8+) MagneticBeads_CD8 MagneticBeads_CD8 AntibodyCocktail_CD8->MagneticBeads_CD8 Add Anti-Biotin Magnetic Beads MagneticSeparation_CD8 MagneticSeparation_CD8 MagneticBeads_CD8->MagneticSeparation_CD8 Apply Magnetic Field Unlabeled_CD8 Untouched CD8+ T-Cells MagneticSeparation_CD8->Unlabeled_CD8 Collect Flow-through Labeled_CD8 Labeled non-CD8+ Cells MagneticSeparation_CD8->Labeled_CD8 Retain

Caption: Workflow for the isolation of untouched CD8+ T-cells from PBMCs.

Apoptosis Assay

Method: Annexin V and Propidium Iodide (PI) Staining by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Preparation: Culture isolated CD4+ and CD8+ T-cells (1 x 10^6 cells/mL) in RPMI 1640 medium supplemented with 10% fetal bovine serum.

  • SMX-HA Treatment: Treat cells with varying concentrations of SMX-HA (e.g., 0, 50, 100, 200 µM) for 24 hours. Include a vehicle control.

  • Staining:

    • Wash cells with cold PBS.

    • Resuspend cells in 100 µL of 1X Annexin V binding buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[1]

    • Incubate for 15 minutes at room temperature in the dark.[1]

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Flow Cytometry Analysis: Analyze the cells immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

T-Cell Proliferation Assay

Method: Carboxyfluorescein Succinimidyl Ester (CFSE) Dilution Assay

This assay measures cell proliferation based on the dilution of the fluorescent dye CFSE with each cell division.

  • CFSE Labeling:

    • Resuspend isolated T-cells in pre-warmed PBS at 1 x 10^6 cells/mL.

    • Add CFSE stock solution to a final concentration of 1-5 µM.

    • Incubate for 10 minutes at 37°C.

    • Quench the staining by adding 5 volumes of ice-cold culture medium.

    • Wash the cells twice with culture medium.

  • Cell Culture and Stimulation:

    • Plate CFSE-labeled cells in a 96-well plate.

    • Treat with various concentrations of SMX-HA.

    • Stimulate the cells with anti-CD3/CD28 antibodies or phytohemagglutinin (PHA).

    • Culture for 3-5 days.

  • Flow Cytometry Analysis:

    • Harvest the cells and stain for CD4 and CD8 surface markers.

    • Analyze by flow cytometry. Each peak of decreasing CFSE fluorescence represents a successive generation of cell division.

Intracellular Cytokine Staining

Method: Flow Cytometry

This method allows for the quantification of cytokine-producing cells within the CD4+ and CD8+ T-cell populations.

  • Cell Stimulation:

    • Culture isolated T-cells with SMX-HA as described above.

    • In the last 4-6 hours of culture, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to block cytokine secretion.[3][5][6][7][8]

    • Include a positive control (e.g., PMA and ionomycin stimulation).

  • Surface Staining:

    • Wash the cells and stain for surface markers (e.g., CD4, CD8) for 30 minutes at 4°C.

  • Fixation and Permeabilization:

    • Wash the cells and fix with a fixation buffer (e.g., 4% paraformaldehyde) for 20 minutes at room temperature.

    • Wash and permeabilize the cells with a permeabilization buffer (e.g., saponin-based buffer).

  • Intracellular Staining:

    • Add fluorochrome-conjugated antibodies against the cytokines of interest (e.g., IFN-γ, IL-2) to the permeabilized cells.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Wash the cells and resuspend in staining buffer for analysis.

Signaling Pathways

Proposed Signaling Pathway for SMX-HA-Induced CD8+ T-Cell Apoptosis

SMX-HA is thought to induce apoptosis in CD8+ T-cells primarily through the intrinsic or mitochondrial pathway. This involves the activation of pro-apoptotic Bcl-2 family proteins, leading to mitochondrial dysfunction, the release of cytochrome c, and subsequent caspase activation.

G SMX_HA SMX-HA Bax Bax Activation SMX_HA->Bax Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax->Mitochondrion Disrupts membrane Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Mitochondrial pathway of SMX-HA-induced CD8+ T-cell apoptosis.

Experimental Workflow for Comparative Analysis

The following diagram outlines a comprehensive workflow for the comparative analysis of SMX-HA's effects on CD4+ and CD8+ T-cells.

G cluster_0 Cell Preparation cluster_1 T-Cell Subset Isolation cluster_2 SMX-HA Treatment cluster_3 Functional Assays PBMC_Isolation PBMC Isolation from Whole Blood CD4_Isolation CD4+ T-Cell Isolation (MACS) PBMC_Isolation->CD4_Isolation CD8_Isolation CD8+ T-Cell Isolation (MACS) PBMC_Isolation->CD8_Isolation CD4_Treatment Treat CD4+ T-Cells with SMX-HA CD4_Isolation->CD4_Treatment CD8_Treatment Treat CD8+ T-Cells with SMX-HA CD8_Isolation->CD8_Treatment Apoptosis_Assay Apoptosis Assay (Annexin V/PI) CD4_Treatment->Apoptosis_Assay Proliferation_Assay Proliferation Assay (CFSE) CD4_Treatment->Proliferation_Assay Cytokine_Assay Intracellular Cytokine Staining CD4_Treatment->Cytokine_Assay CD8_Treatment->Apoptosis_Assay CD8_Treatment->Proliferation_Assay CD8_Treatment->Cytokine_Assay

Caption: Experimental workflow for comparing SMX-HA effects on T-cell subsets.

References

A Comparative Guide to the Formation of Sulfamethoxazole Hydroxylamine: In Vitro vs. In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the formation of sulfamethoxazole hydroxylamine, a reactive metabolite of the antibiotic sulfamethoxazole, in both in vitro and in vivo settings. Understanding the metabolic pathways and the extent of formation of this metabolite is crucial for assessing the potential for adverse drug reactions, particularly hypersensitivity. This document summarizes key quantitative data, outlines experimental methodologies, and provides visual representations of the metabolic processes and experimental workflows.

Data Presentation: Quantitative Comparison

The formation of this compound has been investigated in both human subjects (in vivo) and using human-derived biological materials in a laboratory setting (in vitro). While direct quantitative comparison of formation rates can be challenging due to differing experimental conditions, the following table summarizes key findings from published studies.

ParameterIn Vitro (Human Liver Microsomes)In Vivo (Human Subjects)
System Pooled or individual human liver microsomesHealthy human volunteers
Primary Enzyme Cytochrome P450 (CYP), predominantly CYP2C9[1]Inferred to be primarily hepatic Cytochrome P450[2][3][4]
Cofactor Requirement NADPH[2][3][4]N/A (endogenous)
Quantitative Outcome Inhibition constant (Ki) for competitive inhibitors (e.g., Fluconazole: 3.5 µM)[5]Percentage of oral dose excreted in urine as this compound
Reported Values Rate of reduction of SMX-HA: 0.65 ± 0.1 nmol/min/mg protein (by a purified enzyme system)[6]. Direct formation rate not consistently reported in literature.3.1% ± 0.7% (of a 1000 mg dose over 24 hours)[2][3][4]
2.4% ± 0.8% (of an 800 mg dose)[7]
2-3% of the dose excreted as N-hydroxylamine metabolite[7]

Metabolic Pathway of Sulfamethoxazole

The primary pathway for the formation of this compound is the N-hydroxylation of the parent drug, sulfamethoxazole. This reaction is catalyzed by cytochrome P450 enzymes, with CYP2C9 being the major isoform responsible in humans.

Sulfamethoxazole Sulfamethoxazole Hydroxylamine Sulfamethoxazole Hydroxylamine Sulfamethoxazole->Hydroxylamine N-hydroxylation CYP2C9 CYP2C9 (NADPH-dependent) CYP2C9->Hydroxylamine cluster_in_vitro In Vitro Workflow cluster_in_vivo In Vivo Workflow iv_start Incubation of Sulfamethoxazole with Human Liver Microsomes and NADPH iv_extract Sample Extraction iv_start->iv_extract iv_analyze HPLC or LC-MS/MS Analysis iv_extract->iv_analyze iv_quantify Quantification of Hydroxylamine Metabolite iv_analyze->iv_quantify vivo_start Oral Administration of Sulfamethoxazole to Human Volunteers vivo_collect Urine Sample Collection vivo_start->vivo_collect vivo_extract Sample Preparation (e.g., LLE) vivo_collect->vivo_extract vivo_analyze HPLC or LC-MS/MS Analysis vivo_extract->vivo_analyze vivo_quantify Quantification of Hydroxylamine Metabolite in Urine vivo_analyze->vivo_quantify

References

A Comparative Analysis of Reactivity: Sulfamethoxazole Hydroxylamine vs. Nitroso Sulfamethoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of two key metabolites of the antibiotic sulfamethoxazole (SMX): sulfamethoxazole hydroxylamine (SMX-HA) and nitroso sulfamethoxazole (SMX-NO). Understanding the distinct reactivity of these metabolites is crucial for elucidating the mechanisms of sulfamethoxazole-induced hypersensitivity reactions and for the development of safer drug candidates. This document summarizes key experimental data, provides detailed methodologies for relevant assays, and visualizes the metabolic pathway leading to these reactive species.

Executive Summary

Sulfamethoxazole undergoes metabolic activation to form reactive metabolites, primarily the hydroxylamine (SMX-HA) and the highly reactive nitroso (SMX-NO) species. Experimental evidence strongly indicates that SMX-NO is the ultimate culprit in the covalent modification of cellular proteins (haptenation), a critical event initiating an immune response that can lead to hypersensitivity reactions. While SMX-HA is also cytotoxic, its reactivity is largely considered to be a consequence of its oxidation to the more electrophilic SMX-NO. Glutathione (GSH) plays a crucial protective role by reducing SMX-NO back to the less reactive SMX-HA.

Data Presentation: Comparative Reactivity and Cytotoxicity

The following table summarizes quantitative data from various studies to provide a clear comparison between the reactivity and toxicity of SMX-HA and SMX-NO.

ParameterThis compound (SMX-HA)Nitroso Sulfamethoxazole (SMX-NO)Key Findings & Significance
Cytotoxicity (LC50) ~100 µM in mononuclear leukocytes[1]Significantly more toxic than SMX-HA[2]. The LC50 shows no change over time, suggesting it is a proximate toxin[2].SMX-NO is inherently more cytotoxic than its precursor, SMX-HA. The stable toxicity of SMX-NO over time supports its role as the direct effector of cell death.
Antigenic Threshold for T-Cell Response Data not directly available, but haptenation is observed at concentrations below those causing toxicity (25-50 µM)[3]T-cell proliferation: 0.5 - 1 µMToxicity: 5 - 10 µMA much lower concentration of SMX-NO is required to trigger an immune response compared to its cytotoxic threshold, highlighting its potency as an immunogen.
Reaction with Thiols (e.g., Glutathione) Prevented from auto-oxidation to SMX-NO by GSH[1].Rapidly reacts with GSH to form a labile semimercaptal conjugate. This can be cleaved to form SMX-HA, effectively detoxifying SMX-NO[1].GSH is a key detoxifying agent, primarily by reducing the highly reactive SMX-NO back to the less reactive SMX-HA.
Covalent Binding to Proteins (Haptenation) Haptenation observed in cell lines, but likely mediated through its oxidation to SMX-NO[3].Readily and irreversibly binds to cellular proteins, particularly to cysteine residues, forming various adducts (sulfinamide, N-hydroxysulfinamide, N-hydroxysulfonamide)[4][5]. Haptenation is greater on antigen-presenting cells than on T cells.SMX-NO is the primary metabolite responsible for forming covalent bonds with proteins, the initiating step in the hapten-carrier mechanism of drug hypersensitivity.

Metabolic Activation Pathway

The metabolic activation of sulfamethoxazole to its reactive hydroxylamine and nitroso metabolites is a critical pathway in the context of its potential for adverse drug reactions. The following diagram illustrates this process.

Sulfamethoxazole Metabolic Activation Metabolic Activation of Sulfamethoxazole SMX Sulfamethoxazole (SMX) SMX_HA Sulfamethoxazole Hydroxylamine (SMX-HA) SMX->SMX_HA CYP450 (Oxidation) SMX_NO Nitroso Sulfamethoxazole (SMX-NO) SMX_HA->SMX_NO Auto-oxidation SMX_NO->SMX_HA Reduction Haptenated_Proteins Haptenated Proteins SMX_NO->Haptenated_Proteins Covalent Binding Cytotoxicity Cytotoxicity SMX_NO->Cytotoxicity Proteins Cellular Proteins Immune_Response Immune Response (Hypersensitivity) Haptenated_Proteins->Immune_Response GSH Glutathione (GSH) GSH->SMX_NO

Caption: Metabolic pathway of sulfamethoxazole to its reactive metabolites and their cellular fates.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Lymphocyte Toxicity Assay (LTA)

This assay is used to determine the cytotoxicity of drug metabolites on peripheral blood mononuclear cells (PBMCs).

Objective: To quantify the dose-dependent toxicity of SMX-HA and SMX-NO on lymphocytes.

Materials:

  • Ficoll-Paque for PBMC isolation

  • RPMI 1640 cell culture medium

  • Fetal bovine serum (FBS)

  • SMX-HA and SMX-NO stock solutions (in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or other viability dyes (e.g., Trypan Blue, Propidium Iodide)

  • 96-well cell culture plates

  • Spectrophotometer or flow cytometer

Protocol:

  • Isolate PBMCs: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Resuspend PBMCs in RPMI 1640 medium supplemented with 10% FBS to a concentration of 1 x 10^6 cells/mL.

  • Plating: Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Treatment: Prepare serial dilutions of SMX-HA and SMX-NO in culture medium. Add 100 µL of the metabolite solutions to the respective wells. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Assessment (MTT Assay):

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The LC50 value is determined as the concentration of the metabolite that causes a 50% reduction in cell viability.

Flow Cytometry Analysis of Protein Haptenation

This method is used to detect and quantify the covalent binding of reactive metabolites to cell surface proteins.

Objective: To measure the extent of cell surface haptenation by SMX-NO.

Materials:

  • PBMCs or other target cells

  • SMX-NO stock solution

  • Phosphate-buffered saline (PBS)

  • Flow cytometry staining buffer (e.g., PBS with 1% BSA)

  • Anti-sulfamethoxazole antibody (primary antibody)

  • Fluorescently-labeled secondary antibody (e.g., FITC-conjugated anti-mouse IgG)

  • Propidium iodide (PI) or other viability dye

  • Flow cytometer

Protocol:

  • Cell Preparation: Prepare a single-cell suspension of the target cells at a concentration of 1 x 10^6 cells/mL in PBS.

  • Treatment: Incubate the cells with various concentrations of SMX-NO (e.g., 0, 10, 50, 100 µM) for a defined period (e.g., 1-2 hours) at 37°C.

  • Washing: Wash the cells twice with cold PBS to remove unbound SMX-NO.

  • Primary Antibody Staining: Resuspend the cells in flow cytometry staining buffer containing the anti-sulfamethoxazole antibody at the predetermined optimal concentration. Incubate for 30-60 minutes on ice in the dark.

  • Washing: Wash the cells twice with flow cytometry staining buffer.

  • Secondary Antibody Staining: Resuspend the cells in staining buffer containing the fluorescently-labeled secondary antibody. Incubate for 30 minutes on ice in the dark.

  • Washing: Wash the cells twice with flow cytometry staining buffer.

  • Viability Staining: Resuspend the cells in staining buffer containing a viability dye like PI just before analysis.

  • Flow Cytometry Analysis: Acquire data on a flow cytometer. Gate on the viable cell population (PI-negative) and measure the fluorescence intensity of the secondary antibody to quantify the level of haptenation.

Conclusion

The available evidence conclusively demonstrates that nitroso sulfamethoxazole is a highly reactive and toxic metabolite of sulfamethoxazole, playing a pivotal role in the initiation of adverse immune reactions through protein haptenation. This compound, while also implicated in toxicity, primarily acts as a precursor to the more reactive nitroso species. The interplay between the metabolic activation to SMX-NO and its detoxification by cellular antioxidants like glutathione is a key determinant of an individual's susceptibility to sulfamethoxazole-induced hypersensitivity. The experimental protocols provided herein offer standardized methods for further investigating the reactivity and biological consequences of these critical drug metabolites.

References

A Comparative Guide to Biomarkers for Sulfamethoxazole Hypersensitivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of currently available and emerging biomarkers for the validation of sulfamethoxazole (SMX) hypersensitivity. The objective is to offer a clear overview of their performance, underlying mechanisms, and the experimental protocols required for their assessment. This information is intended to aid in the selection of appropriate biomarkers for clinical diagnostics, research, and drug development programs.

Introduction to Sulfamethoxazole Hypersensitivity

Sulfamethoxazole, a widely used sulfonamide antibiotic, is associated with a range of hypersensitivity reactions, from mild maculopapular exanthema to severe cutaneous adverse reactions (SCARs) such as Stevens-Johnson syndrome (SJS), toxic epidermal necrolysis (TEN), and drug reaction with eosinophilia and systemic symptoms (DRESS). These reactions are primarily T-cell mediated and can be life-threatening. The validation of reliable biomarkers is crucial for predicting and diagnosing SMX hypersensitivity, thereby improving patient safety.

Comparative Analysis of Biomarkers

The validation of SMX hypersensitivity relies on genetic markers, cellular assays, and clinical risk assessment tools. Each approach offers distinct advantages and limitations in terms of sensitivity, specificity, and clinical applicability.

Data Presentation: Performance of Biomarkers

The following tables summarize the quantitative performance data for various biomarkers associated with SMX hypersensitivity. It is important to note that direct head-to-head comparative studies are limited, and performance characteristics can vary based on the patient population and the specific clinical manifestation of the hypersensitivity reaction.[1]

Table 1: Genetic Biomarkers - HLA Allele Associations with SMX-Induced SCARs

HLA AlleleAssociated Phenotype(s)Population(s)Odds Ratio (OR) [95% CI]Reference(s)
HLA-B13:01 DRESS, SJS/TENEast Asian23.09 [3.31-161.00] (DRESS), 5.96 [1.58-22.56] (SCARs)[2][3]
HLA-B15:02 SJS/TENEast Asian3.01 [1.56-5.80] (SJS/TEN)[2]
HLA-B38:02 SJS/TENEuropean, East Asian5.13 [1.96-13.47] (SJS/TEN)[2]
HLA-A11:01 SCARsJapanese2.10 [1.11-4.00][2]
HLA-C*08:01 SJS/TENEast Asian2.63 [1.07-6.44][2]

Table 2: In Vitro Cellular Assays - Performance in Detecting Drug Hypersensitivity

AssayPrincipleSensitivitySpecificityKey ConsiderationsReference(s)
Lymphocyte Transformation Test (LTT) Measures drug-induced T-cell proliferation.11-33% (acute SJS/TEN/DRESS)High (Specificity is generally high)Lower sensitivity in acute phase of SCARs. Not standardized across laboratories.[4]
IFN-γ ELISpot Quantifies IFN-γ secreting drug-specific T-cells.38% (Cotrimoxazole-induced SCARs)100% (Cotrimoxazole-induced SCARs)Higher sensitivity than patch testing. Performance is better within 30 days of reaction.[5][6][7]

Table 3: Clinical Decision Tools - SULF-FAST Performance for Sulfonamide Allergy

ToolPrincipleCohortSensitivity [95% CI]Specificity [95% CI]PPV [95% CI]NPV [95% CI]Reference(s)
SULF-FAST Risk stratification based on clinical history.Australian66.7% [22.3-95.7]96.4% [91.0-99.9]50.0% [15.7-84.3]98.1% [93.5-99.8][8]
US38.5% [13.9-68.4]89.5% [84.3-93.5]20.0% [6.8-40.7]95.5% [91.4-98.1][8]

Signaling Pathways and Experimental Workflows

T-Cell Activation in Sulfamethoxazole Hypersensitivity

Sulfamethoxazole-induced hypersensitivity is primarily driven by the activation of drug-specific T-cells. Two main hypotheses explain this activation: the "hapten/pro-hapten concept" and the "pharmacological interaction (p-i) concept".

T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell SMX Sulfamethoxazole (SMX) Metabolites Reactive Metabolites (e.g., SMX-NO) SMX->Metabolites Metabolism (CYP450) Protein Cellular Protein Metabolites->Protein Covalent Binding (Hapten Concept) Hapten_Complex Hapten-Protein Complex Protein->Hapten_Complex Peptide_Complex Drug-Peptide-MHC Complex Hapten_Complex->Peptide_Complex Processing MHC MHC/HLA MHC->Peptide_Complex TCR T-Cell Receptor (TCR) Peptide_Complex->TCR Recognition SMX_pi SMX (p-i Concept) SMX_pi->MHC Direct, non-covalent binding Activation T-Cell Activation TCR->Activation Cytokines Cytokine Release (e.g., IFN-γ, IL-13) Activation->Cytokines Cytotoxicity Cytotoxicity (Granzyme B) Activation->Cytotoxicity

T-Cell activation pathways in SMX hypersensitivity.
General Experimental Workflow for In Vitro Assays

The following diagram outlines the general workflow for performing the Lymphocyte Transformation Test (LTT) and ELISpot assays.

Experimental_Workflow cluster_ltt Lymphocyte Transformation Test (LTT) cluster_elispot ELISpot Assay start Patient Blood Sample pbmc_isolation PBMC Isolation (Ficoll Gradient Centrifugation) start->pbmc_isolation cell_culture Cell Culture with Sulfamethoxazole pbmc_isolation->cell_culture ltt_incubation Incubation (e.g., 6 days) cell_culture->ltt_incubation elispot_incubation Incubation on Antibody-Coated Plate cell_culture->elispot_incubation proliferation_assay Proliferation Assay (e.g., 3H-Thymidine, BrdU) ltt_incubation->proliferation_assay ltt_result Stimulation Index (SI) Calculation proliferation_assay->ltt_result spot_development Spot Development with Enzyme-Substrate Reaction elispot_incubation->spot_development elispot_result Spot Forming Unit (SFU) Quantification spot_development->elispot_result

General workflow for LTT and ELISpot assays.

Experimental Protocols

Lymphocyte Transformation Test (LTT) for Sulfamethoxazole

This protocol is a generalized procedure and may require optimization.

1. PBMC Isolation:

  • Isolate Peripheral Blood Mononuclear Cells (PBMCs) from heparinized whole blood using Ficoll-Paque density gradient centrifugation.

  • Wash the isolated PBMCs twice with phosphate-buffered saline (PBS).

  • Resuspend cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Determine cell viability and concentration using trypan blue exclusion.

2. Cell Culture and Stimulation:

  • Plate PBMCs in a 96-well round-bottom plate at a density of 2 x 10^5 cells/well.

  • Prepare a stock solution of sulfamethoxazole in a suitable solvent (e.g., DMSO) and then dilute to final concentrations in culture medium. A typical concentration range to test is 10-100 µg/mL.[4]

  • Add the diluted sulfamethoxazole to the cell cultures.

  • Include negative controls (cells with medium and solvent control) and positive controls (e.g., phytohemagglutinin [PHA] at 5 µg/mL).

  • Culture the plates for 6 days at 37°C in a humidified atmosphere with 5% CO2.[4]

3. Proliferation Assay:

  • On day 6, pulse the cultures with 1 µCi of [3H]-thymidine per well and incubate for an additional 18-24 hours.

  • Alternatively, use non-radioactive methods such as BrdU or XTT proliferation assays according to the manufacturer's instructions.

  • Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Calculate the Stimulation Index (SI) as the mean counts per minute (CPM) of drug-stimulated cultures divided by the mean CPM of unstimulated cultures.

  • An SI ≥ 2 is often considered a positive result, but the cutoff should be established based on control data.[9]

IFN-γ ELISpot Assay for Sulfamethoxazole

This protocol is a generalized procedure and may require optimization.

1. Plate Preparation:

  • Coat a 96-well PVDF membrane plate with a capture antibody specific for human IFN-γ overnight at 4°C.

  • Wash the plate with sterile PBS to remove unbound antibody.

  • Block the plate with RPMI-1640 medium containing 10% FBS for at least 30 minutes at room temperature.

2. Cell Culture and Stimulation:

  • Isolate and prepare PBMCs as described for the LTT protocol.

  • Add 2-3 x 10^5 PBMCs per well to the coated and blocked ELISpot plate.

  • Add sulfamethoxazole at various non-cytotoxic concentrations (e.g., 50-200 µg/mL).

  • Include negative controls (cells with medium) and positive controls (e.g., PHA or anti-CD3 antibody).

  • Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.

3. Spot Development:

  • Wash the plate extensively with PBS containing 0.05% Tween-20.

  • Add a biotinylated detection antibody specific for human IFN-γ and incubate for 2 hours at room temperature.

  • Wash the plate and add streptavidin-alkaline phosphatase (or streptavidin-horseradish peroxidase). Incubate for 1 hour at room temperature.

  • Wash the plate and add the substrate solution (e.g., BCIP/NBT or AEC).

  • Stop the reaction by washing with tap water once spots have developed.

4. Data Analysis:

  • Allow the plate to dry completely.

  • Count the number of Spot-Forming Units (SFUs) in each well using an automated ELISpot reader.

  • A positive response is typically defined as a spot count significantly higher than the negative control, often with a cutoff of a specific number of SFUs per million cells (e.g., ≥50 SFU/10^6 PBMCs).[5]

Conclusion

The validation of biomarkers for sulfamethoxazole hypersensitivity is a multifactorial process that can involve genetic predisposition, cellular responses, and clinical presentation.

  • Genetic testing for HLA alleles , such as HLA-B*13:01, offers a valuable tool for pre-prescription screening in specific populations to identify individuals at high risk of developing severe hypersensitivity reactions.[2][10]

  • In vitro cellular assays like LTT and ELISpot can be instrumental in confirming the diagnosis, particularly in delayed hypersensitivity reactions, by detecting drug-specific T-cell responses. The ELISpot assay appears to offer higher specificity compared to LTT.[4][5]

  • Clinical decision tools like SULF-FAST provide a practical and rapid method for risk stratification in a clinical setting, helping to identify low-risk patients who may safely undergo a drug challenge.[8]

The choice of biomarker will depend on the specific context, including the clinical phenotype, the patient's ethnicity, and the available laboratory resources. For comprehensive risk assessment and diagnosis, a combination of these approaches may be the most effective strategy. Further research, particularly head-to-head comparative studies, is needed to refine the diagnostic algorithms for sulfamethoxazole hypersensitivity.

References

comparative analysis of sulfamethoxazole metabolism in different species

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the metabolic fate of the antibiotic sulfamethoxazole in humans, dogs, rats, pigs, and chickens. This guide details the primary metabolic pathways, presents quantitative data on metabolite distribution, and outlines the experimental methodologies used for their determination.

Sulfamethoxazole (SMZ), a widely used sulfonamide antibiotic, undergoes extensive metabolism that varies significantly across different species. Understanding these metabolic differences is crucial for preclinical drug development, toxicological assessment, and the translation of animal model data to human clinical outcomes. This guide provides a comparative analysis of SMZ metabolism, focusing on the key pathways of N-acetylation, hydroxylation, and glucuronidation.

Interspecies Variation in Sulfamethoxazole Metabolism

The metabolism of sulfamethoxazole primarily involves modification of the N4-amino group and the 5-methyl group of the isoxazole ring. The major metabolic routes are N-acetylation, hydroxylation, and to a lesser extent, glucuronidation. The predominance of these pathways exhibits marked interspecies variability.

In humans , pigs , and ruminants , N-acetylation is the principal metabolic pathway, leading to the formation of N4-acetyl-sulfamethoxazole, an inactive metabolite.[1] In a study on human kidney transplant recipients, the acetylated metabolite accounted for 59% of the total sulfamethoxazole-related substances in urine, followed by the unchanged parent drug (17%) and its glucuronide (7%).[2][3] Another study in healthy human volunteers found that sulfamethoxazole hydroxylamine, a reactive metabolite, constituted approximately 3.1% of the drug excreted in urine over 24 hours.[4]

Studies in rats , pigs , and chickens using radiolabeled [3H]-SMZ have provided valuable quantitative insights into its metabolic disposition. In these species, N4-acetyl-sulfamethoxazole was identified as the main metabolite.[1] The parent drug, sulfamethoxazole, was the radioactive substance with the longest elimination half-life in pigs and chickens.[1]

Quantitative Analysis of Sulfamethoxazole and its Metabolites

The distribution of sulfamethoxazole and its primary metabolite, N4-acetyl-sulfamethoxazole, varies across different biological matrices and species. The following table summarizes the percentage of these compounds within the total SMZ-related substances in urine, feces, and plasma within 12 hours after dosing.

SpeciesMatrixSulfamethoxazole (S0) (%)N4-acetyl-sulfamethoxazole (S1) (%)Reference
Rat Urine48.445.5[6]
Feces38.350.2[6]
Plasma94.55.5[6]
Pig Urine24.675.4[6]
Feces45.154.9[6]
Plasma92.37.7[6]
Chicken Urine40.259.8[6]
Feces35.764.3[6]
Plasma96.23.8[6]

Metabolic Pathways of Sulfamethoxazole

The enzymatic transformation of sulfamethoxazole involves several key steps, primarily occurring in the liver. The N4-hydroxylation of sulfamethoxazole to its reactive hydroxylamine metabolite is mediated by the cytochrome P450 (CYP) enzyme system. Specifically, members of the CYP2C subfamily are responsible for this reaction, with CYP2C6 implicated in rats and CYP2C9 in humans.[6]

Sulfamethoxazole_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism SMZ Sulfamethoxazole SMZ_HA Sulfamethoxazole Hydroxylamine SMZ->SMZ_HA CYP2C9 (Human) CYP2C6 (Rat) SMZ_OH 5-Hydroxymethyl- sulfamethoxazole SMZ->SMZ_OH Hydroxylation N4_Acetyl_SMZ N4-Acetyl-sulfamethoxazole SMZ->N4_Acetyl_SMZ N-Acetyltransferase SMZ_Glucuronide Sulfamethoxazole N1-Glucuronide SMZ->SMZ_Glucuronide UGT

Fig. 1: Primary metabolic pathways of sulfamethoxazole.

Experimental Protocols

The analysis of sulfamethoxazole and its metabolites is predominantly carried out using High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection. In vitro studies often utilize liver microsomes to investigate metabolic pathways and enzyme kinetics.

Quantification of Sulfamethoxazole and Metabolites by HPLC

This protocol outlines a general procedure for the simultaneous determination of sulfamethoxazole and its major metabolites in plasma or urine.

1. Sample Preparation (Plasma):

  • To 200 µL of plasma, add 600 µL of a protein precipitation agent (e.g., acetonitrile or perchloric acid).
  • Vortex the mixture vigorously for 1 minute.
  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
  • Carefully transfer the supernatant to a clean vial for HPLC analysis.

2. Sample Preparation (Urine):

  • Urine samples may require a dilution step with the mobile phase or a liquid-liquid extraction procedure depending on the concentration of the analytes.

3. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio will depend on the specific method.
  • Flow Rate: Typically 1.0 mL/min.
  • Detection: UV detection at a wavelength of approximately 270 nm.
  • Injection Volume: 20-50 µL.

4. Quantification:

  • A calibration curve is constructed by plotting the peak area of known concentrations of sulfamethoxazole and its metabolite standards against their respective concentrations.
  • The concentrations in the unknown samples are then determined by interpolation from the calibration curve.

start [label="Biological Sample\n(Plasma/Urine)", shape=ellipse, fillcolor="#FBBC05"]; protein_precipitation [label="Protein Precipitation\n(e.g., Acetonitrile)"]; centrifugation [label="Centrifugation"]; supernatant_collection [label="Supernatant Collection"]; hplc_injection [label="HPLC Injection"]; separation [label="Chromatographic Separation\n(C18 Column)"]; detection [label="UV or MS Detection"]; quantification [label="Data Analysis &\nQuantification", shape=ellipse, fillcolor="#34A853"];

start -> protein_precipitation; protein_precipitation -> centrifugation; centrifugation -> supernatant_collection; supernatant_collection -> hplc_injection; hplc_injection -> separation; separation -> detection; detection -> quantification; }

Fig. 2: General experimental workflow for HPLC analysis.
In Vitro Metabolism using Liver Microsomes

This method is used to study the enzymatic conversion of sulfamethoxazole in a controlled environment.

1. Incubation Mixture:

  • Prepare an incubation mixture containing:
  • Liver microsomes (from the species of interest)
  • NADPH-generating system (cofactor for CYP enzymes)
  • Sulfamethoxazole (substrate)
  • Phosphate buffer to maintain pH

2. Incubation:

  • Incubate the mixture at 37°C for a specified time period.
  • The reaction is typically stopped by adding a quenching solvent like cold acetonitrile.

3. Analysis:

  • After stopping the reaction, the samples are centrifuged to remove the precipitated proteins.
  • The supernatant is then analyzed by HPLC or LC-MS/MS to identify and quantify the metabolites formed.

Conclusion

The metabolism of sulfamethoxazole demonstrates significant interspecies differences, with N-acetylation being the dominant pathway in humans and pigs, while hydroxylation is more prominent in dogs. Rats and chickens also primarily utilize the N-acetylation pathway. These variations underscore the importance of selecting appropriate animal models in preclinical studies and the need for careful interpretation of data when extrapolating to humans. The provided experimental protocols offer a foundation for the reliable quantification and characterization of sulfamethoxazole and its metabolites, facilitating further research in this area.

References

Unraveling the Link: Sulfamethoxazole Hydroxylamine Levels and Adverse Drug Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Sulfamethoxazole (SMX), a widely prescribed sulfonamide antibiotic, is associated with a spectrum of adverse drug reactions (ADRs), ranging from mild skin rashes to severe, life-threatening conditions like Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN). A growing body of evidence points to the central role of its reactive metabolite, sulfamethoxazole hydroxylamine (SMX-HA), in the pathogenesis of these ADRs. This guide provides a comprehensive comparison of the correlation between SMX-HA levels and various adverse reactions, supported by experimental data and detailed methodologies. We also explore alternative biomarkers for predicting and monitoring sulfonamide hypersensitivity, offering a broader perspective for researchers in the field.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the relationship between SMX-HA and adverse reactions.

Table 1: In Vivo Correlation of this compound (SMX-HA) with Adverse Reactions

Adverse ReactionPatient PopulationSample TypeSMX-HA MeasurementKey FindingsReference
General Toxicity AIDS patients (n=15)UrinePercentage of SMX-HA excretedNo significant correlation between the percentage of SMX-HA excreted and overall adverse reactions.[1]
Liver Toxicity AIDS patients (n=15)UrinePercentage of SMX-HA excretedPatients with major liver toxicity excreted a significantly lower percentage of SMX-HA (0.8% ± 0.1%) compared to those without (2.9% ± 2.0%).[1][1]
Healthy Volunteers Healthy volunteers (n=3)UrinePercentage of SMX-HA excreted in 24hSMX-HA constituted 3.1% ± 0.7% of the total drug excreted in 24 hours after a 1000 mg oral dose of SMX.[1][2][1][2]
Acetylator Phenotype Healthy subjects (n=6)UrinePercentage of SMX-HA excretedRenal excretion of SMX-HA was 1.9 ± 0.9% in slow acetylators and 2.8 ± 0.3% in fast acetylators.[3][3]

Table 2: In Vitro Cytotoxicity of this compound (SMX-HA)

Cell TypeAssaySMX-HA ConcentrationCytotoxicity/EffectReference
Human Peripheral Blood Mononuclear Cells (PBMCs) MTT Assay100 µM~50% toxicity.[4][4]
Human Peripheral Blood Mononuclear Cells (PBMCs) Not specified400 µM62% cell death.[5][5]
Human CD8+ T-lymphocytes Not specified100 µM67 ± 7% cell death.[6][6]
Human CD4+ T-lymphocytes Not specified100 µM8 ± 4% cell death.[6][6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Lymphocyte Toxicity Assay (LTA) for SMX-HA

This assay assesses the in vitro cytotoxicity of SMX-HA to peripheral blood mononuclear cells (PBMCs), a key indicator of an individual's potential susceptibility to sulfonamide hypersensitivity.[7][8]

a. Cell Isolation:

  • Isolate PBMCs from fresh heparinized whole blood using Ficoll-Paque density gradient centrifugation.

  • Wash the isolated PBMCs twice with phosphate-buffered saline (PBS).

  • Resuspend the cells in a complete cell culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum, penicillin, and streptomycin).

b. Cell Culture and Treatment:

  • Plate the PBMCs in 96-well microtiter plates at a density of 2 x 10^5 cells/well.

  • Prepare fresh solutions of SMX-HA in the appropriate solvent (e.g., dimethyl sulfoxide) immediately before use.

  • Add varying concentrations of SMX-HA (e.g., 0-400 µM) to the cell cultures. Include a vehicle control (solvent only).

  • Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for a specified period (e.g., 24-48 hours).

c. Cytotoxicity Assessment:

  • MTT Assay:

    • Following incubation, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization buffer (e.g., acidic isopropanol).

    • Measure the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.

  • Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining:

    • After treatment, harvest the cells and wash with PBS.

    • Resuspend the cells in annexin V binding buffer.

    • Add fluorescently labeled Annexin V and PI to the cells and incubate in the dark.

    • Analyze the stained cells by flow cytometry to differentiate between viable, apoptotic, and necrotic cells.

HPLC Method for Quantification of SMX and its Metabolites

This method allows for the separation and quantification of sulfamethoxazole and its major metabolites, including SMX-HA, from biological samples.[9][10][11][12][13]

a. Sample Preparation (e.g., from plasma):

  • To a plasma sample, add a protein precipitation agent (e.g., acetonitrile or methanol) and vortex to mix.

  • Centrifuge the mixture to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for HPLC analysis.

b. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a specific wavelength (e.g., 270 nm) or mass spectrometry for higher sensitivity and specificity.

  • Injection Volume: 20 µL.

c. Quantification:

  • Prepare standard curves using known concentrations of SMX, N4-acetyl-SMX, and SMX-HA.

  • Quantify the concentration of each analyte in the samples by comparing their peak areas to the standard curves.

Alternative Biomarkers for Predicting Sulfonamide Hypersensitivity

While SMX-HA levels provide valuable insights, other biomarkers are being investigated for their predictive value in identifying individuals at risk of sulfonamide ADRs.

Table 3: Comparison of Alternative Biomarkers

Biomarker/TestPrincipleAdvantagesDisadvantagesReference
Lymphocyte Transformation Test (LTT) Measures the proliferation of drug-specific T-lymphocytes in vitro upon re-exposure to the drug.[14][15][16][17]Can be used for various drugs and different types of hypersensitivity reactions.Technically demanding, limited sensitivity (60-70% for some allergies), and results can be influenced by the timing of the test relative to the adverse event.[16][14][15][16][17]
Human Leukocyte Antigen (HLA) Genotyping Identifies specific HLA alleles (e.g., HLA-A11:01, HLA-B13:01, HLA-B*15:02) associated with an increased risk of severe cutaneous adverse reactions (SCARs).[18][19][20][21][22]High negative predictive value for certain HLA-drug pairs, allowing for risk stratification before treatment.Associations can be population-specific. Low positive predictive value for some alleles.[18][19][20][21][22]
N-acetyltransferase 2 (NAT2) Genotyping Determines an individual's acetylator status (slow, intermediate, or rapid), which influences the metabolism of sulfamethoxazole.[23][24][25][26][27]Slow acetylator status is associated with an increased risk of hypersensitivity reactions.Not a definitive predictor, as other metabolic and immunological factors are also involved.[23][24][25][26][27]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key metabolic and signaling pathways involved in SMX-induced adverse reactions, as well as a typical experimental workflow.

cluster_0 Sulfamethoxazole Metabolism SMX Sulfamethoxazole (SMX) CYP2C9 CYP2C9 SMX->CYP2C9 Oxidation Acetylation N-acetyltransferase 2 (NAT2) SMX->Acetylation SMX_HA Sulfamethoxazole Hydroxylamine (SMX-HA) CYP2C9->SMX_HA Nitroso_SMX Nitroso-Sulfamethoxazole (SMX-NO) SMX_HA->Nitroso_SMX Auto-oxidation Detox Detoxification (e.g., Glutathione) SMX_HA->Detox N_acetyl_SMX N-acetyl-SMX (Inactive Metabolite) Acetylation->N_acetyl_SMX cluster_1 SMX-HA Induced Cellular Toxicity SMX_HA SMX-HA CD8_Cell CD8+ T-cell SMX_HA->CD8_Cell Targets Apoptosis Apoptosis CD8_Cell->Apoptosis Induces Cell_Death Cell Death Apoptosis->Cell_Death ADR Adverse Drug Reaction Cell_Death->ADR cluster_2 Lymphocyte Toxicity Assay Workflow start Patient Blood Sample isolate Isolate PBMCs start->isolate culture Culture PBMCs isolate->culture treat Treat with SMX-HA culture->treat incubate Incubate treat->incubate assess Assess Cytotoxicity (e.g., MTT, Flow Cytometry) incubate->assess end Data Analysis assess->end

References

Safety Operating Guide

Safe Disposal of Sulfamethoxazole Hydroxylamine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of sulfamethoxazole hydroxylamine (SMX-HA). As a reactive metabolite of the antibiotic sulfamethoxazole, SMX-HA requires careful handling and disposal to ensure laboratory safety and environmental protection. The following procedures are based on the known hazards of SMX-HA and general best practices for the disposal of reactive and hazardous laboratory chemicals.

I. Essential Safety and Hazard Information

Primary Hazards:

  • Irritant: Causes skin and eye irritation.[1]

  • Sensitizer: May cause an allergic skin reaction.[1]

  • Respiratory Irritant: May cause respiratory irritation.[1]

  • Reactivity: As a hydroxylamine derivative, it should be treated as potentially unstable, especially in the presence of oxygen, as it can auto-oxidize to the more reactive nitrosulfamethoxazole.

II. Quantitative Hazard Data

While specific quantitative data for SMX-HA is limited, the hazard classifications for the parent compound, sulfamethoxazole, and related hydroxylamine compounds provide a basis for safe handling and disposal protocols.

Hazard ClassGHS Category (Inferred)Hazard Statement
Skin Irritation2Causes skin irritation
Eye Irritation2ACauses serious eye irritation
Skin Sensitization1May cause an allergic skin reaction
Specific Target Organ Toxicity3May cause respiratory irritation
Reactivity-Potentially unstable, reactive metabolite

III. Step-by-Step Disposal Protocol

This protocol outlines a direct, procedural workflow for the safe disposal of waste containing this compound generated in a laboratory setting.

1. Personal Protective Equipment (PPE):

  • Before handling any waste containing SMX-HA, ensure you are wearing appropriate PPE:

    • Chemical-resistant gloves (nitrile or neoprene)

    • Safety goggles or a face shield

    • A lab coat

2. Waste Segregation and Collection:

  • Collect all solid and liquid waste containing SMX-HA in a designated hazardous waste container.

  • The container must be made of a compatible material (e.g., glass or polyethylene), be in good condition, and have a secure, leak-proof lid.

  • Crucially, do not mix SMX-HA waste with other incompatible waste streams, particularly strong oxidizing agents or bases.

3. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste ."

  • The label must include the full chemical name: "This compound Waste ."

  • Indicate the primary hazards: "Toxic, " "Irritant, " and "Reactive. "

4. In-Lab Quenching (for dilute aqueous solutions):

  • For dilute aqueous solutions of SMX-HA, a quenching step can be performed to reduce its reactivity before collection. This should only be done by trained personnel in a chemical fume hood.

  • While stirring the dilute SMX-HA solution, slowly add a freshly prepared solution of a mild reducing agent, such as sodium bisulfite or sodium thiosulfate (in slight excess).

  • The reaction should be monitored for any signs of gas evolution or temperature increase.

  • After the reaction is complete (allow to stir for at least one hour), the quenched solution can be collected as hazardous waste.

5. Storage:

  • Store the sealed waste container in a designated, secure area, such as a satellite accumulation area or a central hazardous waste storage room.

  • The storage area should be cool, dry, and well-ventilated, away from heat and direct sunlight.

6. Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

  • Never dispose of SMX-HA waste down the drain or in the regular trash.

IV. Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound waste.

cluster_0 Preparation cluster_1 Waste Handling cluster_2 Treatment & Storage cluster_3 Final Disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) prep_container Prepare Labeled Hazardous Waste Container collect_waste Collect SMX-HA Waste segregate_waste Segregate from Incompatible Chemicals collect_waste->segregate_waste quench Quench Dilute Aqueous Waste (Optional) segregate_waste->quench store Store in Designated Secure Area quench->store disposal Dispose via Institutional EHS / Licensed Contractor store->disposal

Disposal workflow for this compound waste.

Disclaimer: This information is intended as a guide for trained laboratory personnel. Always consult your institution's specific chemical hygiene plan and waste disposal procedures, and adhere to all local, state, and federal regulations.

References

Comprehensive Safety and Handling Guide for Sulfamethoxazole Hydroxylamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, personal protective equipment (PPE) requirements, and operational procedures for the handling and disposal of Sulfamethoxazole hydroxylamine. It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.

This compound is a metabolite of the antibiotic sulfamethoxazole and is implicated in hypersensitivity reactions.[1][2][3] It is classified as an irritant and requires careful handling to avoid exposure.[4]

Hazard Identification and Classification

The primary hazards associated with this compound are summarized below. Researchers should handle this compound with the assumption that it carries risks similar to its parent compound, which is classified as hazardous and very toxic to aquatic life.[5]

Hazard ClassGHS CategoryHazard StatementCitations
Skin Irritation2H315: Causes skin irritation[4]
Skin Sensitization1H317: May cause an allergic skin reaction[4]
Eye Irritation2H319: Causes serious eye irritation[4]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[4]
Aquatic Hazard (Acute)1H400: Very toxic to aquatic life[5][6]

Personal Protective Equipment (PPE)

Appropriate PPE is the final and a critical barrier against exposure to hazardous chemicals.[7] The following PPE is mandatory when handling this compound.

PPE ComponentSpecificationRationale and Best PracticesCitations
Hand Protection Double gloving with powder-free chemotherapy gloves (tested to ASTM D6978 standard).Two pairs of gloves minimize the risk of exposure from a single glove failure.[8] The inner glove should be worn under the gown cuff and the outer glove over the cuff.[8] Change outer gloves regularly (e.g., every 30-60 minutes) or immediately if contaminated or damaged.[7][8] Powder-free gloves prevent aerosolization and contamination.[7][8][9][10]
Body Protection Disposable, impermeable gown with a solid front, long sleeves, and tight-fitting (elastic or knit) cuffs.Gowns made of polyethylene-coated polypropylene or similar laminate materials protect against splashes and contamination.[8][10] Cloth lab coats are not suitable as they are absorbent.[10][8][10]
Eye & Face Protection Safety goggles and a face shield.Goggles protect the eyes from splashes, while a face shield provides a broader barrier for the entire face.[7][10][7][10]
Respiratory Protection N-95 or N-100 respirator. For large spills, a chemical cartridge-type respirator is required.An N-95 or higher respirator is necessary to prevent inhalation of aerosolized particles, especially when handling the solid compound.[7] Surgical masks offer little to no protection from chemical exposure.[7][7]
Additional Garb Disposable hair covers, beard covers (if applicable), and shoe covers.These items reduce the risk of contaminating clean areas and prevent the spread of the chemical.[7][9] Shoe covers should not be worn outside the designated handling area.[7][7][9]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for safety and environmental protection.

Step-by-Step Handling Protocol
  • Preparation:

    • Designate a specific area for handling, such as a chemical fume hood or a containment primary engineering control (C-PEC), to minimize exposure.[8]

    • Ensure a spill kit is readily accessible.[9]

    • Before handling, wash hands thoroughly with soap and water.[8]

    • Put on (don) all required PPE in the correct order.

  • Handling the Compound:

    • This compound is very hygroscopic; store it under an inert gas and keep containers tightly closed in a dry, cool, and well-ventilated place, preferably at -20°C.[1][6][11]

    • Handle the compound carefully to avoid the formation of dust.[6]

    • Do not eat, drink, smoke, or apply cosmetics in the designated handling area.[6][8]

    • Avoid direct contact with skin, eyes, and clothing.[6]

  • Post-Handling:

    • After handling is complete, carefully remove (doff) the outer pair of gloves and dispose of them in a designated hazardous waste container.[8]

    • Remove the remaining PPE, being careful to avoid self-contamination.

    • Wash hands thoroughly with soap and water.[8][12]

Waste Disposal Protocol

This compound is very toxic to aquatic organisms and must be disposed of as hazardous waste.[5][6] Under no circumstances should this compound or its waste be disposed of down the drain. [5]

  • Waste Collection:

    • Collect all solid and liquid waste containing this compound in a designated hazardous waste container.

    • The container must be made of a compatible material, be in good condition, and have a secure, leak-proof lid.[5]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."[5]

    • The label must include the full chemical name: "this compound" and indicate the primary hazards (e.g., "Irritant," "Skin Sensitizer," "Environmental Hazard").[5]

  • Storage:

    • Store the sealed waste container in a designated and secure satellite accumulation area until it is collected for disposal.[5]

  • Final Disposal:

    • Dispose of the contents and container through an approved waste disposal plant.[6][12]

    • Follow all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[6]

Workflow for Safe Handling and Disposal

The following diagram illustrates the procedural workflow for safely managing this compound from receipt to disposal.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Decontamination & Disposal Phase A Receive & Log Compound B Store at -20°C Under Inert Gas A->B C Designate Handling Area (e.g., Fume Hood) B->C D Assemble PPE & Spill Kit C->D E Don PPE (Gown, Inner Gloves, Mask, Goggles, Hair/Shoe Covers) D->E F Don Outer Gloves (Over Gown Cuff) E->F Enter Handling Area G Perform Experimental Work (Avoid Dust Generation) F->G H Segregate Waste (Contaminated Solids & Liquids) G->H I Doff Outer Gloves Dispose in Labeled Waste Bin H->I J Clean & Decontaminate Work Surfaces I->J K Doff Remaining PPE Dispose as Hazardous Waste J->K L Wash Hands Thoroughly K->L M Store Sealed Hazardous Waste in Designated Area L->M Secure Waste N Arrange for Professional Waste Disposal M->N

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.